Eucalyptol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
49 °C (120 °F) - closed cup | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Cineole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucalyptol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cineole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCALYPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Elucidation of the Eucalyptol Biosynthetic Pathway
Introduction: The Significance of Eucalyptol
This compound, also known as 1,8-cineole, is a cyclic monoterpenoid ether responsible for the characteristic aroma of Eucalyptus species.[1] Its significance extends far beyond fragrance; it is a potent bioactive molecule with a history of use in traditional medicine and a growing profile in modern pharmacology.[2][3] this compound exhibits a range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and bronchodilatory effects, making it a compound of high interest for the pharmaceutical and nutraceutical industries.[1][2][3]
For researchers and drug development professionals, understanding the biosynthetic origin of this compound is paramount. Elucidating its formation pathway not only provides fundamental biological knowledge but also unlocks the potential for metabolic engineering. By identifying the genetic and enzymatic machinery responsible for its synthesis, we can develop strategies to enhance its production in natural plant hosts or transfer the entire pathway into microbial chassis systems for scalable, industrial-grade fermentation.[4][5][6] This guide provides a technical overview of the this compound biosynthetic pathway, the experimental logic used to unravel it, and field-proven protocols for its characterization.
The Core Biosynthetic Pathway: From Central Metabolism to a Cyclic Ether
The journey to this compound begins with fundamental carbon building blocks derived from photosynthesis. Like all plant monoterpenes, the carbon skeleton of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plant's plastids.[7][8][9] The MEP pathway is the primary route for the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in plastids.[9][10]
The key steps in the pathway are as follows:
-
Formation of the C10 Precursor: Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP).[11][12] GPP is the universal precursor for all monoterpenes.[13][14]
-
Cyclization and Transformation: This is the critical, defining step in this compound formation, catalyzed by a specialized Class I terpene synthase (TPS) known as 1,8-cineole synthase (CinS).[15][16] This enzyme performs a complex multi-step reaction within its single active site. The process begins with the ionization of GPP, which involves the removal of the diphosphate group.[12][15] This generates a geranyl cation, which then undergoes isomerization and cyclization to form an α-terpinyl cation intermediate.[12][17]
-
Final Ring Closure: The reaction cascade concludes when a water molecule, positioned within the enzyme's active site, attacks the carbocation. This is followed by a final ring closure to form the bicyclic ether structure of 1,8-cineole (this compound).[15] The sole source of the ether oxygen atom in the final product is this water molecule, a key mechanistic detail confirmed through isotopic labeling studies.[15]
The stereochemical course of this reaction can differ between organisms. For instance, the well-studied 1,8-cineole synthase from Salvia officinalis (sage) proceeds via an (R)-linalyl diphosphate intermediate, while the bacterial enzyme from Streptomyces clavuligerus utilizes the (S)-linalyl diphosphate pathway, demonstrating convergent evolution of this catalytic function.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering [keaslinglab.lbl.gov]
- 5. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Terpene Biosynthesis: Modularity Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound this compound (FDB112393) - FooDB [foodb.ca]
- 9. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 15. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,8-cineole synthase - Wikipedia [en.wikipedia.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. A detailed view on 1,8-cineol biosynthesis by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Landscape of 1,8-Cineole: An In-Depth Technical Guide for Researchers
Abstract
1,8-Cineole, a monoterpenoid cyclic ether and the principal constituent of eucalyptus oil, presents a compelling profile of pharmacological activities.[1] Traditionally recognized for its aromatic and therapeutic properties in respiratory ailments, rigorous scientific investigation has unveiled a broader spectrum of bioactivities, positioning it as a molecule of significant interest for modern drug development.[2][3] This technical guide provides a comprehensive exploration of the core pharmacological properties of 1,8-cineole, intended for researchers, scientists, and professionals in drug development. We will delve into its anti-inflammatory, antioxidant, and antimicrobial mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Furthermore, this guide will address its clinical applications, particularly in respiratory medicine, alongside a review of its pharmacokinetic and toxicological profile.
Introduction: 1,8-Cineole - Beyond the Aroma
1,8-Cineole, also known as eucalyptol, is a naturally occurring compound found in a variety of aromatic plants.[4] While its characteristic scent has led to its widespread use in fragrances and flavorings, its therapeutic potential has been harnessed in traditional medicine for centuries.[2] Modern pharmacological studies have substantiated many of these historical uses, revealing a molecule with a diverse and potent range of effects on human physiology.[3] This guide aims to provide a detailed, evidence-based overview of these properties, empowering researchers to explore its full therapeutic potential.
Anti-inflammatory Properties: Quelling the Fire Within
Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. 1,8-Cineole has demonstrated significant anti-inflammatory effects, primarily through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
1,8-Cineole has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[5] This action effectively dampens the inflammatory cascade, leading to a reduction in the production of key pro-inflammatory mediators.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Measurement)
This protocol outlines a general procedure for assessing the anti-inflammatory effects of 1,8-cineole by measuring cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
1,8-Cineole (high purity)
-
Dimethyl sulfoxide (DMSO)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of 1,8-cineole in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: Incubate the cells with various concentrations of 1,8-cineole for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (cells + medium + DMSO) and a positive control (cells + medium + DMSO + LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[6][7]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by 1,8-cineole compared to the LPS-stimulated control.
Antioxidant Properties: A Shield Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. 1,8-Cineole exhibits potent antioxidant activity through both direct radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Mechanism of Action: Activation of the Nrf2-ARE Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like 1,8-cineole, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Quantitative Data: In Vitro Antioxidant Activity
The antioxidant capacity of 1,8-cineole has been quantified using various in vitro assays. The following table summarizes representative results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometric | IC50: 117.3 µL/mL | [8] |
| ABTS Radical Scavenging | Spectrophotometric | IC50: 62.96 µL/mL | [8] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
This protocol provides a step-by-step guide for determining the antioxidant activity of 1,8-cineole using the DPPH and ABTS assays.[9][10]
DPPH Assay:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of 1,8-cineole in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each 1,8-cineole dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
ABTS Assay:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of 1,8-cineole in ethanol.
-
Reaction: In a 96-well plate, add 20 µL of each 1,8-cineole dilution to 180 µL of the ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Antimicrobial Properties: A Natural Defense
1,8-Cineole exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Its lipophilic nature allows it to partition into the cell membranes of microorganisms, disrupting their integrity and leading to cell death.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values of 1,8-cineole against a selection of clinically relevant microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | O101 | 6.2 | [13] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 7230 | [14] |
| Listeria monocytogenes | N/A | 0.6-2.5 (as µL/mL) | [15] |
| Aeromonas hydrophila | N/A | 0.6-2.5 (as µL/mL) | [15] |
| Pseudomonas fluorescens | N/A | 5-20 (as µL/mL) | [15] |
| Candida albicans | N/A | 32 (as g/L) | [11] |
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol details the broth microdilution method for determining the MIC of 1,8-cineole against bacteria.[16][17][18]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
1,8-Cineole
-
A suitable solvent (e.g., DMSO)
-
An emulsifying agent (e.g., Tween 80)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of 1,8-cineole in MHB containing a small percentage of Tween 80 (e.g., 0.5%) to ensure solubility.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted 1,8-cineole. Include a growth control (bacteria + medium) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 1,8-cineole at which there is no visible growth of the bacteria.
Clinical Applications in Respiratory Diseases
The anti-inflammatory, antioxidant, and mucolytic properties of 1,8-cineole have translated into tangible clinical benefits, particularly in the management of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][19]
Asthma
In patients with asthma, 1,8-cineole has been shown to reduce airway inflammation and improve lung function. A double-blind, placebo-controlled trial demonstrated that concomitant therapy with 1,8-cineole (200 mg, three times daily for 12 weeks) in patients with steroid-dependent asthma allowed for a significant reduction in the daily prednisolone dose.[20] Another study showed that adjunctive therapy with 1,8-cineole for 6 months in patients with well-controlled asthma resulted in a significant improvement in lung function (FEV1).[2][21]
Chronic Obstructive Pulmonary Disease (COPD)
For individuals with COPD, 1,8-cineole has been found to reduce the frequency, duration, and severity of exacerbations.[22][23] A placebo-controlled, double-blind trial involving patients with stable COPD showed that treatment with 1,8-cineole (200 mg, three times daily for 6 months) significantly reduced the number of exacerbations compared to placebo.[22]
Table of Clinical Trial Data:
| Disease | Intervention | Duration | Key Findings | Reference |
| Asthma (steroid-dependent) | 1,8-Cineole (200 mg t.i.d.) | 12 weeks | 36% reduction in daily prednisolone dose (mean: 3.75 mg) vs. 7% in placebo (mean: 0.91 mg) (P = 0.006). | [20] |
| Asthma (well-controlled) | 1,8-Cineole (200 mg t.i.d.) | 6 months | Significant improvement in FEV1 (310 ml increase in cineole group vs. 200 ml in placebo). | [2] |
| COPD (stable) | 1,8-Cineole (200 mg t.i.d.) | 6 months | Significant reduction in the frequency, duration, and severity of exacerbations. FEV1 increased by 78 ml. | [22][23] |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of a compound is crucial for its development as a therapeutic agent.
Pharmacokinetics
Following oral administration, 1,8-cineole is well-absorbed from the gastrointestinal tract.[4] Inhalation studies in humans have shown that it is also readily absorbed from the respiratory system, with a peak plasma concentration reached after approximately 18 minutes. The elimination from the blood is biphasic, with a mean distribution half-life of 6.7 minutes and an elimination half-life of 104.6 minutes.[24] After ingestion of sage tea containing 1.02 mg of 1,8-cineole, the maximum plasma concentration of 1,8-cineole was 19 nmol/L, while its primary metabolite, 2-hydroxy-1,8-cineole, reached a maximum concentration of 86 nmol/L.[25]
Human Pharmacokinetic Parameters (Inhalation):
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~18 minutes | [24] |
| Distribution Half-life (t1/2α) | 6.7 minutes | [24] |
| Elimination Half-life (t1/2β) | 104.6 minutes | [24] |
Toxicology
1,8-Cineole is generally considered to have low toxicity.[26][27] Acute toxicity studies have been conducted in various animal models.
Acute Toxicity Data:
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 3849 mg/kg | [8][26][27][28] |
| Rat | Oral | 2480 mg/kg | [29] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Conclusion and Future Directions
1,8-Cineole has emerged as a promising natural compound with a well-defined and multifaceted pharmacological profile. Its potent anti-inflammatory, antioxidant, and antimicrobial properties, coupled with a favorable safety profile and demonstrated clinical efficacy in respiratory diseases, underscore its potential for further therapeutic development. Future research should focus on optimizing drug delivery systems to enhance its bioavailability and exploring its therapeutic utility in a wider range of inflammatory and infectious diseases. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable natural molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Effect of 1,8-cineole on Antimicrobial Activity of Chlorhexidine Gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,8-Cineole inhibits biofilm formation and bacterial pathogenicity by suppressing luxS gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. apcz.umk.pl [apcz.umk.pl]
- 20. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. Pharmacokinetic studies of the fragrance compound 1,8-cineol in humans during inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays. | Semantic Scholar [semanticscholar.org]
- 26. Acute and subacute toxicity study of 1,8-cineole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. e-century.us [e-century.us]
- 28. clinmedjournals.org [clinmedjournals.org]
- 29. food.ec.europa.eu [food.ec.europa.eu]
An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Eucalyptol
Abstract
Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a major constituent of eucalyptus oil. It has demonstrated significant anti-inflammatory properties in numerous preclinical and clinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its effects on key signaling pathways, cytokine production, arachidonic acid metabolism, and oxidative stress. Furthermore, this guide will present detailed experimental protocols to investigate these mechanisms, aiming to equip researchers with the practical knowledge to further explore the therapeutic potential of this compound.
Introduction: this compound as a Potent Anti-inflammatory Agent
Chronic inflammation is a key pathological feature of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular diseases.[5][6] this compound has emerged as a promising natural compound with potent anti-inflammatory and antioxidant effects.[2][5] Its therapeutic potential has been observed in various conditions, including respiratory diseases, pancreatitis, and neurodegenerative diseases.[5] This guide will dissect the intricate molecular mechanisms that confer this compound its anti-inflammatory properties, providing a foundation for its rational application in drug discovery and development.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key hubs of the inflammatory cascade. The primary mechanisms include the modulation of pivotal signaling pathways, the suppression of pro-inflammatory cytokine production, the inhibition of the arachidonic acid metabolic pathway, and the attenuation of oxidative stress.
Modulation of Key Inflammatory Signaling Pathways
This compound has been shown to significantly modulate the activity of critical signaling pathways that orchestrate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][[“]][[“]]
2.1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[[“]] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[[“]] this compound effectively suppresses the activation of the NF-κB pathway.[2][5][[“]][[“]] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[[“]] Studies have shown that this compound can regulate Nrf2 and NF-κB signaling to alleviate kidney injury by reducing inflammation and apoptosis.[9]
2.1.2. Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[[“]][10] this compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, such as ERK1/2, JNK1/2, and p38.[5][[“]][10] By attenuating MAPK signaling, this compound further dampens the inflammatory response.[5][[“]][10] Research indicates that eucalyptus essential oils, rich in this compound, inhibit the LPS-induced inflammatory response in macrophages by reducing MAPK and NF-κB pathway activity.[10][11]
Suppression of Pro-inflammatory Cytokine Production
A hallmark of inflammation is the excessive production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] this compound has been consistently shown to be a potent inhibitor of the production of these key cytokines.[5][12][13]
In cultured human monocytes and lymphocytes, therapeutically relevant concentrations of this compound significantly inhibited the production of TNF-α, IL-1β, IL-4, and IL-5.[12] Specifically, in monocytes, this compound inhibited the production of TNF-α, IL-1β, IL-6, and IL-8.[12] This broad-spectrum inhibition of pro-inflammatory cytokines contributes significantly to its anti-inflammatory effects and suggests its potential for treating conditions characterized by cytokine-driven inflammation.[12][13]
| Cytokine | Cell Type | Inhibition by this compound | Reference |
| TNF-α | Monocytes, Lymphocytes | Strong inhibition | [12] |
| IL-1β | Monocytes, Lymphocytes | Strong inhibition | [12] |
| IL-6 | Monocytes | Significant inhibition | [12] |
| IL-4 | Lymphocytes | Significant inhibition | [12] |
| IL-5 | Lymphocytes | Significant inhibition | [12] |
| IL-8 | Monocytes | Significant inhibition | [12] |
Inhibition of Arachidonic Acid Metabolism
The arachidonic acid (AA) cascade is a critical pathway in the generation of potent inflammatory mediators, including prostaglandins and leukotrienes. This compound has been shown to inhibit key enzymes in this pathway.[14] Ex vivo studies on monocytes from patients with bronchial asthma revealed that this compound treatment significantly inhibited the production of Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2), which are major products of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, respectively.[14][15] This dual inhibition of AA metabolism pathways highlights a crucial mechanism of this compound's anti-inflammatory action.[14]
Attenuation of Oxidative Stress
Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. This compound exhibits significant antioxidant properties, contributing to its anti-inflammatory profile.[2][5] It has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[6] By scavenging free radicals and bolstering the cellular antioxidant defense systems, this compound helps to break the vicious cycle of inflammation and oxidative stress.[5] Some studies suggest that this compound's antioxidant effects may be mediated through the regulation of signaling pathways and direct radical scavenging.[5]
Experimental Protocols for Investigating the Anti-inflammatory Mechanisms of this compound
To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro and ex vivo experimental protocols are essential.
In Vitro Model of Inflammation: LPS-Stimulated Macrophages
A widely used and validated in vitro model for studying inflammation involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[16][17][18][19] LPS is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of cytokines and other inflammatory mediators.[18][19][20]
3.1.1. Cell Culture and Treatment
-
Cell Seeding: Plate RAW 264.7 or THP-1 cells in appropriate culture plates at a suitable density. For THP-1 monocytes, differentiation into macrophages is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before inflammatory stimulation.
-
Stimulation: Add LPS to the cell culture medium at a concentration known to induce a significant inflammatory response (e.g., 100 ng/mL to 1 µg/mL).[16]
-
Incubation: Incubate the cells for a designated time, depending on the endpoint being measured (e.g., 4-24 hours for cytokine production).[16]
Measurement of Cytokine Production
3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatants after the treatment period.
-
ELISA Procedure: Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.
Analysis of Signaling Pathway Activation
3.3.1. Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This compound demonstrates a robust and multi-faceted anti-inflammatory profile by targeting key molecular pathways central to the inflammatory response. Its ability to inhibit NF-κB and MAPK signaling, suppress the production of a broad range of pro-inflammatory cytokines, and interfere with the arachidonic acid cascade underscores its potential as a therapeutic agent for a variety of inflammatory conditions. The experimental protocols outlined in this guide provide a solid framework for further investigation into its mechanisms of action and for the identification of novel therapeutic applications.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in more complex in vivo models of inflammatory diseases, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.[1][3][21] The development of novel drug delivery systems could also enhance the bioavailability and targeted delivery of this compound, further optimizing its therapeutic potential.[5]
References
- 1. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Eucalyptus Oil Inhalation on Pain and Inflammatory Responses after Total Knee Replacement: A Randomized Clini… [ouci.dntb.gov.ua]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. This compound regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
- 12. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiinflammatory effects of euclyptol (1.8-cineole) in bronchial asthma: inhibition of arachidonic acid metabolism in human blood monocytes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ir.vistas.ac.in [ir.vistas.ac.in]
- 18. dovepress.com [dovepress.com]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orienthouse.sk [orienthouse.sk]
Eucalyptol (1,8-Cineole): A Technical Guide to Its Natural Sources, Distribution, and Analysis in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Eucalyptol, also known as 1,8-cineole, is a cyclic monoterpenoid that is a prominent constituent of the essential oils of numerous aromatic plants. Renowned for its characteristic fresh, camphor-like aroma and a wide spectrum of biological activities, this compound is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound within the plant kingdom. It delves into the biosynthetic pathways responsible for its production, details methodologies for its extraction and quantification, and explores its physiological and ecological roles in plants. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile phytochemical.
Introduction: The Significance of this compound
This compound (1,8-cineole) is a bicyclic monoterpenoid ether that is a colorless liquid at room temperature.[1] It is recognized for its pleasant, spicy aroma and taste and is widely used in flavorings, fragrances, and cosmetics.[1] Beyond its sensory attributes, this compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and bronchodilatory effects, making it a valuable compound in traditional and modern medicine.[2][3][4] Its therapeutic potential has led to its inclusion in numerous pharmaceutical preparations, particularly for respiratory ailments.[2] Understanding the natural sources and distribution of this compound is paramount for its sustainable sourcing and for the exploration of new plant-derived therapeutic agents.
Natural Occurrence and Distribution in the Plant Kingdom
This compound is ubiquitously distributed across a variety of plant families, though its concentration can vary significantly depending on the species, geographical location, and environmental conditions.[5][6]
Major Plant Families and Genera
The most significant natural sources of this compound are found within the following plant families:
-
Myrtaceae: This family is the most renowned source of this compound, with the genus Eucalyptus being the most prominent. Eucalyptus globulus, the Tasmanian blue gum, is a principal commercial source, with its essential oil containing 60-85% this compound.[6][7][8] Other species such as Eucalyptus camaldulensis and Eucalyptus wandoo are also rich in this compound.[1][9] The tea tree, Melaleuca alternifolia, is another important member of this family that produces this compound.[10]
-
Lamiaceae: Commonly known as the mint family, Lamiaceae boasts several species with notable this compound content. These include rosemary (Salvia rosmarinus), sage (Salvia officinalis), and sweet basil (Ocimum basilicum).[1][10][11][12]
-
Lauraceae: The camphor laurel (Cinnamomum camphora) and bay leaves (Laurus nobilis) from this family are also significant sources of this compound.[1][3][10]
-
Zingiberaceae: Certain members of the ginger family, such as galangal (Kaempferia galanga) and ginger (Zingiber officinale), contain this compound, albeit typically in lower concentrations.[1][2]
-
Asteraceae: Plants like mugwort (Artemisia tridentata) are also known to produce this compound.[1][13]
Quantitative Distribution of this compound in Selected Plant Species
The concentration of this compound in the essential oil of various plants can differ substantially. The following table summarizes the this compound content in several key species, providing a comparative overview for researchers.
| Plant Species | Family | This compound Content (% of Essential Oil) | Reference(s) |
| Eucalyptus globulus | Myrtaceae | 60 - 85% | [7][8] |
| Eucalyptus camaldulensis | Myrtaceae | 30.43 - 31.10% | [9] |
| Cinnamomum camphora | Lauraceae | 50% | [1] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | 9.38 - 34.06% | [5][14] |
| Salvia officinalis (Sage) | Lamiaceae | 13% | [1] |
| Melaleuca alternifolia (Tea Tree) | Myrtaceae | Varies, often a minor component | [10] |
| Umbellularia californica | Lauraceae | 22.0% | [1] |
| Kaempferia galanga (Galangal) | Zingiberaceae | 5.7% | [1] |
Note: The this compound content can be influenced by factors such as plant age, season of harvest, and extraction method.[6][15]
Biosynthesis of this compound in Plants
This compound is a product of the terpenoid biosynthesis pathway, specifically originating from the methylerythritol phosphate (MEP) pathway in plastids. The biosynthesis begins with the universal precursors of all terpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The key steps in the biosynthesis of this compound are as follows:
-
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), a 10-carbon molecule.[16][17]
-
Cyclization of GPP: GPP undergoes a cyclization reaction catalyzed by a specific monoterpene synthase, 1,8-cineole synthase (CinS). This process involves the isomerization of GPP to (S)-linalyl diphosphate (LPP) and the subsequent removal of the pyrophosphate group, leading to the formation of the α-terpinyl cation intermediate.[1][16][18]
-
Formation of 1,8-Cineole: The α-terpinyl cation is then converted to 1,8-cineole through the action of 1,8-cineole synthase.[16]
Caption: Biosynthetic pathway of this compound from IPP and DMAPP.
Methodologies for Extraction and Analysis
The accurate quantification and characterization of this compound in plant matrices require robust extraction and analytical techniques.
Extraction Protocols
The choice of extraction method can significantly impact the yield and chemical profile of the essential oil.[15]
-
Hydro-distillation: This is a traditional and widely used method where plant material is boiled in water, and the resulting steam carrying the volatile compounds is condensed and collected.[15][19] This method is effective but can sometimes lead to the degradation of heat-sensitive compounds.
-
Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and essential oil mixture is then condensed.[15][20] This technique is generally gentler than hydro-distillation.
-
Solvent Extraction: This method involves the use of organic solvents (e.g., methanol, acetone) to extract the essential oil.[19][21] It is efficient but requires an additional step to remove the solvent.
-
Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically carbon dioxide, as the solvent.[9][19] SFE is highly efficient, selective, and environmentally friendly as it avoids the use of organic solvents.
Step-by-Step Protocol: Hydro-distillation of Eucalyptus Leaves
-
Sample Preparation: Collect fresh or dried leaves of the plant. If using dried leaves, ensure they are coarsely powdered to increase the surface area for extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydro-distillation.
-
Extraction: Place a known weight of the plant material (e.g., 100 g) into the distillation flask and add a sufficient volume of distilled water to cover the material completely.
-
Heating: Gently heat the flask. The water will boil, and the steam will pass through the plant material, carrying the volatile essential oil.
-
Condensation: The steam and essential oil mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: The condensed liquid will collect in the graduated collection tube of the Clevenger apparatus. As the essential oil is generally less dense than water, it will form a layer on top.
-
Separation and Drying: After the distillation is complete (typically 3-4 hours), carefully separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.
Analytical Techniques for Quantification
Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the identification and quantification of components in an essential oil.[22][23][24] GC separates the individual compounds in the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for their definitive identification.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for the quantification of this compound.[7][22] While it does not provide structural information like MS, it offers excellent quantitative accuracy.
Caption: Standard workflow for this compound extraction and analysis.
Physiological and Ecological Roles in Plants
This compound is not merely a passive byproduct of plant metabolism; it plays active roles in the plant's interaction with its environment.
-
Defense against Herbivores and Pathogens: The strong aroma and taste of this compound act as a deterrent to many herbivores. Furthermore, its antimicrobial and antifungal properties help protect the plant from pathogenic microorganisms.[1]
-
Allelopathy: Some plants release this compound into the environment, where it can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy.[25]
-
Attraction of Pollinators and Symbionts: In some cases, this compound can act as an attractant for specific pollinators. For instance, it is known to attract male orchid bees, which collect the compound to synthesize their own pheromones.[1]
-
Abiotic Stress Response: There is emerging evidence that the production of terpenoids, including this compound, can be upregulated in response to abiotic stresses such as drought and high temperatures, suggesting a role in stress tolerance.
Conclusion and Future Perspectives
This compound remains a compound of immense scientific and commercial interest. Its widespread distribution in the plant kingdom offers a rich palette for the discovery of new sources and for the development of natural product-based pharmaceuticals and other commercial products. Future research should focus on elucidating the intricate regulatory mechanisms of this compound biosynthesis, exploring the full spectrum of its pharmacological activities, and developing optimized and sustainable methods for its extraction and production. A deeper understanding of its ecological roles will also be crucial for conservation efforts and for harnessing its potential in agriculture as a natural pesticide or growth regulator. This guide serves as a foundational resource to support these ongoing and future endeavors in the fascinating world of plant-derived natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,8-cineole (this compound) in a therapy of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Cineole: a review of source, biological activities, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. namacbd.com [namacbd.com]
- 11. finestlabs.com [finestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. leafwell.com [leafwell.com]
- 14. Chemical analysis of Eucalyptus and Rosemary essential oils using gas chromatography-mass spectrometry (GC-MS) and evaluation of their toxicity against teh most common urban pest [amecj.com]
- 15. lifesciencesite.com [lifesciencesite.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Study on the mechanism of 1,8-cineole biosynthesis in <i>Eucalyptus globulus</i> leaves [yndxxb.ynu.edu.cn]
- 19. researchgate.net [researchgate.net]
- 20. 1,8-cineole [sitem.herts.ac.uk]
- 21. phytojournal.com [phytojournal.com]
- 22. academics.su.edu.krd [academics.su.edu.krd]
- 23. areme.co.jp [areme.co.jp]
- 24. ijpjournal.com [ijpjournal.com]
- 25. Phytotoxic effects of essential oil from Eucalyptus cinerea and its physiological mechanisms [jnsciences.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Pure Eucalyptol
Introduction
Eucalyptol (1,8-cineole), a naturally occurring monoterpenoid, is a prominent constituent of many essential oils, most notably that of Eucalyptus species.[1] Its unique physicochemical properties, coupled with a favorable safety profile at therapeutic doses, have made it a focal point in pharmaceutical research, drug delivery systems, and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the core chemical and physical characteristics of pure this compound, intended to serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into its molecular identity, explore its key physical and chemical attributes, and detail the methodologies for its characterization, thereby offering a holistic understanding of this versatile compound.
Chemical Identity and Molecular Structure
A precise understanding of a compound's chemical identity is paramount for its application in research and development. This compound is a bicyclic ether with a distinct molecular architecture that dictates its physical and chemical behavior.
Nomenclature and Identification
Molecular Structure
The structure of this compound is characterized by a cyclohexane ring bridged by an oxygen atom, forming a bicyclic ether system.[5] This rigid structure is a key determinant of its stability and relatively low reactivity under normal conditions.
Caption: Molecular structure of this compound (1,8-Cineole).
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and application in various scientific and industrial settings.
Physical Properties
This compound is a colorless, mobile liquid at room temperature with a characteristic camphor-like odor and a spicy, cooling taste.[1][2][3]
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][2][7] |
| Odor | Camphor-like, fresh | [1][2][3] |
| Taste | Spicy, cooling | [1][3][6] |
| Melting Point | 1.5 °C to 2.9 °C (274.65 K to 276.05 K) | [1][3][6][8] |
| Boiling Point | 176 - 177 °C (449 - 450 K) | [1][2][3][6] |
| Density | 0.921 - 0.923 g/cm³ at 25 °C | [1][2][3][6] |
| Refractive Index (n_D^20) | 1.455 - 1.460 | [2][6][9] |
| Vapor Pressure | 1.90 mmHg at 25 °C | [8][10] |
| Flash Point | 48 °C (118 °F) (closed cup) | [1][6] |
Solubility
This compound's solubility is a key factor in its formulation for both pharmaceutical and industrial applications.
-
Water: Practically insoluble to slightly soluble (approx. 3.5 g/L at 21 °C).[2][8][11]
-
Organic Solvents: Miscible with ethanol, ether, chloroform, glacial acetic acid, and most oils.[1][2][3][12] This high miscibility in organic solvents is advantageous for its incorporation into various formulations.[5]
Spectroscopic and Chromatographic Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of this compound. The symmetry of the molecule results in a relatively simple spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absence of hydroxyl and carbonyl stretching bands, with prominent C-O-C stretching vibrations characteristic of an ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Chromatographic Purity Assessment: Gas Chromatography (GC)
Gas chromatography is the gold standard for determining the purity of this compound and quantifying its presence in essential oils. A well-defined GC method allows for the separation of this compound from other structurally similar terpenes and impurities.
Experimental Protocol: Purity Determination by Gas Chromatography
This protocol outlines a standard method for the assay of this compound.
1. Instrumentation and Columns:
- A gas chromatograph equipped with a flame ionization detector (FID).
- A fused-silica capillary column (e.g., 60 m x 0.32 mm) coated with a polar stationary phase (e.g., G16).[13]
2. Chromatographic Conditions:
- Carrier Gas: Helium at a constant head pressure (e.g., 30 psi).[13]
- Injector and Detector Temperature: 250 °C.[13]
- Oven Temperature Program:
- Initial temperature: 60 °C (hold for a specified time).
- Ramp: Increase to 200 °C at a rate of 6 °C/min.[13]
- Split Ratio: A high split ratio (e.g., 50:1) is typically used.[13]
3. Sample Preparation:
- Accurately weigh approximately 90 mg of the this compound sample.
- Dissolve in methanol in a 100-mL volumetric flask and dilute to volume.[13]
4. System Suitability:
- Prepare a solution containing known concentrations of this compound and a potential impurity or closely eluting compound (e.g., limonene).
- Inject the system suitability solution and verify that the resolution between the two peaks is adequate (R > 2.0) and the column efficiency is high.[13]
5. Analysis:
- Inject equal volumes (e.g., 1 µL) of the sample preparation and a methanol blank into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the percentage of this compound by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Causality Behind Experimental Choices:
-
The choice of a polar stationary phase is crucial for achieving good separation of terpenes, which have varying polarities.
-
The temperature programming allows for the efficient elution of both volatile and less volatile components.
-
The flame ionization detector provides high sensitivity for organic compounds like this compound.
Natural Occurrence, Extraction, and Purification
This compound is abundant in nature, and its isolation from plant sources is a well-established industrial process.
Natural Sources
The primary commercial source of this compound is the essential oil of various Eucalyptus species, where it can constitute up to 90% of the oil.[1][3][5] Other significant plant sources include:
-
Camphor laurel (Cinnamomum camphora)[3]
-
Bay leaves (Laurus nobilis)[1]
-
Tea tree (Melaleuca alternifolia)
-
Mugwort (Artemisia vulgaris)[1]
Extraction and Purification Workflow
The extraction of this compound from plant material is typically achieved through steam distillation, followed by purification via fractional distillation.
Caption: Workflow for the extraction and purification of this compound.
Applications in Research and Drug Development
The unique properties of this compound have led to its investigation and use in a wide range of applications.
-
Pharmaceuticals: It is used as an active ingredient in many over-the-counter cough suppressants and mouthwashes.[2][3] Research has shown its potential as an anti-inflammatory and analgesic agent when applied topically.[2] It has also been investigated for its ability to control airway mucus hypersecretion in conditions like asthma and rhinosinusitis.[2]
-
Drug Delivery: this compound's ability to enhance the permeation of other drugs across biological membranes is being explored in transdermal and other drug delivery systems.
-
Flavor and Fragrance: Due to its pleasant aroma and taste, this compound is widely used in the food, beverage, and cosmetic industries.[1][3]
-
Green Solvent: this compound is being investigated as a green and sustainable solvent for organic synthesis.[12]
Safety and Handling
While this compound is generally recognized as safe (GRAS) for its intended uses in food and pharmaceuticals, it is important to adhere to proper safety and handling procedures.
-
Toxicity: The oral LD₅₀ in rats is 2.48 g/kg.[3] Ingestion of large quantities can be toxic.[3]
-
Handling: It is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[2][11] Protective gloves and eyewear are recommended.
-
Storage: this compound should be stored in tightly sealed containers in a cool, dry place.[13]
Conclusion
Pure this compound is a well-characterized natural compound with a diverse array of physicochemical properties that make it a valuable molecule in research and various industries. Its unique bicyclic ether structure imparts stability, while its solubility profile and characteristic aroma and taste have led to its widespread use. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in the development of new therapeutics, drug delivery systems, and other innovative products. The methodologies for its characterization, particularly gas chromatography, ensure its quality and purity for demanding scientific applications.
References
- 1. This compound [chemeurope.com]
- 2. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (CAS 470-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [drugfuture.com]
- 7. ScenTree - this compound (CAS N° 470-82-6) [scentree.co]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. chemsavers.com [chemsavers.com]
- 10. ecplabchem.co.nz [ecplabchem.co.nz]
- 11. chembk.com [chembk.com]
- 12. mdpi.com [mdpi.com]
- 13. uspbpep.com [uspbpep.com]
An In-Depth Technical Guide to the Toxicological Profile of Eucalyptol in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the toxicological profile of eucalyptol (1,8-cineole), a bicyclic monoterpene prevalent in eucalyptus oil and other aromatic plants. This compound's widespread use in pharmaceuticals, cosmetics, and as a food additive necessitates a thorough understanding of its safety profile.[1][2] This document synthesizes findings from pivotal animal studies, offering insights into its acute, sub-chronic, and reproductive toxicity, as well as its genotoxic potential and metabolic fate. The methodologies and causal relationships behind experimental designs are detailed to provide a robust framework for future research and safety assessments.
Section 1: Acute Toxicity Profile
Acute toxicity studies are fundamental in establishing the initial safety parameters of a substance, primarily determining the median lethal dose (LD50). This value represents the dose required to be fatal to 50% of a tested animal population and is a critical first step in hazard classification.
The primary objective of acute toxicity testing is to identify the potential for a substance to cause adverse health effects from a single, short-term exposure. For a compound like this compound, which has potential for both intentional therapeutic use and accidental ingestion, understanding the dose-response relationship for acute effects is paramount. These studies inform dose selection for longer-term studies and provide essential data for risk assessment in cases of human overdose.[[“]][4] The choice of rodent models, such as rats and mice, is based on their well-characterized physiology and the extensive historical database available for comparison, as recommended by OECD guidelines.[5]
The Up-and-Down Procedure (UDP) is a refined method that significantly reduces the number of animals required to estimate the LD50 compared to traditional methods.[6]
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are chosen. Females are often selected as they are generally slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days prior to dosing.
-
Dose Selection: A starting dose is chosen based on available data. For this compound, a starting point could be derived from range-finding studies. The dose progression factor is typically 3.2.
-
Administration: The test substance (this compound) is administered orally by gavage to a single animal.
-
Observation:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Intervals: A 48-hour interval is typically observed between dosing animals to allow for the full manifestation of toxic signs.[6]
-
Endpoint: The test is concluded when one of the stopping criteria is met, such as a specified number of reversals in outcome (survival/death). The LD50 and confidence intervals are then calculated using maximum likelihood methods.
Caption: Workflow for an acute oral toxicity study following the OECD 425 Up-and-Down Procedure.
Studies have established the oral LD50 of this compound in several animal models. Signs of acute toxicity at lethal doses include central nervous system (CNS) depression, respiratory distress, and convulsions.[7][8]
| Animal Model | Route | LD50 (mg/kg bw) | Key Observations | Reference |
| Rat | Oral | 1560 - 2480 | Cyanosis, stupor, irregular breathing, convulsions, respiratory failure. | [7][9] |
| Rat | Oral | 3811.5 (Eucalyptus Oil Emulsion) | Slow movement, sensitivity to noise, convulsion. | [8] |
| Mouse | Oral | ~3849 | Changes in renal and hepatic tissues at high, repeated doses. | [10] |
| Mouse | Oral | 1820 (Eucalyptus Oil) | High doses affected lung, liver, kidneys, and heart. | [[“]] |
Note: Some studies use eucalyptus oil, of which this compound is the main component (typically ≥70%).[1][2] This can influence the exact LD50 value compared to pure this compound.
Section 2: Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the health hazards associated with longer-term exposure to a substance. These studies help identify target organs, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).
The primary goal is to assess cumulative toxicity. Sub-chronic studies (typically 28 or 90 days) bridge the gap between acute and chronic exposure scenarios.[12] The choice of a 90-day study (OECD TG 408) is often a prerequisite for chronic studies and provides comprehensive data on hematology, clinical chemistry, and histopathology.[13] Dose selection is critical and is informed by acute toxicity data, aiming for a high dose that induces toxicity but not significant mortality, a low dose that produces no adverse effects, and an intermediate dose.[12]
Step-by-Step Methodology:
-
Animal Selection: Typically, rodents (e.g., Wistar rats) of both sexes are used.
-
Group Allocation: Animals are randomly assigned to at least three dose groups and one concurrent control group (vehicle only). A typical design includes 10 animals per sex per group.
-
Dose Administration: this compound is administered daily by oral gavage for 90 consecutive days.
-
In-life Observations:
-
Clinical Signs: Observed daily for signs of toxicity.
-
Body Weight & Food Consumption: Measured weekly.
-
Ophthalmology: Examined before the study and at termination.
-
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Pathology:
-
All animals are subjected to a full necropsy.
-
Organ weights are recorded.
-
A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing target organ toxicity are also examined.
-
Sub-chronic studies in rats have identified the liver and kidneys as potential target organs for this compound toxicity, particularly in males.[7][14]
-
28-Day Rat Study: In a study where male Wistar rats received this compound by gavage for 28 days, increased relative liver and kidney weights were observed at doses of 500 and 1000 mg/kg/day.[7] Histopathological examination revealed minor focal infiltration in the liver and the presence of protein droplets in the proximal tubular epithelial cells of the kidneys.[9]
-
28-Day Rat Study (OECD 407 Compliant): A GLP-compliant study in Wistar Han rats administered this compound via gavage at doses of 0, 30, 300, or 600 mg/kg/day for 28 days established a NOAEL of 200 mg/kg/day.[15]
-
Species Differences: Mice appear to be less susceptible to the subacute toxicity of this compound compared to rats. In mice, only slight changes in the liver were noted, with no effects seen up to 1200 mg/kg.[7][14]
-
Long-Term Study: A limited 80-week study in male mice given this compound by gavage (up to 32 mg/kg/day) showed no treatment-related effects on organ weights, microscopic appearance of major organs, or tumor incidence.[7][9]
Section 3: Genotoxicity and Carcinogenicity
Genotoxicity assays are employed to detect direct or indirect DNA damage, including gene mutations and chromosomal aberrations. Carcinogenicity studies assess the potential of a substance to induce tumors over the lifetime of an animal model.
A standard battery of in vitro and in vivo tests is used to evaluate genotoxic potential.
-
Bacterial Reverse Mutation Assay (Ames Test): this compound has been tested in multiple Ames assays using various Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) with and without metabolic activation (S9).[15] Across these studies, this compound did not induce an increase in revertant colonies, indicating it is not mutagenic under these test conditions.[15]
-
In Vitro Chromosomal Aberration Test: In a study using Chinese Hamster Ovary (CHO) cells, this compound did not cause a statistically significant increase in structural chromosomal aberrations or polyploidy, with or without S9 metabolic activation.[15]
-
Sister Chromatid Exchange (SCE): An SCE assay in CHO cells showed that this compound induced exchanges only in the absence of metabolic activation and at doses that also caused cell cycle delay.[7]
Long-term carcinogenicity data for this compound is limited.
-
An 80-week study in male CFLP mice, where this compound was administered as a component of a toothpaste base at doses up to 32 mg/kg/day, found no evidence of carcinogenicity.[7][16] However, this study had limitations, including the use of only one sex and a limited histopathological examination.[7]
Section 4: Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Reproduction/developmental toxicity screening tests (OECD TG 421) or combined repeated dose toxicity studies with the reproduction/developmental toxicity screening test (OECD TG 422) provide initial information on potential effects.[13] These studies involve dosing animals (usually rats) before mating, during pregnancy, and through lactation to assess effects on parental animals, mating performance, pregnancy outcomes, and offspring viability and growth.
-
A study in Wistar rats investigated the reproductive toxicity of this compound at doses of 250, 500, or 1000 mg/kg.[17]
-
Maternal Toxicity: A reduction in body weight was observed in pregnant rats treated during the pre-implantation or organogenesis periods.[17]
-
Fetal Toxicity: The highest doses led to a reduction in the mass of fetuses (when treated during pre-implantation) and an increase in dead fetuses (when treated during both pre-implantation and organogenesis periods).[17]
Section 5: Toxicokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for interpreting toxicity data and extrapolating findings from animal models to humans.
This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2][9] Its high lipid solubility facilitates wide distribution throughout the body.[19]
This compound undergoes extensive metabolism, primarily through oxidation via cytochrome P450 enzymes in the liver.[9]
-
Primary Metabolic Pathway: The main metabolic pathway involves hydroxylation of the terpene ring. Key metabolites identified in the urine of rabbits and brushtail possums include various hydroxycineole isomers (e.g., 2-exo-hydroxycineole, 9-hydroxycineole) and cineol-9-oic acid.[7]
-
Excretion: These hydroxylated metabolites are subsequently conjugated, often with glucuronic acid, to form more water-soluble compounds that are excreted in the urine.[7][9]
-
Saturation: At high doses, the metabolic pathway appears to become saturated, leading to slower clearance and potentially increased toxicity.[9][20]
Caption: Simplified metabolic pathway of this compound in animal models.
Section 6: Conclusion and Future Directions
The toxicological profile of this compound in animal models suggests a low to moderate order of acute toxicity. The primary target organs identified in repeated dose studies are the liver and kidneys, particularly in male rats, with a clear NOAEL established in recent GLP-compliant studies. This compound does not appear to be genotoxic. While existing data on carcinogenicity is limited, it does not suggest a tumorigenic potential. At high doses, maternal and fetal toxicity have been observed, highlighting the need for caution during pregnancy.
Future research should aim to:
-
Conduct a comprehensive two-year chronic toxicity and carcinogenicity study in both sexes of two rodent species to definitively address the current data gap.
-
Further investigate the mechanisms of renal toxicity observed in male rats, particularly the role of α2u-globulin accumulation.
-
Perform more detailed developmental neurotoxicity studies to fully characterize any potential risks to the developing nervous system.
This guide provides a foundational understanding of this compound's safety profile based on current animal toxicology data. These findings are essential for drug development professionals in establishing safe exposure limits and for researchers in designing future mechanistic studies.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. consensus.app [consensus.app]
- 4. poison.org [poison.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. Acute and subchronic toxicity as well as evaluation of safety pharmacology of eucalyptus oil-water emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 13. oecd.org [oecd.org]
- 14. Constituents of aromatic plants: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Repeated-doses and reproductive toxicity studies of the monoterpene 1,8-cineole (this compound) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Fatal Eucalyptus Oil Poisoning in an Adult Male: A Case Report With Comprehensive Autopsy and Histopathological Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of 1,8-cineole, a dietary toxin, in the brushtail possum (Trichosurus vulpecula): significance for feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Eucalyptol (1,8-Cineole) Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of Eucalyptol Quantification
This compound, also known as 1,8-cineole, is a cyclic ether and a prominent monoterpenoid found in the essential oils of various plants, most notably Eucalyptus species.[1][2][3] Its characteristic fresh, camphor-like aroma and diverse biological activities have led to its widespread use in pharmaceutical formulations as a nasal decongestant and anti-cough agent, in cosmetics and fragrances, and as a flavoring agent in the food industry.[1][4] Given its prevalence and therapeutic importance, the precise and accurate quantification of this compound is critical for the quality control of raw materials, ensuring the consistency and efficacy of final products, and meeting regulatory standards such as those outlined by the International Organization for Standardization (ISO).[4][5][6]
Gas chromatography-mass spectrometry (GC-MS) stands as the premier analytical technique for this purpose.[7] The volatile nature of this compound makes it an ideal candidate for gas chromatography, which separates components of a mixture based on their boiling points and interactions with the chromatographic column.[8] Mass spectrometry provides an orthogonal level of confirmation, identifying molecules based on their unique mass-to-charge ratio and fragmentation patterns, which delivers the high sensitivity and specificity required to analyze this compound within complex matrices like essential oils.[7][8][9] This application note provides a detailed, field-proven protocol for the robust quantification of this compound using GC-MS, designed for researchers, scientists, and drug development professionals.
Principle of the Method: The Synergy of GC and MS
The power of GC-MS lies in its hyphenated nature, combining the separation capabilities of GC with the detection and identification power of MS.
-
Gas Chromatography (GC): A liquid sample is first vaporized in a heated inlet. An inert carrier gas, typically helium, then transports the vaporized analytes through a long, thin capillary column.[8] The column's inner surface is coated with a stationary phase. Separation occurs because different compounds travel through the column at different speeds based on their volatility and chemical affinity for the stationary phase. Less volatile compounds or those with stronger interactions elute later, resulting in a characteristic retention time (RT) for each analyte.[8]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source. For volatile compounds like this compound, Electron Ionization (EI) is the most common method. High-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion. This high energy also causes the ion to break apart into smaller, characteristic fragment ions.[8] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.[8][10]
This combination allows for the confident identification and precise quantification of this compound, even in the presence of co-eluting or isobaric impurities that might interfere with other detection methods.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps for calibration and quality control to ensure the trustworthiness of the results.
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade or higher). Volatile organic solvents are required.[11][12]
-
Reference Standard: this compound (1,8-Cineole), certified reference material (CRM) with purity ≥99%.
-
Internal Standard (IS): Camphor or Tetradecane (purity ≥99%). The IS should be a stable compound not naturally present in the sample, with a retention time close to, but well-resolved from, this compound.
-
Equipment:
Sample and Standard Preparation Workflow
The accuracy of quantification is fundamentally dependent on meticulous sample and standard preparation. The following workflow ensures consistency and minimizes error.
Caption: Workflow for preparing calibration standards and unknown samples.
Step-by-Step Preparation Protocols
1. Internal Standard (IS) Stock Solution:
-
Accurately weigh ~50 mg of Camphor and dissolve it in 50 mL of hexane in a volumetric flask to create a 1000 µg/mL stock solution.
2. Calibration Standard Preparation:
-
This compound Stock (1000 µg/mL): Accurately weigh ~50 mg of this compound CRM, dissolve, and bring to volume in a 50 mL volumetric flask with hexane.
-
Working Standards: Perform serial dilutions of the this compound Stock to prepare a series of at least five calibration standards. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.[9]
-
Final Standard Preparation: To a 10 mL volumetric flask for each concentration level, add the appropriate volume of this compound working solution, add a fixed amount of the IS Stock (e.g., 250 µL for a final IS concentration of 25 µg/mL), and bring to volume with hexane. Transfer to autosampler vials.
3. Sample Preparation (e.g., Eucalyptus Oil):
-
Accurately weigh ~100 mg of the essential oil into a 10 mL volumetric flask.
-
Add 250 µL of the 1000 µg/mL IS Stock solution.
-
Bring to volume with hexane and mix thoroughly. This initial dilution must be sufficient to bring the this compound concentration within the established calibration range.[12][13]
-
Filter the resulting solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulate matter.[11][13]
GC-MS Instrument Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | A non-polar column well-suited for general volatile and semi-volatile compound analysis, providing good separation for terpenes.[1][5] |
| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium (99.999% purity) | Inert gas standardly used in GC-MS.[8] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides consistent retention times and optimal separation efficiency. |
| Injector | Split/Splitless | |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples like essential oils. Splitless mode can be used for trace analysis.[8] |
| Injection Volume | 1 µL | Standard volume for autosamplers. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of this compound and other analytes without thermal degradation.[14] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 150 °C, then 20 °C/min to 280 °C (hold 2 min) | A temperature gradient is essential to separate compounds with a wide range of boiling points effectively.[9][15] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns.[8] |
| Ionization Energy | 70 eV | Industry standard energy that produces extensive, library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | Optimized to maintain ion integrity and prevent contamination.[9] |
| Transfer Line Temp. | 280 °C | Must be high enough to prevent condensation of analytes as they transfer from the GC to the MS.[9] |
| Scan Mode | Full Scan (m/z 40-400) and/or SIM | Full Scan is used for identification and qualitative analysis. Selected Ion Monitoring (SIM) significantly increases sensitivity and selectivity for quantification. |
| SIM Ions for this compound | m/z 108 (Quantifier) , 43, 71, 81 (Qualifiers) | The quantifier ion is used for calculating peak area, while qualifier ions confirm identity by their relative abundance ratios.[10][16] |
Data Analysis and Quantification
A systematic approach to data analysis ensures accurate and defensible results.
Caption: Workflow for GC-MS data processing and quantification.
Compound Identification
Before quantification, the this compound peak in the sample chromatogram must be unequivocally identified:
-
Retention Time (RT): The RT of the peak in the sample must match the RT of the this compound CRM (typically within ±0.05 minutes).
-
Mass Spectrum: The fragmentation pattern of the sample peak must match the reference spectrum from the CRM and/or a validated spectral library (e.g., NIST).[8][10] Key identifying ions for this compound include m/z 43, 71, 81, 108, 139, and the molecular ion at 154.[10]
Calibration and Calculation
-
Generate Calibration Curve: For each calibration standard, calculate the ratio of the this compound peak area to the internal standard peak area. Plot this ratio (y-axis) against the known concentration of this compound (x-axis).
-
Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + c , where 'y' is the area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Verify Linearity: The goodness of fit, or coefficient of determination (R²), must be ≥ 0.995 for the curve to be considered linear and acceptable for quantification.[9][15]
-
Calculate Sample Concentration: For the unknown sample, calculate the area ratio of this compound to the IS. Use the regression equation to solve for 'x' (concentration): x = (y - c) / m
-
Report Final Result: Convert the calculated concentration (in µg/mL) back to the original sample's concentration, accounting for the initial weight and dilution factor. The result is typically expressed as a weight/weight percentage (% w/w).
Method Validation Parameters
To ensure the method is trustworthy and fit for purpose, it must be validated. Key parameters and typical acceptance criteria are summarized below, based on ICH guidelines.[9][15]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to differentiate and quantify the analyte in a complex matrix. | Peak purity analysis, matching RT and mass spectrum with a standard. |
| Linearity (R²) | Proportionality of instrument response to analyte concentration. | R² ≥ 0.995 over the defined range.[9][15] |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 80-120% recovery in spiked matrix samples.[9][15] |
| Precision (% RSD) | Closeness of repeated measurements. | Intra-day (Repeatability): RSD ≤ 15%[9][17] Inter-day (Intermediate): RSD ≤ 15%[9][17] |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified with accuracy and precision. | S/N ≥ 10; must meet accuracy and precision criteria.[5][17] |
Application Example: Eucalyptus Oil Quality Control
A commercial sample of Eucalyptus globulus oil was analyzed following this protocol. The ISO 770 standard states that rectified oils of this type should contain 80% or more of 1,8-cineole.[4][18]
-
Result: The GC-MS analysis yielded a clean peak at the expected retention time for this compound, with a mass spectrum that perfectly matched the reference standard.
-
Quantification: Using the validated calibration curve, the concentration of this compound in the diluted sample was determined to be 84.5 µg/mL.
-
Final Calculation: Accounting for the initial sample weight (101.2 mg) and dilution volume (10 mL), the final concentration was calculated to be 83.5% w/w .
This robust, validated GC-MS method provides the accuracy and reliability required for the quantitative analysis of this compound in research, development, and quality control settings.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. EUCALYPTUS ESSENTIAL OIL (1,8-CINEOLE TYPE) - Chromessence [chromessence.com]
- 5. scitepress.org [scitepress.org]
- 6. View of QUANTIFICATION OF THE COMPONENTS IN COMMERCIAL ESSENTIAL OIL OF EUCALYPTUS GLOBULUS LABILL. BY GAS CHROMATOGRAPHY – GC-FID AND GC-MS [seer.ufrgs.br]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oudacademia.com [oudacademia.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Eucalyptol as a Green Solvent in Organic Synthesis: Application Notes and Protocols
Introduction: Embracing a Sustainable Future in Organic Chemistry
The principles of green chemistry are increasingly guiding the evolution of synthetic organic chemistry, compelling researchers to seek environmentally benign alternatives to traditional volatile and often toxic organic solvents.[1] In this context, bio-based solvents have emerged as a promising frontier, offering a reduced environmental footprint without compromising synthetic efficiency. Eucalyptol (1,8-cineole), the principal component of eucalyptus oil, has garnered significant attention as a versatile and sustainable solvent for a wide array of organic transformations.[2][3] This monoterpenoid, readily available from the fast-growing eucalyptus tree, presents an attractive profile of low toxicity, biodegradability, and a high boiling point, making it a viable replacement for conventional solvents like toluene, THF, and DMF.[2][4] This guide provides a comprehensive overview of the application of this compound in organic synthesis, complete with detailed protocols and comparative data to facilitate its adoption in both academic and industrial research settings.
Physicochemical Properties of this compound: A Solvent Profile
Understanding the physical and chemical properties of a solvent is paramount to its effective application. This compound's unique characteristics make it a suitable medium for a variety of reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [5] |
| Molar Mass | 154.25 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Odor | Camphor-like | [5] |
| Boiling Point | 176-177 °C | |
| Melting Point | 1.5 °C | |
| Density | 0.922 g/cm³ | |
| Solubility in Water | Insoluble | [2] |
| Miscibility | Miscible with ether, ethanol, chloroform | [2] |
This compound's high boiling point allows for a wide range of reaction temperatures, while its immiscibility with water simplifies aqueous work-ups. Notably, unlike solvents such as THF, this compound does not tend to form explosive peroxides, enhancing laboratory safety.[2]
Applications in Organic Synthesis: Protocols and Methodologies
This compound has demonstrated its efficacy as a solvent in a multitude of palladium-catalyzed cross-coupling reactions, multicomponent reactions, and C-H activation, proving to be a robust alternative to conventional solvents.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols outline the use of this compound in several key cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has been shown to be an excellent solvent for this reaction, in some cases providing superior yields compared to traditional solvents.[2]
Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add this compound (3-5 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling in this compound:
Caption: General workflow for Suzuki-Miyaura coupling using this compound as a green solvent.
Comparative Yields for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Solvent | Yield (%) | Reference |
| 4-chlorothieno[3,2-d]pyrimidine | 4-methylphenylboronic acid | This compound | 79 | [2] |
| 4-chlorothieno[3,2-d]pyrimidine | 4-methylphenylboronic acid | THF | 72 | [2] |
| 4-chlorothieno[3,2-d]pyrimidine | 4-methylphenylboronic acid | Toluene | 62 | [2] |
| 4-chlorothieno[3,2-d]pyrimidine | 4-methylphenylboronic acid | DMF | 61 | [2] |
| 4-chlorothieno[3,2-d]pyrimidine | 4-methylphenylboronic acid | Dioxane | 38 | [2] |
This compound has been successfully employed as a solvent for the Sonogashira-Hagihara coupling, a powerful method for the formation of C(sp²)-C(sp) bonds. In certain cases, using this compound allows for the reaction to proceed under copper-free conditions, which is advantageous for simplifying purification and reducing toxicity.[2]
Experimental Protocol (Copper-Free):
-
In a reaction tube, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%).
-
Add this compound (3 mL).
-
Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Reaction Scheme for Sonogashira Coupling:
Caption: Sonogashira coupling of an aryl halide and a terminal alkyne in this compound.
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This compound has been shown to be an effective solvent for this transformation, with yields comparable or even superior to those obtained in traditional solvents like toluene.[6][7]
Experimental Protocol:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (3-5 mL) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Yields for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Solvent | Yield (%) | Reference |
| 2-Bromofluorene | Morpholine | This compound | 88 | [6] |
| 2-Bromofluorene | Morpholine | Toluene | 71 (average) | [6] |
| 6-Bromo-2-methylquinoline | Aniline | This compound | 99 | [6] |
| 6-Bromo-2-methylquinoline | Aniline | Toluene | 89 (average) | [6] |
This compound has also been successfully applied as a solvent for Hiyama coupling and palladium-catalyzed cyanation reactions, further expanding its utility in C-C bond formation.[7] For Hiyama coupling, optimal conditions often involve a palladium catalyst like Pd(CH₃CN)₂Cl₂ with a phosphine ligand and a base such as Cs₂CO₃ at 100 °C.[7] For cyanation of aryl halides, a catalyst system of Pd₂(dba)₃ with dppf as the ligand and Zn(CN)₂ as the cyanide source has been effective at elevated temperatures (140-170 °C).[2][7]
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step. This compound has been demonstrated to be a suitable medium for such transformations. For example, the synthesis of highly functionalized pyridines can be achieved by reacting a benzaldehyde derivative, an amine, and malononitrile in this compound.[8] Interestingly, in some cases, the reaction proceeds efficiently without the need for a catalyst.[2]
Experimental Protocol for a Three-Component Reaction:
-
In a reaction flask, combine the aldehyde (1.0 mmol), the amino derivative (2.0 mmol), and the active methylene compound (e.g., malononitrile, 2.0 mmol).
-
Add this compound (2-3 mL).
-
Stir the mixture at an elevated temperature (e.g., 100 °C).
-
Follow the reaction progress by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
Purify the resulting solid by flash chromatography.
C-H Activation
Direct C-H activation is a powerful strategy for the functionalization of organic molecules. This compound has been utilized as a solvent for palladium-catalyzed direct C-H arylation, for instance, in the synthesis of 2,3-diarylimidazo[1,2-a]pyridines.[2][9] This one-pot procedure highlights the potential of this compound to facilitate complex, atom-economical transformations.[2]
Solvent Recovery and Recycling
A key aspect of a green solvent is its potential for recovery and reuse. This compound, with its high boiling point, can be efficiently recovered from reaction mixtures by simple distillation.[2] This not only reduces waste but also improves the economic viability of the process. Reports indicate that an average of 70% of the solvent can be recovered without any discernible loss of performance in subsequent reactions.[2]
General Procedure for this compound Recovery:
-
After the reaction work-up and separation of the product, collect the organic layer containing this compound.
-
Subject the organic layer to distillation under reduced pressure. The high boiling point of this compound allows for the removal of lower-boiling impurities and unreacted starting materials.
-
Collect the distilled this compound.
-
The recovered this compound can be directly reused in subsequent reactions.
Conclusion and Future Outlook
This compound has unequivocally demonstrated its potential as a green and sustainable solvent for a diverse range of organic synthetic methods. Its favorable physicochemical properties, coupled with its bio-based origin and low toxicity, position it as a strong candidate to replace many conventional and more hazardous solvents. The successful application of this compound in various palladium-catalyzed cross-coupling reactions, multicomponent reactions, and C-H activation highlights its versatility and robustness. The ease of its recovery and recycling further enhances its appeal from both an environmental and economic standpoint. As the field of green chemistry continues to expand, further exploration into the applications of this compound in other areas of organic synthesis is anticipated, solidifying its role as a key player in the development of more sustainable chemical processes.
References
- 1. [PDF] this compound as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. CN1013585B - Process for recoverying eucalyptus oil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Introduction: Contextualizing Eucalyptol in Cellular Research
An authoritative guide for the comprehensive in vitro evaluation of eucalyptol's cytotoxic profile.
This compound (1,8-cineole) is a naturally occurring monoterpenoid prominent in the essential oils of various plants, most notably Eucalyptus species.[1] Its characteristic camphor-like aroma and cooling taste have led to its widespread use in flavorings, fragrances, and traditional remedies.[2] Modern research is actively exploring its therapeutic potential, including anti-inflammatory, antimicrobial, and anti-cancer properties.[[“]][4][5][6] As this compound's applications expand from consumer goods to potential pharmaceuticals, a rigorous and standardized assessment of its cytotoxic effects is imperative for establishing a comprehensive safety and efficacy profile.[7][8]
This technical guide provides a detailed, field-proven protocol for assessing the in vitro cytotoxicity of this compound. We will move beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring a robust and reproducible methodology. The protocol integrates two complementary endpoint assays—the MTT assay for metabolic viability and the LDH assay for membrane integrity—to provide a multi-faceted understanding of this compound's impact on cultured cells.
Pillar 1: Strategic Experimental Design
The validity of any cytotoxicity study hinges on its design. The choices of cellular model, compound preparation, and assay endpoints are interconnected and must be scientifically justified.
The Cellular Model: A Question of Context
The selection of a cell line is the most critical variable and must be dictated by the research question. For instance, investigating this compound's potential as a respiratory therapeutic would logically employ lung-derived cell lines like A549 (human alveolar adenocarcinoma basal epithelial cells).[4] Conversely, studies on its effects in oral care products would utilize human gingival fibroblasts.[7][8] The use of standard, well-characterized cell lines from reputable repositories like the American Type Culture Collection (ATCC) is essential for reproducibility.[9][10][11][12][13]
Compound Formulation: Addressing this compound's Hydrophobicity
A key physicochemical property of this compound is its poor solubility in aqueous solutions.[1][14][15][16] This necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
Causality: The use of DMSO mandates the inclusion of a "vehicle control" in the experimental design. This control group consists of cells treated with the highest concentration of DMSO used in the experiment (without this compound) to ensure that any observed cytotoxicity is due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should be kept consistent across all wells and should not exceed a non-toxic level, typically 0.5%.
Assay Selection: A Two-Pronged Approach
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[17][18] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19] The amount of formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[17][20]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[20][21] It is a hallmark of cell death by necrosis or late-stage apoptosis.[21]
Trustworthiness: By using both assays, we can distinguish between cytostatic effects (a reduction in metabolic activity and proliferation, detected by MTT) and cytotoxic effects (cell lysis and death, detected by LDH). This dual-endpoint analysis provides a more robust and self-validating assessment of this compound's cellular impact.
Pillar 2: The In Vitro Cytotoxicity Workflow
The following diagram illustrates the logical flow of the experimental protocol, from initial cell culture to final data analysis.
Caption: Experimental workflow for the cytotoxicity assessment of this compound.
Pillar 3: Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and comparable data. The following sections provide step-by-step methodologies.
Materials & Reagents
| Item | Recommended Source (Example) | Purpose |
| Selected Mammalian Cell Line | ATCC | Biological model |
| Complete Growth Medium (e.g., DMEM) | Gibco/ATCC | Cell nutrition |
| Fetal Bovine Serum (FBS) | Gibco/ATCC | Growth factors |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic/Antimycotic |
| Trypsin-EDTA Solution | Gibco | Cell detachment |
| This compound (≥99% purity) | Sigma-Aldrich | Test compound |
| DMSO (Cell culture grade) | Sigma-Aldrich | Solvent for this compound |
| MTT Reagent | Sigma-Aldrich | Viability assay substrate |
| LDH Cytotoxicity Assay Kit | Promega/Thermo Fisher | Lysis assay reagents |
| 96-well, flat-bottom, sterile plates | Corning | Assay platform |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing buffer |
Protocol: Cell Culture & Plating
-
Cell Maintenance: Culture cells according to ATCC guidelines in complete growth medium at 37°C in a humidified, 5% CO₂ incubator.[12][13]
-
Subculturing: Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.
-
Cell Seeding: a. Harvest adherent cells using Trypsin-EDTA. b. Perform a cell count and viability assessment (e.g., via trypan blue exclusion). c. Dilute the cell suspension to the optimal seeding density in pre-warmed complete growth medium. This density must be optimized for each cell line to ensure logarithmic growth throughout the experiment. d. Seed 100 µL of cell suspension per well into a 96-well plate. e. Incubate for 24 hours to allow for cell attachment and recovery.[19]
Table 1: Example Seeding Densities for a 24-hour Assay
| Cell Line | Type | Seeding Density (cells/well) |
|---|---|---|
| A549 | Human Lung Carcinoma | 5,000 - 10,000 |
| MDA-MB-231 | Human Breast Cancer | 8,000 - 15,000 |
| Gingival Fibroblasts | Primary Human Cells | 10,000 - 20,000 |
Protocol: this compound Treatment
-
Stock Preparation: Prepare a high-concentration stock of this compound (e.g., 200 mM) in DMSO.
-
Serial Dilutions: Perform a serial dilution of the this compound stock in complete growth medium to create a range of working concentrations. Ensure the final DMSO concentration is identical in each dilution and does not exceed 0.5%.
-
Treatment Application: a. After the 24-hour cell attachment period, carefully aspirate the old medium. b. Add 100 µL of the appropriate this compound working solution or control medium to each well. c. Essential Controls:
- Untreated Control: Cells in medium only.
- Vehicle Control: Cells in medium with the same final DMSO concentration as the treated wells.
- Maximum Lysis Control (for LDH): Cells to be lysed with kit-provided buffer before the assay.
- Medium Blank: Wells with medium only (no cells) for background subtraction. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]
Protocol: Assay Execution
-
Add MTT: Following the treatment incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilize: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Read Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure absorbance at 570 nm (with an optional reference wavelength of 630 nm).
-
Calculate Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] x 100
-
Collect Supernatant: Before adding any reagents to the cells, carefully transfer 50 µL of conditioned medium from each well to a new, empty 96-well plate.
-
Lyse Cells (Max Control): Add 10 µL of the kit's Lysis Buffer to the "Maximum Lysis Control" wells. Incubate for 45 minutes. Then, transfer 50 µL of this supernatant to the corresponding wells in the new plate.
-
Run Reaction: Add 50 µL of the LDH Reaction Mixture to all wells in the new plate.
-
Incubate: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Read Absorbance: Measure absorbance at 490 nm (and a reference of 680 nm).[23]
-
Calculate Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Untreated_Control) / (Abs_Max_Lysis - Abs_Untreated_Control)] x 100
Pillar 4: Data Interpretation & Mechanistic Insight
The quantitative data should be used to generate dose-response curves, plotting % Viability or % Cytotoxicity against the logarithm of this compound concentration. Non-linear regression analysis, typically performed using software like GraphPad Prism, is then used to calculate the IC50 value—the concentration at which this compound elicits a 50% response.[25][26][27][28][29]
Should the data indicate significant cytotoxicity, it provides a rationale for deeper mechanistic studies. This compound has been shown to induce apoptosis in some cell lines, potentially through the generation of reactive oxygen species (ROS) and activation of the intrinsic caspase cascade.[30][31]
Caption: Postulated mechanism of this compound-induced apoptosis.
This protocol provides a comprehensive, robust, and scientifically grounded framework for the in vitro cytotoxicity assessment of this compound, enabling researchers to generate high-quality data for safety and efficacy evaluations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. pphmjopenaccess.com [pphmjopenaccess.com]
- 5. Assessment of the Cytotoxic Activity of Alcoholic Extract of Eucalyptus camaldulensis on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.google.cn [books.google.cn]
- 10. atcc.org [atcc.org]
- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 12. onscience.es [onscience.es]
- 13. atcc.org [atcc.org]
- 14. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Physicochemical characterization, cytotoxic effect and toxicity evaluation of nanostructured lipid carrier loaded with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cellbiologics.com [cellbiologics.com]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 29. m.youtube.com [m.youtube.com]
- 30. Toxic mechanism of this compound and β-cyclocitral on Chlamydomonas reinhardtii by inducing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Deciphering the Mechanisms Underlying the Antitumor Effects of Eucalyptus Essential Oil and Its Component 3-Cyclohexene-1-Methanol Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Therapeutic Potential of Eucalyptol on Respiratory Cells
Introduction: Eucalyptol as a Therapeutic Candidate for Respiratory Diseases
This compound, also known as 1,8-cineole, is a naturally occurring monoterpenoid and the primary constituent of eucalyptus oil. It has a long history of use in traditional medicine for the treatment of respiratory ailments. Modern pharmacological studies have begun to elucidate the mechanisms underlying its therapeutic effects, revealing significant anti-inflammatory, mucolytic, and antioxidant properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental protocols to investigate the effects of this compound on respiratory cells. The following sections detail the necessary in vitro models, key assays for assessing efficacy, and the underlying signaling pathways that are likely modulated by this promising compound.
Part 1: Foundational In Vitro Models of the Respiratory Epithelium
The choice of a cellular model is a critical first step that will dictate the relevance and translatability of your findings. A tiered approach, starting with simple submerged cell cultures and progressing to more complex air-liquid interface (ALI) models, is recommended.
Submerged Monolayer Cultures: The Initial Screening Platform
Submerged cultures of immortalized cell lines, such as A549 (alveolar basal epithelial) or Calu-3 (bronchial epithelial), offer a high-throughput and cost-effective method for initial screening of this compound's effects on cytotoxicity and basic anti-inflammatory responses.
-
A549 Cells: Derived from human alveolar adenocarcinoma, these cells are widely used to model the Type II alveolar epithelium. They are particularly useful for studying inflammatory responses.
-
Calu-3 Cells: This human bronchial adenocarcinoma cell line is known for its ability to form tight junctions and differentiate to exhibit properties of the airway epithelium, including mucus production, making it suitable for studying mucoregulatory effects.
Air-Liquid Interface (ALI) Cultures: A More Physiologically Relevant Model
To more accurately mimic the in vivo environment of the respiratory tract, primary human bronchial epithelial cells (HBECs) cultured at the ALI are the gold standard. In this system, the basal surface of the cells is in contact with the culture medium, while the apical surface is exposed to air. This promotes cellular differentiation into a pseudostratified epithelium containing basal, ciliated, and mucus-producing goblet cells.
Experimental Workflow for Establishing ALI Cultures
Caption: Workflow for establishing primary human bronchial epithelial cell (HBEC) air-liquid interface (ALI) cultures.
Part 2: Core Assays for Evaluating this compound's Efficacy
The following protocols are designed to provide a comprehensive assessment of this compound's effects on key cellular functions relevant to respiratory health.
Cellular Viability and Cytotoxicity Assays
-
Rationale: It is crucial to determine the optimal, non-toxic concentration range of this compound before proceeding with functional assays. High concentrations of essential oil components can be cytotoxic.
-
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assays are reliable methods for assessing metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed A549 or Calu-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
| Parameter | Description |
| Cell Lines | A549, Calu-3 |
| This compound Conc. | 0.1 µM - 10 mM (Logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| Readout | Absorbance at 570 nm |
| Controls | Untreated cells, Vehicle control (e.g., 0.1% DMSO) |
Anti-inflammatory Activity Assessment
-
Rationale: Chronic inflammation is a hallmark of many respiratory diseases. This compound has been reported to suppress the production of pro-inflammatory cytokines. This can be investigated by stimulating cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the presence or absence of this compound.
-
Key Readouts: Measurement of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).
Protocol: Cytokine Measurement by ELISA
-
Cell Seeding and Treatment: Seed cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any debris and collect the supernatant.
-
ELISA: Perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.
-
Analysis: Quantify cytokine concentrations based on a standard curve and compare the levels in this compound-treated groups to the stimulated control.
Investigation of Mucin Secretion
-
Rationale: Excessive mucus production contributes to airway obstruction in diseases like COPD and asthma. This compound is known for its mucolytic properties. This can be assessed by measuring the levels of key mucin proteins, MUC5AC and MUC5B.
-
Recommended Model: Differentiated ALI cultures of HBECs are ideal for these studies.
Protocol: MUC5AC/MUC5B Measurement
-
Apical Wash: At the end of the treatment period, perform an apical wash by adding a small volume of PBS to the apical surface of the ALI cultures and incubating for 30 minutes at 37°C to collect secreted mucins.
-
Lysis: Lyse the cells to measure cell-associated mucin.
-
Quantification: Use a MUC5AC or MUC5B ELISA kit to quantify mucin levels in both the apical wash and the cell lysate.
-
Analysis: Compare mucin levels between control and this compound-treated groups.
Ciliary Beat Frequency (CBF) Analysis
-
Rationale: Mucociliary clearance is a critical defense mechanism of the airways. Cilia beat in a coordinated fashion to propel mucus and trapped particles out of the lungs. Some therapeutic agents can enhance ciliary function.
-
Methodology: High-speed digital video microscopy is used to capture the movement of cilia on the surface of differentiated ALI cultures. Specialized software is then used to analyze the videos and calculate the CBF in Hertz (Hz).
Part 3: Elucidating the Molecular Mechanisms of Action
To understand how this compound exerts its effects, it is essential to investigate its impact on key intracellular signaling pathways.
The NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. Many anti-inflammatory compounds act by inhibiting these pathways.
Application Note & Protocols: Synthesis and Pharmacological Screening of Novel Eucalyptol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Eucalyptol Scaffold
This compound, also known as 1,8-cineole, is a naturally occurring monoterpenoid and the primary constituent of eucalyptus oil.[1] This bicyclic ether is renowned for its characteristic camphor-like aroma and has a long history of use in traditional medicine. Modern pharmacological studies have substantiated its therapeutic potential, demonstrating significant anti-inflammatory, antioxidant, antimicrobial, and antinociceptive properties.[2] The anti-inflammatory effects, for instance, are attributed to its ability to suppress pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 through modulation of the NF-κB signaling pathway.
Despite the inherent bioactivity of this compound, the parent molecule possesses limitations in terms of potency, selectivity, and pharmacokinetic profile. Its chemical structure, a relatively inert ether, presents a challenge for direct functionalization. Therefore, a more strategic approach to creating novel derivatives involves the chemical modification of its biosynthetic precursors, such as α-terpineol or limonene, followed by a biomimetic cyclization to form the core 2-oxabicyclo[2.2.2]octane system. This methodology allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis of this compound derivatives via precursor modification and details essential protocols for their subsequent pharmacological evaluation.
Synthetic Strategy: Precursor Modification and Biomimetic Cyclization
Direct chemical modification of the this compound scaffold is difficult due to its low reactivity. A more fruitful strategy is to introduce desired functional groups onto a suitable monoterpene precursor and then induce an acid-catalyzed intramolecular cyclization/etherification to form the final derivative. α-Terpineol is an ideal precursor as it can be readily cyclized to the 1,8-cineole backbone.[3][4] This approach provides precise control over the placement of functional groups for SAR studies.
The general workflow involves two key stages:
-
Functionalization of the Precursor: A commercially available precursor like α-pinene or limonene is converted to a functionalized α-terpineol analog. This step allows for the introduction of moieties such as esters, ethers, or amides.
-
Acid-Catalyzed Cyclization: The functionalized α-terpineol is treated with a mild acid catalyst, which protonates the hydroxyl group, initiating an intramolecular attack from the double bond to form the characteristic bicyclic ether structure of this compound.
This strategy is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 2.1: Synthesis of an α-Terpinyl Ester and Cyclization to a Novel this compound Derivative
This protocol describes a representative two-step synthesis. The first step is the conversion of α-pinene to α-terpineol, which is then esterified. The second step is the cyclization to the this compound derivative.
Materials:
-
α-Pinene (98%)
-
Chloroacetic acid (99%)
-
Acetyl chloride (98%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Part A: Synthesis of α-Terpinyl Acetate Causality: This procedure first hydrates α-pinene to α-terpineol using a mild acid catalyst.[5] The resulting tertiary alcohol is then esterified using acetyl chloride in the presence of pyridine, which acts as a base to neutralize the HCl byproduct and catalyze the reaction.
-
Hydration of α-Pinene:
-
In a round-bottom flask, combine α-pinene (10 g, 73.4 mmol) and a 23 M aqueous solution of chloroacetic acid (1:1 molar ratio to α-pinene).
-
Heat the mixture at 70°C with vigorous stirring for 4 hours.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the α-pinene spot has disappeared.
-
Allow the mixture to cool to room temperature. Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude α-terpineol.
-
-
Esterification:
-
Dissolve the crude α-terpineol in anhydrous DCM (100 mL) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise via a syringe.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield crude α-terpinyl acetate. Purify by column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate).
-
Part B: Cyclization to this compound Acetate Derivative Causality: A catalytic amount of strong acid protonates the ester carbonyl, making the terpene backbone more susceptible to intramolecular cyclization initiated by the double bond, mimicking the biosynthetic pathway.[3]
-
Dissolve the purified α-terpinyl acetate (5 g) in diethyl ether (50 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting this compound derivative via column chromatography to yield the final product. Characterize by NMR and MS.
Pharmacological Screening: A Targeted Approach
The synthesized library of this compound derivatives should be screened against biological targets relevant to the known activities of the parent compound. A tiered screening approach is most efficient, starting with high-throughput in vitro assays and progressing to more complex cell-based or in vivo models for promising hits.
Primary Screening Targets:
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
-
Antimicrobial Activity: Determination of the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[8]
-
Cytotoxicity: Evaluation of general toxicity against a non-cancerous cell line (e.g., human gingival fibroblasts) to ensure that observed bioactivity is not due to non-specific cell death.[3]
Caption: A tiered workflow for pharmacological screening of derivatives.
Protocol 3.1: Anti-inflammatory Screening - TNF-α Production in LPS-Stimulated Macrophages
Causality: This assay models an inflammatory response in vitro. LPS, a component of bacterial cell walls, potently activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory cytokines, including TNF-α. A successful anti-inflammatory compound will inhibit this production.[6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO, final DMSO conc. <0.1%)
-
Dexamethasone (positive control)
-
Griess Reagent (for optional nitric oxide measurement)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the dexamethasone positive control. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds. Include a "vehicle control" well containing only DMSO at the same final concentration. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the vehicle control (LPS-stimulated). Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Protocol 3.2: Antimicrobial Screening - Broth Microdilution MIC Assay
Causality: The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the potency of an antimicrobial agent. This protocol identifies the lowest concentration of a derivative that prevents the visible growth of a specific microorganism in vitro.[9][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Prepare a diluted bacterial inoculum so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 5 µL of this standardized inoculum to wells in columns 1 through 11.[9]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.[11]
Data Interpretation and Lead Optimization
The screening results will provide a quantitative basis for comparing the synthesized derivatives.
| Derivative ID | Structure Modification | Anti-inflammatory IC₅₀ (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Euc-H (Parent) | None (this compound) | >100 | 128 | >200 | - |
| Euc-OAc-01 | Acetyl ester at C-9 | 25.4 | 64 | 150 | 5.9 |
| Euc-OBn-02 | Benzyl ether at C-9 | 12.1 | 32 | 110 | 9.1 |
| Euc-CONEt₂-03 | Diethyl amide at C-5 | 45.8 | >128 | >200 | >4.4 |
Table 1: Example data table for summarizing pharmacological screening results.
A promising "hit" compound will exhibit high potency (low IC₅₀ or MIC value) and low cytotoxicity (high CC₅₀ value). The Selectivity Index (SI) , calculated as CC₅₀ / IC₅₀, is a critical parameter; a higher SI value indicates that the compound is more toxic to the target (e.g., inflammation process, microbe) than to host cells. Based on this data, structure-activity relationships (SAR) can be established to guide the design of the next generation of derivatives for lead optimization. For example, in the table above, the benzyl ether derivative (Euc-OBn-02) shows improved potency and selectivity over the parent compound and the acetyl ester.
Conclusion
The synthesis of novel this compound derivatives through precursor modification offers a powerful strategy to overcome the limitations of the natural parent compound. By systematically introducing diverse functional groups, researchers can enhance pharmacological potency and selectivity. The combination of targeted synthesis with a robust, tiered screening platform, including anti-inflammatory and antimicrobial assays, provides a clear and efficient pathway for identifying promising lead candidates for further drug development. This approach harnesses the therapeutic potential of a natural product scaffold to create optimized molecules for treating a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Troubleshooting & Optimization
improving the yield of eucalyptol from plant extraction
Welcome to the technical support center for optimizing the yield of eucalyptol from plant extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for their experimental workflows. Here, we address common challenges and provide evidence-based solutions to enhance your extraction efficiency and this compound purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plants?
A1: The most common methods for this compound extraction are hydrodistillation, steam distillation, and solvent extraction.[1][2][3] Newer, more advanced techniques include supercritical fluid extraction (SFE) with CO2 and microwave-assisted hydrodistillation (MAHD).[1][4][5][6] Each method has its advantages and disadvantages concerning yield, purity, cost, and environmental impact.
Q2: Which plant species and parts are the best sources of this compound?
A2: Eucalyptus species are the primary source of this compound (also known as 1,8-cineole). Eucalyptus globulus is particularly well-known for its high this compound content.[7][8][9] The leaves are the most common part of the plant used for extraction.[10][11]
Q3: How does the age and position of the leaves affect this compound yield?
A3: The age and position of the leaves significantly influence the essential oil yield and composition. Younger leaves, particularly those at the top of the tree, tend to have a higher essential oil content.[10][12] One study found that the highest essential oil yield was obtained from matured but lignified leaves during the long rainy season.[10]
Q4: What is the expected yield of essential oil from Eucalyptus leaves?
A4: The yield of essential oil from Eucalyptus leaves can vary widely, typically ranging from 0.5% to 4% (w/w, dry weight), although some physiological rates can be as high as 7%.[10][11] The yield is dependent on the species, growing location, leaf age, and the extraction method used.[11][13]
Q5: How can I accurately quantify the this compound content in my extract?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and accurate method for identifying and quantifying the chemical components of essential oils, including this compound.[1][14] High-performance liquid chromatography (HPLC) can also be used for the quantitative analysis of this compound.[15][16]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound extraction.
Low this compound Yield
A persistently low yield of this compound is a frequent challenge. The following sections break down the potential causes and solutions for different extraction methods.
Potential Cause 1: Inadequate Plant Material Preparation
-
Explanation: The physical state of the plant material significantly impacts the diffusion of essential oils. Large, intact leaves have a smaller surface area, hindering the efficient release of volatile compounds.
-
Solution:
-
Grinding/Crushing: Reduce the particle size of the leaves to less than 4.75 mm to increase the surface area for steam penetration.[17] Some methods suggest crushing fresh leaves into pieces smaller than 2x2 cm.[3]
-
Drying: Partial drying of the leaves can increase the oil yield by reducing the moisture content. However, excessive drying can lead to the loss of volatile components.[11]
-
Potential Cause 2: Suboptimal Distillation Parameters
-
Explanation: Distillation time and temperature are critical. Insufficient time will not allow for the complete extraction of the oil, while excessive time can lead to the degradation of thermolabile compounds.
-
Solution:
-
Optimize Distillation Time: For steam distillation, an optimal extraction time of 180 minutes at 100 ± 1 °C has been reported to yield good results. Hydrodistillation is typically carried out for 3 hours.[10]
-
Ensure Proper Steam Flow: A consistent and adequate steam flow rate is necessary to effectively rupture the oil glands. A steam flow rate of 3.5 kg/hr has been used in laboratory setups.[18]
-
Troubleshooting Workflow: Low Yield in Distillation
Caption: Decision tree for troubleshooting low this compound yield in distillation methods.
Potential Cause 1: Incorrect Solvent Choice
-
Explanation: The polarity of the solvent must be appropriate to dissolve the target compounds. This compound is a monoterpenoid and is soluble in nonpolar and moderately polar organic solvents.
-
Solution:
-
Select an Appropriate Solvent: Hexane, ethanol, and acetone are commonly used solvents for extracting eucalyptus oil.[19][20] Hexane has been shown to give a slightly better oil yield compared to ethanol under certain conditions.[19]
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide better extraction efficiency.
-
Potential Cause 2: Inefficient Mass Transfer
-
Explanation: For the solvent to effectively extract the this compound, there needs to be sufficient contact and agitation between the plant material and the solvent.
-
Solution:
-
Increase Agitation: Agitation increases eddy diffusion and enhances the transfer of material from the plant surface to the bulk solvent. Stirring speeds of around 900 rpm have been shown to be effective.[19]
-
Optimize Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but an excessively high ratio can make solvent recovery difficult. A ratio of 7:1 (v/w) has been used effectively.[19]
-
Elevate Temperature: Increasing the extraction temperature can enhance both the diffusion coefficient and the solubility of the oil in the solvent. The optimal temperature is often near the boiling point of the solvent.[19]
-
Data Summary: Comparison of Extraction Methods
| Extraction Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hydrodistillation | 1.32[1] | Simple, inexpensive equipment | Long extraction time, potential for thermal degradation |
| Steam Distillation | 0.76 | Widely used, good for thermolabile compounds | Can be energy-intensive |
| Solvent Extraction | Up to 68.5 (wt%) (crude extract)[19] | High yield of total extractives | Use of organic solvents, potential for solvent residue |
| Supercritical Fluid Extraction (SFE) | 0.52[1] | Eco-friendly, high selectivity, no solvent residue | High initial equipment cost |
| Microwave-Assisted Hydrodistillation (MAHD) | Higher than conventional hydrodistillation[5][21] | Faster extraction, lower energy consumption | Potential for localized overheating |
Experimental Protocols
Protocol 1: Steam Distillation of Eucalyptus Leaves
This protocol outlines a standard laboratory procedure for extracting this compound using steam distillation.
Materials:
-
Fresh or partially dried Eucalyptus globulus leaves
-
Grinder or blender
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection vessel)
-
Heating mantle or steam source
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Harvest fresh, young eucalyptus leaves. If desired, air-dry them in a shaded, well-ventilated area for 24-48 hours. Grind the leaves to a coarse powder (particle size < 4.75 mm).[17]
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground eucalyptus leaves (e.g., 250 g) into the distillation flask.
-
Distillation: Introduce steam into the bottom of the distillation flask. The steam will pass through the plant material, causing the volatile oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser. Ensure a steady flow of cold water through the condenser to efficiently convert the vapor back into a liquid.
-
Collection: Collect the distillate, which will be a two-phase mixture of essential oil and water (hydrosol), in a collection vessel.
-
Extraction Duration: Continue the distillation for approximately 3 hours or until no more oil is observed in the distillate.[10]
-
Separation: Separate the essential oil from the hydrosol using a separatory funnel. The essential oil will typically be the upper layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified this compound-rich oil in a sealed, dark glass vial at 4°C.
Workflow Diagram: Steam Distillation Process
Caption: Step-by-step workflow for this compound extraction via steam distillation.
References
- 1. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irjet.net [irjet.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted hydrodistillation: Significance and symbolism [wisdomlib.org]
- 7. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 8. mechotech.in [mechotech.in]
- 9. researchgate.net [researchgate.net]
- 10. plantsjournal.com [plantsjournal.com]
- 11. journals.iium.edu.my [journals.iium.edu.my]
- 12. iomcworld.com [iomcworld.com]
- 13. DETERMINATION OF YIELD AND CHEMICAL COMPOSITION OF EUCALYPTUS OIL FROM DIFFERENT SPECIES AND LOCATIONS IN INDONESIA | Semantic Scholar [semanticscholar.org]
- 14. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound in 11 kinds of herbal volatile oil by...: Ingenta Connect [ingentaconnect.com]
- 16. Determination of this compound in 11 kinds of herbal volatile oil by HPLC | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ijplantenviro.com [ijplantenviro.com]
- 19. Extraction and Modelling of Oil from Eucalyptus camadulensis by Organic Solvent [scirp.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. asianpubs.org [asianpubs.org]
optimizing the parameters for eucalyptol microencapsulation
An essential oil with a characteristic aroma, eucalyptol (1,8-cineole) is widely used in the pharmaceutical, cosmetic, and food industries for its therapeutic properties.[1][2] However, its high volatility, chemical instability, and poor water solubility present significant challenges for its direct application.[1][2] Microencapsulation provides a robust solution by entrapping this compound within a protective polymer shell, thereby enhancing its stability, controlling its release, and improving its handling and efficacy.[2][3][4]
This Technical Support Center is designed for researchers, scientists, and drug development professionals actively engaged in the microencapsulation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful this compound microencapsulation strategy.
Q1: Why is microencapsulation necessary for a volatile compound like this compound?
A1: this compound is susceptible to degradation and evaporation when exposed to light, heat, and oxygen.[5][6] Encapsulation acts as a physical barrier, achieving several key objectives:
-
Protection: It shields the this compound from oxidative degradation and enzymatic reactions, preserving its bioactivity.[3][7]
-
Reduced Volatility: It significantly lowers the evaporation rate, ensuring the active compound remains in the formulation during storage and application.[2][8] A study demonstrated that encapsulation can extend the mean vaporization time from 58 minutes for non-encapsulated oil to over 120 minutes for encapsulated forms.[7]
-
Controlled Release: The polymer shell can be designed to release this compound in response to specific triggers like pH, temperature, or enzymatic action, allowing for targeted and sustained delivery.[4][9]
-
Improved Handling: It converts the liquid oil into a solid, free-flowing powder, which is easier to handle and incorporate into various formulations.[8]
Q2: How do I select the right wall material for my this compound microcapsules?
A2: The choice of wall material is critical and depends on the encapsulation method, the desired release characteristics, and the final application.
-
For Spray Drying: Carbohydrates like maltodextrin, modified starch, and gum arabic are common due to their good solubility and film-forming properties.[6][10] Proteins like whey protein can also be used.
-
For Complex Coacervation: This technique requires a pair of oppositely charged polymers. The most classic and well-documented pair is gelatin (cationic below its isoelectric point) and gum arabic (anionic).[5][11] Chitosan and alginate are another effective pair.[12]
-
For Ionic Gelation: This method relies on the ability of certain polyelectrolytes to cross-link in the presence of counter-ions. Sodium alginate, which forms a gel in the presence of divalent cations like calcium chloride (Ca²⁺), is the most widely used polymer.[13][14]
-
For Release Profile: Hydrophobic polymers like polycaprolactone (PCL) can be blended with more soluble polymers like polyethylene glycol (PEG) to slow down the release of this compound and achieve a more sustained profile.[2][7]
Q3: What are the primary challenges I should anticipate when encapsulating this compound?
A3: The primary challenge is minimizing the loss of the volatile core material during the encapsulation process, especially in methods involving heat, such as spray drying.[11] Other key challenges include:
-
Achieving high encapsulation efficiency (EE).
-
Controlling particle size and morphology.
-
Preventing premature release or leakage during storage.
-
Ensuring the stability of the final microcapsule product.
Section 2: Troubleshooting Guides by Technique
This section provides specific, problem-oriented advice for the most common this compound encapsulation methods.
Troubleshooting: Spray Drying
Spray drying is a rapid and scalable method, but its use of high temperatures requires careful optimization to retain volatile this compound.[11][15]
Q: My encapsulation efficiency (EE) is very low. Most of the this compound is lost during the process. What's wrong?
A: Low EE in spray drying is typically due to the evaporation of this compound at high temperatures or the formation of a porous, inefficient shell.
-
Causality: The goal is to form a dry crust on the atomized droplet surface faster than the this compound can diffuse out and evaporate. If the inlet temperature is too high or the feed emulsion is unstable, the oil droplets are not adequately protected.
-
Solutions:
-
Optimize Inlet Temperature: While counterintuitive, a very low inlet temperature can prolong the drying time, increasing volatile loss. Conversely, an excessively high temperature can cause rapid evaporation before the shell forms. Find an optimal temperature (typically 150-190°C) that promotes rapid crust formation without boiling off the core.[15]
-
Increase Feed Solids Content: A higher concentration of wall material in your feed emulsion leads to a thicker, less permeable shell forming more quickly upon atomization.
-
Improve Emulsion Stability: Ensure you have a fine, stable emulsion before feeding it into the spray dryer. Use a high-shear homogenizer. A smaller oil droplet size within the feed emulsion means a larger surface area is protected by the wall material.
-
Select a Better Wall Material: Use wall materials with low permeability and good film-forming properties. Blends, such as maltodextrin with gum arabic, often perform better than single materials.
-
Q: The final powder has poor flowability and sticks to the cyclone and collection chamber. How can I improve my product yield?
A: Stickiness is usually caused by the product temperature remaining above the glass transition temperature (Tg) of the wall material, resulting in a tacky, amorphous state.
-
Causality: If the outlet temperature is too high, or if the wall material has a low Tg (like low-DE maltodextrins), the resulting particles will be sticky.
-
Solutions:
-
Decrease the Inlet Temperature: This will directly lower the outlet temperature.
-
Increase the Feed Flow Rate: This introduces more liquid, which requires more energy for evaporation, thus lowering the outlet temperature.
-
Use a Wall Material with a High Tg: Incorporate materials like high-DE maltodextrin or modified starches to raise the overall Tg of your formulation.
-
| Parameter | Effect of Increasing the Parameter | Optimization Rationale |
| Inlet Air Temperature | Increases moisture evaporation rate; may decrease volatile retention if too high. | Balance rapid crust formation with minimizing this compound evaporation.[15] |
| Feed Flow Rate | Decreases outlet temperature; increases particle size. | Adjust to control outlet temperature and prevent stickiness. |
| Atomization Pressure | Decreases particle size. | Higher pressure creates smaller droplets, which dry faster but may lead to higher volatile loss if the shell doesn't form instantly. |
| Feed Solids Content | Increases powder yield; improves volatile retention. | Higher solids lead to a thicker, more protective wall material matrix. |
Troubleshooting: Complex Coacervation
This technique forms a robust polymer shell via electrostatic attraction but is highly sensitive to process conditions.[16]
Q: No coacervate (oily, polymer-rich phase) is forming when I adjust the pH. The solution just becomes turbid.
A: Coacervate formation occurs within a specific pH range and is dependent on the charge density of the polymers.[11]
-
Causality: Complex coacervation is driven by the electrostatic attraction between two oppositely charged polymers.[11][16] For a gelatin-gum arabic system, this typically occurs at a pH between 3.5 and 4.5. Below the isoelectric point of gelatin (~pH 4.7-5.0), it is positively charged, while gum arabic remains negatively charged. If the pH is too high or too low, both polymers may have the same net charge, causing repulsion instead of attraction.
-
Solutions:
-
Precise pH Control: Use a calibrated pH meter and add your acid (e.g., acetic acid) dropwise with constant, gentle stirring. Monitor the turbidity; maximum turbidity is often observed just before optimal coacervation.
-
Verify Polymer Ratio: The ratio of the two polymers is critical. A 1:1 ratio of gelatin to gum arabic is a common starting point.[11] An excess of one polymer can lead to charge imbalance and inhibit coacervation.
-
Control Total Polymer Concentration: The total biopolymer concentration also influences the process. If it's too low, the coacervate phase may be too dilute to separate effectively.
-
Q: The microcapsules are forming large, irregular aggregates instead of discrete particles.
A: Aggregation occurs when the liquid coacervate bridges multiple core droplets before the shell can be hardened.
-
Causality: This is often a result of inadequate stirring or an uncontrolled cooling/hardening step. The agitation speed directly influences the final particle size.[11]
-
Solutions:
-
Optimize Agitation Speed: Maintain slow, controlled agitation throughout the process. The speed should be just enough to keep the oil droplets suspended without causing excessive shearing, which can break up the forming coacervate shells.
-
Controlled Cooling: After coacervation is induced (typically at ~40-50°C), cool the system slowly (e.g., in an ice bath) to below the gelation point of gelatin (~20-25°C). This solidifies the initial shell structure.
-
Effective Cross-linking: Introduce a cross-linking agent like glutaraldehyde or transglutaminase after the shell has formed and gelled.[12] This chemically hardens the shell, making it permanent and preventing aggregation. Ensure thorough but gentle mixing during this step.
-
Caption: Decision tree for diagnosing and solving low encapsulation efficiency.
Troubleshooting: Ionic Gelation
This mild technique is excellent for sensitive actives but requires careful control of polymer and cross-linker interactions.[14]
Q: My alginate beads are not spherical and have tails. What is causing this?
A: This "tadpole" shape is a classic sign of the viscosity of the alginate solution being too high for the extrusion process.
-
Causality: When the polymer solution is extruded (e.g., through a syringe needle) into the calcium chloride bath, a highly viscous solution does not break off into clean droplets. Instead, it trails behind as it falls, and this tail is "frozen" in place by the rapid cross-linking reaction.
-
Solutions:
-
Lower the Alginate Concentration: This is the most direct way to reduce viscosity. Optimal concentrations are often between 1-2.5% (w/v).[13][17]
-
Increase the Needle-to-Bath Distance: Allowing the droplet more time to form and detach due to gravity before it hits the cross-linking solution can help create more spherical particles.
-
Use a Syringe Pump: A pump provides a constant, controlled extrusion rate, which can lead to more uniform droplet formation compared to manual extrusion.
-
Q: The encapsulation efficiency of this compound is low, and I notice a lot of oil on the surface of the cross-linking bath.
A: This indicates that the emulsion of this compound within the alginate solution was unstable and broke before or during the gelation process.
-
Causality: Alginate is a hydrophilic polymer. Entrapping a hydrophobic oil like this compound requires a stable oil-in-water (O/W) emulsion. Without a proper emulsifier, the oil droplets will coalesce and be expelled from the hydrophilic alginate network as it cross-links.
-
Solutions:
-
Incorporate an Emulsifier: Add a food-grade surfactant like Tween 20 or Tween 80 to the alginate solution before adding the this compound.[13] Homogenize thoroughly to create a fine, stable emulsion.
-
Optimize Cross-linking Conditions: The concentration of the calcium chloride solution and the cross-linking time are important. An increase in both factors can create a denser "egg-box" structure, which may better trap the oil droplets.[13] However, excessive cross-linking can also cause shrinkage and squeeze out the oil, so optimization is key.
-
Section 3: Standard Protocols & Characterization
Adherence to standardized protocols is essential for reproducibility.
Experimental Protocol: Microencapsulation by Complex Coacervation
This protocol provides a robust starting point for encapsulating this compound using gelatin and gum arabic.
-
Preparation of Polymer Solutions:
-
Prepare a 2.5% (w/v) solution of Type A gelatin in deionized water at 45°C with gentle stirring until fully dissolved.
-
Separately, prepare a 2.5% (w/v) solution of gum arabic in deionized water at 45°C.
-
-
Emulsification:
-
In a temperature-controlled reaction vessel, add the gelatin solution.
-
Add the desired amount of this compound (e.g., to achieve a 1:1 core:wall ratio).
-
Homogenize using a high-shear mixer (e.g., at 5000 rpm for 5 minutes) to create an oil-in-water emulsion with a target droplet size of 10-50 µm.
-
-
Coacervation Induction:
-
While maintaining the temperature at 45°C and providing gentle, constant agitation, slowly add the gum arabic solution to the emulsion.
-
Begin pH adjustment by adding 1M acetic acid dropwise. Monitor the pH and turbidity of the solution. Coacervation typically initiates around pH 4.5. Continue adding acid until the optimal pH is reached (usually ~4.0). A dense, liquid polymer shell will deposit around the this compound droplets.
-
-
Shell Hardening (Gelling & Cross-linking):
-
Begin cooling the vessel by placing it in an ice bath. Continue gentle stirring. The goal is to reduce the temperature to below 10°C over 30-60 minutes. This will cause the gelatin-rich shell to gel.
-
Once cooled, add a cross-linking agent. For example, add a 25% glutaraldehyde solution to achieve a final concentration of ~0.2% (w/v). Allow the cross-linking to proceed for at least 12 hours under gentle agitation.
-
-
Washing and Collection:
-
Allow the microcapsules to settle. Decant the supernatant.
-
Wash the microcapsules several times with deionized water to remove unreacted reagents.
-
Collect the microcapsules by filtration or centrifugation. They can be freeze-dried or spray-dried to obtain a final powder.
-
Caption: A generalized workflow for the microencapsulation of this compound.
Protocol: Determination of Encapsulation Efficiency (EE)
Encapsulation efficiency is the most critical measure of process success. It is the percentage of the initial this compound that is successfully entrapped within the microcapsules.
-
Measure Surface Oil (Non-encapsulated):
-
Accurately weigh a known amount of microcapsule powder (e.g., 100 mg).
-
Wash the powder with a solvent in which this compound is soluble but the wall material is not (e.g., ethanol or hexane). Wash for a short duration (e.g., 1-2 minutes) with gentle agitation.[18]
-
Filter or centrifuge to separate the microcapsules from the solvent.
-
Quantify the amount of this compound in the solvent using a pre-established calibration curve via Gas Chromatography (GC) or UV-Vis Spectroscopy. This quantity is the Surface Oil .
-
-
Measure Total Oil (Encapsulated + Surface):
-
Take the same initial weight of microcapsule powder (100 mg).
-
Break the microcapsules to release the encapsulated this compound. This can be done by dissolving the powder in a suitable solvent (e.g., water for water-soluble shells) and then extracting the oil with a second, immiscible solvent like hexane. Alternatively, mechanical disruption (e.g., using a homogenizer) in a solvent can be used.[19]
-
Quantify the amount of this compound in the extract. This quantity is the Total Oil .
-
-
Calculate EE and Loading Capacity (LC):
-
Encapsulated Oil = Total Oil - Surface Oil
-
Encapsulation Efficiency (EE%) = (Encapsulated Oil / Total Oil) x 100
-
Loading Capacity (LC%) = (Encapsulated Oil / Weight of Microcapsules) x 100
-
Section 4: Key Characterization Techniques
| Technique | Purpose | What It Tells You About Your this compound Microcapsules |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and structure. | Are the particles spherical and smooth, or are they aggregated and wrinkled? Are there cracks or pores on the surface that could lead to leakage?[20] |
| Particle Size Analysis (e.g., Laser Diffraction) | To determine the mean particle size and size distribution. | Is the particle size uniform? Does it meet the requirements for the final application? A narrow distribution is generally desirable for predictable release.[17][21] |
| Gas Chromatography (GC) | To separate and quantify the volatile components. | This is the gold standard for accurately determining the amount of this compound in your extracts for EE and release studies.[1][22][23] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical functional groups and confirm encapsulation. | Successful encapsulation is indicated by the presence of characteristic peaks for both the wall material and this compound in the final microcapsule spectrum. The absence of new peaks confirms no unwanted chemical reactions occurred.[1][20] |
| In-Vitro Release Study | To measure the rate of this compound release over time in a specific medium. | A known quantity of microcapsules is placed in a release medium (e.g., simulated gastric or intestinal fluid) at a controlled temperature.[7] Aliquots are taken at time intervals, and the amount of released this compound is quantified by GC or HPLC. This helps determine if the release is immediate (burst), sustained, or delayed.[24] |
References
- 1. Microencapsulation of this compound in polyethylene glycol and polycaprolactone using particles from gas-saturated solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijistudies.com [ijistudies.com]
- 3. Microencapsulation of this compound in polyethylene glycol and polycaprolactone using particles from gas-saturated solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Advances in the Microencapsulation of Essential Oils, Lipids, and Compound Lipids through Spray Drying: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microencapsulation of this compound in polyethylene glycol and polycaprolactone using particles from gas-saturated solutions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06419B [pubs.rsc.org]
- 8. foodfeedfinechemicals.glatt.com [foodfeedfinechemicals.glatt.com]
- 9. Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Spray Drying for the Encapsulation of Oils—A Review [mdpi.com]
- 16. Microencapsulation of bioactives by in situ complex coacervation during spray drying [escholarship.org]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Extraction of thymol, this compound, menthol, and camphor residues from honey and beeswax. Determination by gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijnnonline.net [ijnnonline.net]
Eucalyptol Formulation & Stability Technical Support Center
Welcome to the technical support center for addressing the challenges of eucalyptol instability in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising but notoriously difficult monoterpenoid. We will delve into the root causes of this compound's instability and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when formulating this compound in aqueous media.
Q1: Why does my this compound solution appear cloudy or form a separate layer?
A: This is due to this compound's very low water solubility. This compound, also known as 1,8-cineole, is a non-polar, lipophilic molecule, making it practically insoluble in water.[1][2][3] When you attempt to dissolve it in an aqueous buffer, it will not form a true solution. Instead, it will either form a suspension of fine droplets, leading to a cloudy appearance, or coalesce into a separate layer on top of the aqueous phase due to its lower density.
Q2: I've prepared a clear solution using a co-solvent, but the this compound concentration decreases over time. What's happening?
A: This is likely due to this compound's high volatility.[4][5][6] Even when solubilized, this compound can readily evaporate from the solution, especially in open or poorly sealed containers. This issue is exacerbated by elevated temperatures or increased surface area.
Q3: Can this compound degrade in an aqueous solution?
A: While this compound's bicyclic ether structure is relatively stable, it can be susceptible to degradation under certain conditions, such as in the presence of strong acids or oxidizing agents.[7] However, in most standard aqueous buffers used for biological experiments, the primary sources of instability are its poor solubility and high volatility.
Q4: What are the recommended storage conditions for aqueous this compound formulations?
A: To minimize evaporative losses, aqueous this compound formulations should be stored in tightly sealed containers with minimal headspace, at refrigerated temperatures (2-8°C).[6] For long-term storage, encapsulation techniques are highly recommended.
Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers step-by-step solutions.
Issue 1: Inconsistent Results in Biological Assays
Q: I'm seeing high variability in my cell-based or enzymatic assays with this compound. What could be the cause?
A: Inconsistent results are often a direct consequence of the formulation's instability. The effective concentration of this compound reaching your target is likely fluctuating between experiments.
Root Cause Analysis:
-
Poor Solubility: If the this compound is not properly solubilized, you are likely adding a heterogeneous suspension to your assay. This leads to inconsistent dosing.
-
High Volatility: During incubation periods, a significant portion of the this compound can evaporate from the assay medium, leading to a decrease in the effective concentration over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results with this compound.
Detailed Protocols for Stabilization:
Here, we provide detailed methodologies for the most common and effective stabilization techniques.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like this compound, enhancing their aqueous solubility and stability.[8][9]
Experimental Protocol:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD).
-
Preparation of Cyclodextrin Solution: Dissolve the required amount of β-cyclodextrin in your aqueous buffer with gentle heating (40-50°C) and stirring.
-
Complexation: Slowly add the this compound to the cyclodextrin solution while continuously stirring.
-
Equilibration: Seal the container and stir at room temperature for at least 24 hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed this compound.
-
Quantification: Determine the concentration of encapsulated this compound using a validated analytical method.
Data Presentation: Encapsulation Efficiency of Different Methods
| Encapsulation Method | This compound Encapsulation Efficiency (%) | Reference |
| Kneading with β-cyclodextrin | 90.06 ± 3.3 | [8] |
| Co-precipitation with β-cyclodextrin | 48.68 ± 2.8 | [8] |
| Co-precipitation–lyophilisation | 95.62 ± 3.7 | [8] |
Nanoemulsions are kinetically stable colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-200 nm. They are excellent for encapsulating and protecting lipophilic compounds.[10]
Experimental Protocol:
-
Oil Phase Preparation: Dissolve this compound in a carrier oil (e.g., medium-chain triglycerides) at the desired concentration.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) in your aqueous buffer.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a high-speed homogenizer.
-
Nano-emulsification: Process the pre-emulsion using a high-pressure homogenizer or a microfluidizer until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Issue 2: Difficulty in Accurate Quantification
Q: I'm struggling to get a reliable and reproducible measurement of this compound concentration in my aqueous samples. Why is this challenging?
A: The volatility of this compound makes it difficult to handle during sample preparation for analytical quantification. Standard methods like HPLC with UV detection are not suitable as this compound lacks a strong chromophore.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this compound quantification due to its high sensitivity and specificity.[11][12]
-
High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC-densitometric method can also be used for simultaneous quantification of this compound and other monoterpenes.[13][14][15]
Sample Preparation Best Practices:
-
Always use gas-tight syringes for sample transfer.
-
Keep samples chilled during preparation to minimize evaporation.
-
Use an internal standard for accurate quantification.
Logical Relationship of Stabilization and Analysis:
Caption: The interplay between formulation stabilization and analytical validation.
References
- 1. nbinno.com [nbinno.com]
- 2. eucalyptus - Organic Chemistry - Science Forums [scienceforums.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [PDF] Retention of this compound, a Natural Volatile Insecticide, in Delivery Systems Based on Hydroxypropyl‐β‐Cyclodextrin and Liposomes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Microencapsulation of this compound in polyethylene glycol and polycaprolactone using particles from gas-saturated solutions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06419B [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative Evaluation of β-Cyclodextrin Inclusion Complexes with Eugenol, this compound, and Clove Essential Oil: Characterisation and Antimicrobial Activity Assessment for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Stability and In Vitro Security of Nanoemulsions Containing Eucalyptus globulus Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. impactfactor.org [impactfactor.org]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Solubility of Eucalyptol for Cell-Based Assays
Welcome to the Technical Support Center. This guide provides in-depth technical assistance and troubleshooting advice for researchers, scientists, and drug development professionals working with eucalyptol in cell-based assays. Here, we address the common challenges associated with the poor aqueous solubility of this compound and offer scientifically-grounded solutions to ensure the reliability and reproducibility of your experimental results.
Introduction to this compound in Cell-Based Assays
This compound, also known as 1,8-cineole, is a natural organic compound and a major component of eucalyptus oil.[1][2][3][4] It is a colorless liquid with a fresh, camphor-like odor and is recognized for its anti-inflammatory, antimicrobial, and antiviral properties.[[“]][6][7] These characteristics make it a compound of significant interest in pharmacological and therapeutic research. However, a primary challenge in studying its effects in vitro is its hydrophobic nature. This compound is insoluble in water but miscible with organic solvents, which complicates its application in aqueous cell culture media.[1][2][3][4][8]
The primary goal when preparing this compound for cell-based assays is to achieve a homogenous solution in the culture medium, ensuring that the cells are exposed to a consistent and accurate concentration of the compound. This guide will walk you through the principles and protocols for effectively solubilizing this compound, while minimizing potential artifacts from solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in cell culture.
Q1: My this compound, dissolved in an organic solvent, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
A1: Cause of Precipitation and Recommended Solutions
This "crashing out" of the compound is a classic sign of poor solubility when transitioning from a high-concentration organic stock to an aqueous environment. The organic solvent is miscible with the medium, but the this compound is not, causing it to precipitate.
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Instead of a single large dilution, a serial dilution approach is recommended.[9] Prepare a highly concentrated stock solution in a suitable organic solvent and then perform a series of gradual dilutions into your final assay buffer. When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing.[9]
-
Adjust the Final Organic Solvent Concentration: The concentration of the organic solvent in the final assay is critical. For many cell-based assays, it is crucial to keep the final concentration of dimethyl sulfoxide (DMSO) below 0.5% to avoid cellular toxicity, though some cell lines can tolerate up to 1%.[10][11] It is essential to determine the solvent tolerance of your specific experimental system by running a control experiment with varying concentrations of the organic solvent.[9]
-
Consider Alternative Solubilization Strategies: If optimizing the dilution and solvent concentration is insufficient, consider the following methods:
-
Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents can significantly improve the aqueous solubility of hydrophobic compounds. Common excipients include co-solvents, surfactants, and cyclodextrins.[9]
-
Q2: Which organic solvent is best for creating my this compound stock solution?
A2: Solvent Selection and Cytotoxicity Considerations
The choice of an organic solvent is a critical first step. The ideal solvent will fully dissolve this compound at a high concentration and have minimal toxicity to your cells at its final working concentration.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for hydrophobic compounds in cell culture.[10][12] Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[11] However, primary cells are often more sensitive.[11] It's crucial to perform a dose-response curve for DMSO alone on your specific cell line to determine the highest non-toxic concentration.[11]
-
Ethanol: Ethanol is another common solvent. However, it can be more cytotoxic than DMSO.[13][14][15] Even low concentrations of ethanol can impact cell proliferation and viability, with effects being both concentration and time-dependent.[13][14][16] Therefore, the final concentration of ethanol in the culture medium should generally be kept below 0.1%.
Data Summary: Solvent Cytotoxicity
| Solvent | Generally Safe Final Concentration | Potential Cytotoxic Effects at Higher Concentrations | References |
| DMSO | ≤ 0.5% | Inhibition of cell proliferation, membrane dissolution | [10][11][17] |
| Ethanol | < 0.1% | Decreased cell viability, DNA damage, inactivation of enzymes | [13][14][15][18] |
Q3: I've heard about using surfactants to improve solubility. Which ones are suitable for cell culture?
A3: Utilizing Surfactants for Enhanced Solubilization
Surfactants can be very effective at increasing the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[19]
-
Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used to solubilize hydrophobic drugs for in vitro studies.[19][20] It is generally considered safe for most cell lines at low concentrations.
-
Cremophor EL: A potent, non-ionic solubilizing agent used for several poorly water-soluble drugs.[21][22] However, it is not biologically inert and has been associated with adverse biological effects, including hypersensitivity reactions and neuropathy.[21][23] Its use should be approached with caution and thorough validation.
When using surfactants, it's essential to pre-mix the this compound with the surfactant before adding the aqueous medium.[24][25]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh a precise amount of this compound in a sterile, clean vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 100 mM).
-
Vortex the mixture until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the process of serially diluting the this compound stock solution into the cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile dilution tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Label your dilution tubes or wells according to the desired final concentrations.
-
Add the appropriate volume of cell culture medium to each tube/well.
-
Transfer a small, precise volume of the concentrated stock solution to the first tube/well containing the medium. Vortex or mix thoroughly by pipetting up and down immediately.
-
Using a fresh pipette tip, transfer a defined volume from the first dilution to the next tube/well.
-
Repeat this process until you have achieved your desired range of concentrations.
Visualizing the Workflow
Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
Key Mechanistic Insights
This compound exerts its biological effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of inflammatory pathways, and induction of oxidative stress in target cells.[[“]][26] Understanding these mechanisms is crucial for interpreting your experimental results. For instance, its anti-inflammatory action involves the suppression of pro-inflammatory mediators like TNF-α and various interleukins.[[“]][7]
Signaling Pathway Overview
Caption: this compound's main mechanisms of action.
References
- 1. nbinno.com [nbinno.com]
- 2. london-dental-specialists.co.uk [london-dental-specialists.co.uk]
- 3. This compound [chemeurope.com]
- 4. This compound [dl1.en-us.nina.az]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Stimulatory effect of Eucalyptus essential oil on innate cell-mediated immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 16. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Cremophor EL: Significance and symbolism [wisdomlib.org]
- 23. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. botanicinspiration.com.au [botanicinspiration.com.au]
- 25. ellemental.com [ellemental.com]
- 26. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus [mdpi.com]
Eucalyptol Stability & Storage: A Technical Support Guide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the degradation of eucalyptol during storage. By understanding the mechanisms of degradation and implementing proper handling techniques, you can ensure the integrity and efficacy of your this compound samples for experimental use.
Introduction to this compound Stability
This compound (1,8-cineole) is a monoterpenoid and a major component of eucalyptus oil.[1][2] While it is a relatively stable cyclic ether, its quality can be compromised by improper storage, leading to degradation that can affect experimental outcomes.[1][3] The primary factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and moisture.[3][4][5][6]
This guide provides a comprehensive overview of troubleshooting common stability issues and answers frequently asked questions regarding the storage and handling of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Change in Color or Odor of this compound Sample
Question: My previously colorless this compound solution has developed a pale yellow tint and a slightly altered, less fresh odor. What could be the cause?
Answer: A change in color and odor is a common indicator of this compound degradation, primarily due to oxidation.[4]
Underlying Causes:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This can be accelerated by heat and light.[3][4] The headspace in your storage container contains oxygen that can react with this compound.
-
Light Exposure: UV rays can provide the energy to initiate and accelerate oxidative reactions.[4][6]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color and odor changes in this compound.
Experimental Protocol: Peroxide Value Test (Simplified)
This is a simplified qualitative test to indicate the presence of peroxides, a primary product of oxidation.
Materials:
-
This compound sample
-
Potassium iodide (KI) solution (10% w/v in water)
-
Starch indicator solution (1% w/v)
-
Acetic acid
-
Test tube
Procedure:
-
Add 1 mL of your this compound sample to a test tube.
-
Add 1 mL of acetic acid and mix.
-
Add 1 mL of the potassium iodide solution and mix.
-
Allow the mixture to stand in the dark for 5 minutes.
-
Add a few drops of the starch indicator solution.
Interpretation:
-
Positive Result (Oxidation): A blue-black color indicates the presence of peroxides.
-
Negative Result (No Significant Oxidation): The solution remains colorless or pale yellow.
Issue 2: Inconsistent Experimental Results
Question: I am observing variability in my experimental results using the same batch of this compound. Could degradation be the cause?
Answer: Yes, degradation of this compound can lead to the formation of byproducts that may interfere with your experiments, leading to inconsistent results.
Underlying Causes:
-
Formation of Degradation Products: Oxidation can lead to the formation of various compounds, including alcohols and ketones, which will alter the chemical profile of your sample.[8]
-
Change in Concentration: If this compound is volatile, improper sealing of the container can lead to a decrease in its concentration over time.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
For a definitive assessment of purity, Gas Chromatography (GC) is the recommended method.
Objective: To separate and quantify this compound and its potential degradation products.
Materials & Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate capillary column (e.g., nonpolar fused silica column)[3]
-
High-purity carrier gas (e.g., hydrogen or helium)
-
This compound sample and a certified reference standard
-
Solvent for dilution (e.g., ethanol or chloroform)[9]
Procedure (General Outline):
-
Sample Preparation: Prepare a dilute solution of your this compound sample and the reference standard in the chosen solvent.
-
Instrument Setup:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared samples into the GC.
-
Data Analysis: Compare the chromatogram of your sample to that of the reference standard. Look for the appearance of new peaks or a decrease in the area of the this compound peak, which would indicate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf life, store this compound in a cool, dark, and dry place.[4][5] The ideal temperature is refrigeration at approximately 4°C.[3]
Q2: What type of container should I use to store this compound?
A2: Always use dark-colored glass bottles, such as amber or cobalt blue, to protect against light.[4][6] Ensure the container has a tight-fitting cap to minimize exposure to air and prevent volatilization.[11] Avoid plastic containers as this compound can potentially interact with and degrade certain plastics.
Q3: How does oxygen cause degradation, and how can I minimize it?
A3: Oxygen can react with this compound, especially in the presence of light and heat, leading to oxidation. To minimize this, you can:
-
Use smaller containers: Aliquot your this compound into smaller, full containers to reduce the headspace volume of air.
-
Inert gas overlay: For long-term storage, you can purge the headspace of the container with an inert gas like nitrogen before sealing.[11]
Q4: What is the expected shelf life of this compound?
A4: When stored properly, this compound can have a shelf life of 24 months or longer.[12] However, this can vary depending on the purity of the initial product and the consistency of storage conditions. It is recommended to check the quality of this compound that has been stored for more than 24 months before use.[11]
Q5: Is this compound sensitive to moisture?
A5: Yes, moisture can potentially contribute to the degradation of this compound. It is important to store it in a dry environment and ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[4][5]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 4°C (Refrigeration) | Slows down the rate of oxidative reactions.[3] |
| Light | Store in the dark | Prevents light-induced degradation.[4][6] |
| Container | Tightly sealed, dark glass (amber/cobalt) | Protects from light and minimizes oxygen exposure.[4][5] |
| Atmosphere | Minimal headspace; consider inert gas overlay | Reduces the amount of available oxygen for oxidation.[11] |
This compound Degradation Pathway
The primary degradation pathway for this compound is oxidation. This process can be initiated by factors such as light and heat and involves the formation of various oxygenated derivatives.
Caption: Simplified degradation pathway of this compound via oxidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Stability and In Vitro Security of Nanoemulsions Containing Eucalyptus globulus Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrixaromatherapy.com [matrixaromatherapy.com]
- 5. bmvfragrances.com [bmvfragrances.com]
- 6. How should I store my essential oils to maintain their quality? | Suzhou PauPack Packaging Products Co.,Ltd, [paupacking.com]
- 7. Effect of Temperature and Exposure Time on Cambium Cell Viability In Vitro for Eucalyptus Species [mdpi.com]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. ventos.com [ventos.com]
- 12. This compound, Eucalyptus Essential Oil, CAS 470-82-6 Exporter [arshinefoodadditives.com]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Eucalyptol
Welcome to the technical support center for the optimization of Supercritical Fluid Extraction (SFE) of eucalyptol (1,8-cineole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maximizing the yield and purity of this compound from plant matrices, primarily Eucalyptus species. Here, we move beyond simple protocols to explain the fundamental principles governing SFE, enabling you to troubleshoot effectively and innovate in your experimental design.
Core Principles of SFE Optimization for this compound
Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly technique for isolating bioactive compounds like this compound.[1] The process leverages the unique properties of a fluid above its critical temperature and pressure, where it exhibits both gas-like diffusivity and liquid-like density and solvating power.[2] Carbon dioxide (CO₂) is the solvent of choice for its non-toxic, inert nature, and mild critical point (31.1 °C and 7.38 MPa), which protects thermolabile compounds like this compound from degradation.[3]
The successful extraction of this compound is a delicate balance of several key parameters. Understanding their interplay is crucial for optimization.
-
Pressure: This is often the most significant parameter influencing yield.[4] Increasing the pressure at a constant temperature raises the density of the supercritical CO₂. This, in turn, enhances its solvating power, allowing it to dissolve and extract more this compound from the plant matrix.[5][6][7] However, excessively high pressures can lead to diminishing returns and may increase the co-extraction of undesirable, heavier compounds.[2]
-
Temperature: Temperature has a dual effect on SFE.[8]
-
Increased Vapor Pressure: Higher temperatures increase the vapor pressure of this compound, making it more readily available for extraction.[8][9]
-
Decreased Fluid Density: Conversely, increasing the temperature at a constant pressure reduces the density of the supercritical CO₂, which can lower its solvating power.[8][10] The optimal temperature is therefore a trade-off between these two opposing effects. For this compound, a typical range is between 40°C and 65°C.[2][11]
-
-
Co-solvent (Modifier): While supercritical CO₂ is excellent for non-polar molecules, its efficiency can be limited when extracting moderately polar compounds. This compound is a bicyclic ether with some polarity.[12] Adding a small amount of a polar co-solvent, such as ethanol, can significantly increase the polarity of the supercritical fluid and enhance the solubility of this compound, thereby improving extraction yield.[2][8][9]
-
CO₂ Flow Rate: The flow rate of the supercritical fluid is critical for mass transfer.[2] A higher flow rate can enhance the extraction rate by maintaining a high concentration gradient between the fluid and the matrix. However, an excessively high flow rate can reduce the contact time between the solvent and the sample, leading to incomplete extraction and wasted solvent.[13]
SFE Optimization Workflow
The following diagram illustrates the logical workflow for optimizing an SFE process for this compound extraction.
Caption: A logical workflow for the systematic optimization of SFE parameters.
Troubleshooting Guide
This section addresses common issues encountered during the SFE of this compound in a direct question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes and how can I fix it?
A1: Low yield is a common issue that can typically be traced back to suboptimal extraction parameters or inadequate sample preparation.
-
Cause 1: Insufficient Solvent Power: The density of your supercritical CO₂ may be too low to effectively dissolve the this compound.
-
Solution: Gradually increase the extraction pressure. Pressure is the most influential factor on fluid density and, consequently, on solubility and yield.[4][5][7] For example, try increasing the pressure in increments of 5 MPa (50 bar) within the range of 10-30 MPa (100-300 bar) while keeping the temperature constant.[4][10]
-
-
Cause 2: Inefficient Mass Transfer: The this compound may not be efficiently moving from the plant matrix into the supercritical fluid.
-
Solution 1 (Particle Size): Ensure your plant material is properly ground. A smaller particle size increases the surface area available for extraction, but be cautious of grinding too finely, which can cause channeling or compaction in the extraction vessel.
-
Solution 2 (Static/Dynamic Time): Incorporate or extend a static extraction phase. During a static phase, the vessel is pressurized and the CO₂ is held without flowing, allowing it to penetrate the matrix and dissolve the this compound.[13] Follow this with a dynamic phase where the fluid flows to collect the extract. A typical starting point is a 30-90 minute static time followed by a 30-120 minute dynamic time.[3][13]
-
-
Cause 3: Inadequate Polarity: Pure CO₂ may not be polar enough to efficiently extract this compound.
Q2: My extract contains a high amount of unwanted compounds like waxes or chlorophyll. How can I improve the selectivity for this compound?
A2: Improving selectivity involves fine-tuning the SFE parameters to specifically target this compound while leaving other compounds behind.
-
Cause 1: Solvent Power is Too High: Very high pressures and temperatures can lead to the co-extraction of heavier, less volatile compounds like waxes and some pigments.
-
Solution: Try decreasing the extraction pressure. This will reduce the overall density of the CO₂ fluid, making it more selective for more volatile components like monoterpenoids (this compound).[5] You can also try lowering the temperature, as higher temperatures can sometimes facilitate the extraction of less desirable compounds.
-
-
Cause 2: Single-Stage Extraction: A single set of extraction conditions may not be sufficient to separate different classes of compounds.
-
Solution (Fractional Separation): Employ a two-stage extraction or fractionation approach.
-
Stage 1 (Dewaxing): Run an initial extraction at lower pressure (e.g., 10 MPa) and moderate temperature (e.g., 40°C) to selectively remove non-polar waxes.
-
Stage 2 (this compound Extraction): After the initial dewaxing step, increase the pressure (e.g., 15-25 MPa) to target and extract the this compound. This method enhances the purity of the final product.[11]
-
-
Q3: The extraction vessel or restrictor is clogging during the run. What's causing this and how can I prevent it?
A3: Clogging is usually caused by the precipitation of extracted compounds, often waxes or other high-molecular-weight substances, as the pressure and temperature change through the system.
-
Cause 1: Co-extraction of Waxes: High extraction pressures may be pulling out waxy compounds that precipitate in cooler or lower-pressure zones of the SFE system, particularly at the restrictor.
-
Solution 1 (Fractionation): As mentioned in A2, use a lower-pressure dewaxing step first to remove these problematic compounds.
-
Solution 2 (Reduce Pressure): Lower the overall extraction pressure to avoid extracting the waxes in the first place.
-
-
Cause 2: Restrictor Temperature is Too Low: If the restrictor (the point of depressurization) is too cool, the rapid expansion of CO₂ (Joule-Thomson effect) can cause cooling and lead to solutes "freezing out" and blocking the line.
-
Solution: Increase the temperature of the restrictor. A restrictor temperature of 75°C is often effective at keeping solutes in a fluid state during collection.[7]
-
-
Cause 3: Sample Compaction: If the plant material is ground too finely or packed too tightly, it can create a large pressure drop across the vessel, leading to instability and potential blockages.
-
Solution: Use a consistent and appropriate particle size. Consider mixing the ground material with an inert dispersant like glass beads to ensure uniform flow through the bed.
-
Troubleshooting Logic Diagram
This diagram provides a step-by-step decision-making process for troubleshooting common SFE issues.
Caption: A decision tree for diagnosing and solving common SFE problems.
Frequently Asked Questions (FAQs)
Q: What are typical starting parameters for this compound extraction from Eucalyptus leaves? A: A good starting point for method development is:
-
Pressure: 15 MPa (150 bar)
-
Co-solvent: 3-5% ethanol[8]
-
Static Time: 60 minutes[3]
-
Dynamic Time: 90 minutes[3] From here, you can optimize each parameter as described in the troubleshooting guide.
Q: Is SFE better than traditional methods like hydro-distillation for this compound? A: "Better" depends on the desired outcome.
-
Yield: Hydro-distillation can sometimes produce a higher total oil yield.[14]
-
Purity & Quality: SFE is generally superior for producing a purer, higher-quality extract. It avoids the use of hot water/steam, which can cause thermal degradation or hydrolysis of sensitive compounds. SFE is also more selective, and by tuning the parameters, you can better target specific compounds like this compound.[3][5] The composition of oils from SFE often shows a higher concentration of desired bioactives.[14][15][16]
Q: How does the particle size of the ground leaves affect the extraction? A: Particle size is critical. Smaller particles provide a larger surface area-to-volume ratio, which facilitates faster and more complete extraction. However, particles that are too fine (<0.25 mm) can lead to compaction in the extraction vessel, impeding the flow of supercritical CO₂ and causing "channeling," where the fluid bypasses most of the material. A consistent grind between 0.5 mm and 1.0 mm is often a good balance.
Q: Can I use a co-solvent other than ethanol? A: Yes, other polar solvents like methanol or acetone can be used. However, ethanol is often preferred in pharmaceutical and food applications due to its low toxicity and regulatory acceptance. The choice of co-solvent can influence the chemical profile of the extract.[7]
Data Summary: Parameter Effects
The following table summarizes the general effects of key SFE parameters on the extraction of this compound. The optimal conditions represent a balance to maximize both yield and selectivity.
| Parameter | Range Explored | Effect on this compound Yield | Effect on Selectivity | General Recommendation |
| Pressure | 10 - 40 MPa (100 - 400 bar) | Increases with pressure due to higher fluid density and solvating power.[4][5] | Decreases at very high pressures, leading to co-extraction of heavier compounds.[5] | Start at 15 MPa and increase. An optimal point is often found before significant co-extraction occurs. |
| Temperature | 35 - 80 °C | Complex effect . Yield may increase with temperature due to higher solute vapor pressure, but decrease if fluid density drops too much.[4][8][9] | Can be used to fine-tune selectivity. A crossover effect is often observed where the relationship between yield and temperature changes with pressure.[4] | Optimize in the 40-60°C range after finding a suitable pressure.[11] |
| Co-solvent (Ethanol) | 0 - 10% (w/w) | Significantly increases yield by enhancing the polarity of the supercritical CO₂.[4][11] | May slightly decrease selectivity for non-polar compounds if that is the goal. | Use 2-5% for efficient this compound extraction. |
| CO₂ Flow Rate | 5 - 20 g/min | Increases up to a point, then plateaus. Ensures efficient transport of extracted solute. | Minimal direct effect, but very high rates can reduce contact time, lowering overall recovery. | Use a moderate flow rate (e.g., 10-15 g/min ) that does not create a significant pressure drop across the vessel.[3][9] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Influence of Modifier in Supercritical CO2 on Qualitative and Quantitative Extraction Results of Eucalyptus Ecential Oil [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Eucalyptol Purification Processes
Welcome to the technical support center for the purification of eucalyptol (1,8-cineole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in separating this compound from its isomers and other impurities. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers and impurities I need to separate from this compound?
A1: The primary components you will likely encounter when purifying this compound from sources like eucalyptus oil include other monoterpenoids. The proximity of their boiling points and similar chemical properties can make separation challenging.[1][2] Key compounds to be aware of are:
-
Isomers: 1,4-cineole is a structural isomer that is often co-produced in certain chemical processes.[3]
-
Other Terpenes: α-pinene, β-pinene, limonene, p-cymene, and γ-terpinene are common constituents of eucalyptus oil.[1][4][5]
-
Sesquiterpenes: Compounds like globulol and aromadendrene may also be present, particularly in certain fractions of essential oil.[6]
Understanding the physical properties of these compounds is the first step in designing an effective purification strategy.
Q2: My initial distillation is not yielding high-purity this compound. What am I doing wrong?
A2: This is a common issue, often stemming from the close boiling points of this compound and its accompanying terpenes.[1] Standard distillation may not have sufficient theoretical plates to achieve a clean separation. Consider the following:
-
Fractional Distillation: Are you using a fractional distillation setup? A packed column is necessary to create a temperature gradient and facilitate multiple condensation-vaporization cycles.[4]
-
Vacuum Distillation: Many terpenes are heat-sensitive and can degrade or polymerize at atmospheric boiling points.[7] Employing vacuum distillation lowers the boiling points of all components, preserving their integrity and often improving separation efficiency.[2][8]
-
Reflux Ratio: A high reflux ratio can enhance separation but will also increase the time required for the distillation.[2] Experiment with varying the reflux ratio to find the optimal balance for your specific mixture.
Q3: I'm struggling with crystallization. The yield is low, or the product is not pure.
A3: Crystallization is a powerful technique for purifying this compound, leveraging differences in melting points.[9] However, success is highly dependent on precise temperature control and the initial concentration of this compound.
-
Starting Concentration: For efficient crystallization, the initial concentration of this compound should ideally be above 70-80%.[9] If your starting material has a lower concentration, consider a preliminary purification step like fractional distillation.
-
Cooling Rate: A slow, controlled cooling rate is crucial for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice. A rate of 3-6°C per hour is often effective.[9]
-
Seed Crystals: The addition of high-purity this compound seed crystals at the appropriate temperature can induce crystallization and improve the crystal structure.[9][10]
-
Sweating: After initial crystal formation, a "sweating" step, where the temperature is slowly raised to melt and remove surface impurities, can significantly enhance purity.[9]
Q4: When should I consider using chromatography for this compound purification?
A4: While distillation and crystallization are effective for bulk purification, chromatography is invaluable for achieving very high purity or for separating particularly stubborn isomers.
-
High-Purity Applications: For pharmaceutical or analytical standards requiring >99% purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.[11][12][13]
-
Difficult Separations: When dealing with isomers with very similar physical properties, such as 1,4-cineole, chromatographic methods often provide the required resolution that distillation cannot.[3]
-
Scale: Keep in mind that preparative chromatography is typically a lower-throughput, higher-cost technique compared to distillation and crystallization, making it more suitable for smaller-scale, high-value applications.[14]
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Troubleshooting Action |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Increase the length of the packed column or use a more efficient packing material. |
| Reflux ratio is too low. | Increase the reflux ratio to allow for more equilibrium stages. Be aware this will increase distillation time.[2] | |
| Distillation rate is too fast. | Reduce the heating rate to allow the vapor-liquid equilibrium to be established at each stage in the column. | |
| Product Degradation | Operating temperature is too high. | Switch to vacuum distillation to lower the boiling points of the components.[7][8] |
| Column Flooding | Excessive boil-up rate. | Reduce the heat input to the distillation flask. |
Low-Temperature Crystallization
| Problem | Potential Cause | Troubleshooting Action |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the this compound in the starting material, ideally to >70%.[9] |
| Cooling temperature is not low enough. | This compound has a melting point of ~1.5°C.[15] Ensure your cooling bath can reach and maintain temperatures significantly below this, often in the range of -10°C to -30°C.[9][10] | |
| Nucleation is inhibited. | Add high-purity this compound seed crystals once the solution is cooled to just below its saturation point.[9][10] | |
| Low Purity of Crystals | Cooling rate is too fast, trapping impurities. | Decrease the cooling rate to allow for selective crystallization (e.g., 3-6°C/hour).[9] |
| Inefficient removal of mother liquor. | After filtration, wash the crystals with a small amount of cold, pure solvent to remove adhering mother liquor. | |
| Impurities co-crystallize. | Consider a preliminary purification step to remove impurities with similar crystallization behavior. Adding a regulator like α-terpineol can sometimes modify crystal growth and improve separation.[9] |
Experimental Protocols
Protocol 1: Two-Stage Fractional Distillation for this compound Enrichment
This protocol is designed to enrich this compound from a crude eucalyptus oil containing a significant fraction of lower-boiling point terpenes like α-pinene.
Step 1: Removal of Light Terpene Fractions (Stage A)
-
Assemble a fractional distillation apparatus with a packed column.
-
Charge the distillation flask with the crude eucalyptus oil.
-
Begin heating and allow the system to reach total reflux to establish a temperature gradient in the column.
-
Initiate distillation, collecting the fractions that distill at a lower temperature than this compound (e.g., α-pinene, boiling point ~155°C). The head temperature should be carefully monitored.
-
Continue collecting these "light" fractions until the head temperature begins to rise towards the boiling point of this compound (~176°C).[16]
Step 2: Distillation of this compound-Rich Fraction (Stage B)
-
Cool the distillation apparatus and transfer the remaining solution from the flask (now enriched in this compound) to a clean distillation flask.
-
Add water to the flask in a 1.5:1 ratio (water to base solution) for atmospheric distillation.[1]
-
Reassemble the fractional distillation apparatus.
-
Heat the mixture and maintain a constant reflux ratio (e.g., 2.2:1).[1] The head temperature should be maintained between 92-100°C.[1]
-
Collect the this compound-rich fractions.
-
Separate the collected oil layer from the water layer using a separatory funnel.
-
Analyze the purity of the fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[1][17][18]
Protocol 2: Low-Temperature Crystallization for High-Purity this compound
This protocol is suitable for purifying a this compound-rich fraction (e.g., >60%) to obtain a high-purity product.
Step 1: Primary Crystallization
-
Place the this compound-rich oil in a temperature-controlled bath.
-
Cool the oil to approximately -17°C to -19°C and stabilize for 5-10 minutes.[10]
-
Add 0.2-0.4% (by weight of the oil) of high-purity this compound seed crystals.[10]
-
After stabilizing for another 5-10 minutes, begin cooling at a controlled rate of 3-6°C per hour to a final temperature of -25°C to -28°C.[10]
-
Hold at the final temperature for 20-30 minutes to allow for complete crystallization.
-
Separate the crude crystals from the mother liquor via filtration.
Step 2: Recrystallization and Sweating for Final Purification
-
Gently melt the crude crystals.
-
Recrystallize by cooling to a temperature just below the melting point (e.g., -4°C), then continue cooling at a slightly faster rate (5-8°C/hour) to around -6°C to -9°C.[9]
-
Filter the secondary crude crystals.
-
To "sweat" the crystals, place them in a temperature-controlled environment and slowly increase the temperature at a rate of 5-8°C/hour towards the melting point.[9]
-
Collect the liquid "sweat," which will contain a higher concentration of impurities, at regular temperature intervals.
-
The remaining solid will be high-purity 1,8-cineole.
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN102504955A - Processing for extracting and purifying eucalyptus oil - Google Patents [patents.google.com]
- 3. EP0125539A2 - Separation of 1,8-cineole - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. scielo.br [scielo.br]
- 8. Purification of 1,8-Cineole from Stock Solution of Eucalyptus Oil by Batch Vacuum Distillation [spkx.net.cn]
- 9. CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil - Google Patents [patents.google.com]
- 10. Method for crystallizing and purifying low-concentration eucalyptus oil - Eureka | Patsnap [eureka.patsnap.com]
- 11. extraktlab.com [extraktlab.com]
- 12. iipseries.org [iipseries.org]
- 13. ijistudies.com [ijistudies.com]
- 14. rootsciences.com [rootsciences.com]
- 15. chembk.com [chembk.com]
- 16. This compound - Sciencemadness Wiki [sciencemadness.org]
- 17. amecj.com [amecj.com]
- 18. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Controlled Eucalyptol Release from Nanoformulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for controlling the release rate of eucalyptol from various nanoformulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during the formulation and testing of this compound-loaded nanocarriers. Each entry details the potential underlying causes and provides a logical, step-by-step protocol to diagnose and resolve the problem.
Issue 1: High Initial Burst Release of this compound
Question: I'm observing a significant burst release of this compound within the first few hours of my in vitro release study, which is undesirable for my sustained-release application. What are the likely causes and how can I minimize it?
Expert Analysis:
A high initial burst release is a common challenge in nanoparticulate delivery systems.[1][2][3] This phenomenon is often attributed to the fraction of the active compound that is weakly bound or adsorbed onto the surface of the nanocarrier, rather than being effectively entrapped within the core matrix.[2] Due to its volatile nature, this compound can readily diffuse from the surface layer upon contact with the release medium.[4][5]
Several formulation and process parameters can contribute to this issue:
-
High Drug-to-Carrier Ratio: An excessive amount of this compound relative to the encapsulating material can lead to saturation of the core, forcing the excess drug to accumulate on the nanoparticle surface.
-
Inefficient Encapsulation Process: The chosen nanoencapsulation technique may not be optimal for this compound. For instance, in nanoemulsions, the surfactant concentration might be insufficient to stabilize the oil droplets effectively, leading to surface-associated this compound.[6][7]
-
Nanoparticle Porosity and Surface Area: Highly porous nanoparticles or those with a very large surface-area-to-volume ratio can inherently exhibit a higher burst release.
-
Formulation Instability: Aggregation or instability of the nanoformulation over time can expose encapsulated this compound.
Troubleshooting Protocol:
Here is a systematic approach to reduce the initial burst release:
Step 1: Optimize the Drug-to-Carrier Ratio
-
Action: Systematically decrease the initial concentration of this compound while keeping the polymer or lipid concentration constant. Prepare several batches with varying ratios (e.g., 1:5, 1:10, 1:20 drug-to-carrier).
-
Rationale: Reducing the drug load can prevent the saturation of the nanocarrier's core, thereby minimizing the amount of this compound adsorbed on the surface.
Step 2: Modify the Nanoparticle Matrix
-
Action:
-
For polymeric nanoparticles , select a polymer with a higher affinity for this compound or a slower degradation rate, such as poly-ε-caprolactone (PCL).[8]
-
For lipid-based nanoparticles (SLNs/NLCs) , increase the solid lipid content or use lipids with a more ordered crystalline structure to create a denser core that retards drug diffusion.[9][10]
-
For nanoemulsions , adjust the oil-to-surfactant ratio to ensure the formation of stable, well-defined droplets.[11][12]
-
-
Rationale: A denser, more rigid, or more compatible core matrix will better retain the this compound, reducing its migration to the surface.
Step 3: Introduce a Surface Coating or Shell
-
Action: Apply a secondary coating to the nanoparticles using techniques like layer-by-layer assembly. For example, coat the primary nanoparticles with alternating layers of cationic (e.g., polyallylamine hydrochloride) and anionic (e.g., poly(sodium 4-styrenesulfonate)) polyelectrolytes.[1]
-
Rationale: Adding extra layers creates an additional diffusion barrier for the surface-adsorbed drug, effectively blunting the initial burst. Each layer can progressively reduce the burst release.[1][13]
Step 4: Refine the Purification Process
-
Action: After synthesis, implement a more rigorous purification step to remove unencapsulated or surface-adsorbed this compound. Techniques like dialysis against a hydro-alcoholic solution or centrifugation followed by resuspension and washing of the nanoparticle pellet can be effective.
-
Rationale: A thorough purification ensures that the release study primarily measures the release of the truly encapsulated drug.
Issue 2: this compound Release Rate is Too Slow or Incomplete
Question: My nanoformulation shows a very slow and incomplete release of this compound, failing to reach 100% release even after an extended period. How can I increase the release rate and ensure complete release?
Expert Analysis:
An overly slow or incomplete release profile can be as problematic as a burst release, as it may prevent the drug from reaching therapeutic concentrations. This issue often arises when the this compound is too strongly entrapped within a highly rigid or impermeable nanocarrier matrix.
Potential causes include:
-
High Matrix Density/Crystallinity: In SLNs, a highly crystalline lipid core can create a dense structure that severely hinders drug diffusion.[10] Similarly, highly cross-linked polymeric nanoparticles can trap the drug.
-
Poor Drug-Matrix Miscibility: If this compound has poor miscibility with the core material, it may form separate domains within the nanoparticle, leading to non-uniform and incomplete release.
-
Strong Intermolecular Interactions: Strong chemical interactions between this compound and the carrier matrix can prevent its partitioning into the release medium.
-
Low Swelling Capacity of the Carrier: For hydrogel-based or polymeric nanoparticles, a low degree of swelling in the release medium will limit the pathways for drug diffusion.[13]
Troubleshooting Protocol:
Step 1: Adjust the Composition of the Nanocarrier Core
-
Action:
-
For NLCs (Nanostructured Lipid Carriers) , increase the ratio of liquid lipid to solid lipid.[9][10]
-
For polymeric nanoparticles , choose a polymer with a faster degradation rate or a lower glass transition temperature (Tg). Alternatively, blend polymers to create a more amorphous and permeable matrix.[14][15]
-
-
Rationale: Incorporating a liquid lipid into a solid lipid matrix creates imperfections in the crystal lattice, which facilitates easier drug diffusion and release.[10] Similarly, a more flexible and less crystalline polymer matrix will offer less resistance to drug release.
Step 2: Reduce Nanoparticle Size
-
Action: Modify the synthesis parameters (e.g., homogenization pressure, sonication time, surfactant concentration) to produce smaller nanoparticles.[6][10]
-
Rationale: Smaller particles have a larger surface-area-to-volume ratio, which shortens the diffusion path for the encapsulated this compound, thereby increasing the release rate.[13]
Step 3: Incorporate a Release Enhancer
-
Action: Add a plasticizer or a hydrophilic excipient to the formulation. For example, in polymeric systems, a small amount of a hydrophilic polymer like polyethylene glycol (PEG) can be blended in.
-
Rationale: Plasticizers can increase the flexibility of the polymer chains, while hydrophilic excipients can create pores or channels within the matrix upon contact with the aqueous release medium, facilitating drug diffusion.
Step 4: Modify the Release Medium
-
Action: Ensure that sink conditions are maintained throughout the release study. If this compound has low solubility in the aqueous buffer, consider adding a small percentage of a co-solvent (e.g., ethanol) or a surfactant to the release medium.
-
Rationale: Sink conditions (where the concentration of the drug in the release medium is well below its saturation solubility) are crucial for accurate release profiling. If the medium becomes saturated, the concentration gradient driving the release will diminish, leading to an artificially slow and incomplete release profile.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of developing controlled-release nanoformulations for this compound.
1. What are the primary nanoformulation strategies for controlling this compound release?
Several types of nanoformulations are effective for controlling the release of volatile compounds like this compound. The main strategies include:
-
Nanoemulsions (O/W): These are kinetically stable colloidal dispersions of oil droplets (containing this compound) in water, stabilized by surfactants.[6][11] The release can be modulated by the composition of the oil phase and the type and concentration of the surfactant.[16]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles where this compound is entrapped in a solid lipid matrix. SLNs are made from solid lipids only, while NLCs are a blend of solid and liquid lipids.[9][10] NLCs generally offer higher drug loading and a more controlled release due to their less ordered lipid matrix.[10][17]
-
Polymeric Nanoparticles: In this approach, this compound is encapsulated within a biodegradable polymer matrix (nanospheres) or surrounded by a polymeric shell (nanocapsules).[14][18] The choice of polymer (e.g., PLA, PCL, chitosan) and its molecular weight are critical factors that determine the release kinetics, which can range from days to months.[8][15]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules like this compound.[4][19] This encapsulation protects this compound from evaporation and provides a sustained release as the complex dissociates upon dilution in an aqueous environment.[4][5][20]
2. How does the choice of polymer or lipid influence the release mechanism?
The choice of the core material is one of the most critical factors in designing a controlled-release system.
-
For Polymeric Nanoparticles:
-
Hydrophobicity: More hydrophobic polymers like PCL or PLA tend to have slower degradation rates and lower water uptake, resulting in a slower, diffusion-controlled release.[8][18]
-
Degradation Rate: The release can be governed by the erosion or degradation of the polymer matrix. Fast-degrading polymers will release the drug more quickly.
-
Glass Transition Temperature (Tg): Polymers with a Tg above the physiological temperature exist in a glassy state, which restricts drug diffusion. Polymers with a lower Tg are more rubbery and allow for faster release.
-
-
For Lipid-Based Nanoparticles (SLNs/NLCs):
-
Lipid Crystallinity: Highly crystalline solid lipids create a very ordered matrix that expels the drug during storage and provides a slower release rate.[10]
-
Lipid Composition (SLN vs. NLC): The presence of liquid lipids in NLCs disrupts the crystalline order, creating more space to accommodate the drug and providing a more sustained and controlled release compared to the often faster initial release from SLNs.[9][10]
-
Fatty Acid Chain Length: Lipids with longer fatty acid chains generally have higher melting points and form more stable, less permeable matrices, leading to slower drug release.
-
3. What analytical methods are suitable for quantifying the release of this compound?
Due to its volatile nature, quantifying this compound requires careful selection of analytical techniques. The most common methods are:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the gold standard for quantifying this compound.[21] It offers high sensitivity and specificity. Headspace GC is particularly useful for analyzing the volatile fraction released.
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC with a UV detector can be used if this compound is derivatized or if the concentration is high enough for detection.[22] It is often used to measure the release of other, less volatile drugs from nanoformulations.
-
UV-Vis Spectrophotometry: This method can be used for in vitro release studies if a proper calibration curve is established and there are no interfering substances in the release medium.[16][23]
4. How can I perform a reliable in vitro release study for a this compound nanoformulation?
A reliable in vitro release study is essential for evaluating the performance of your formulation. The Franz diffusion cell method is a widely accepted standard.[16]
Protocol: In Vitro this compound Release Using a Franz Diffusion Cell
-
Membrane Preparation: Select a synthetic membrane (e.g., cellulose acetate, polysulfone) or a biological membrane. Hydrate it in the release buffer for at least 30 minutes before use.
-
Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Compartment: Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline, pH 7.4). To maintain sink conditions for the lipophilic this compound, a small amount of a non-ionic surfactant (like Tween 80) or a co-solvent (like ethanol) may be required. The medium should be continuously stirred with a magnetic stir bar and maintained at a constant temperature (e.g., 37°C).
-
Sample Application: Accurately measure and apply a specific amount of your this compound nanoformulation to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port. Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method like GC-FID.
-
Data Calculation: Calculate the cumulative amount and percentage of this compound released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage released versus time to obtain the release profile.
Data and Workflow Visualizations
Table 1: Comparison of Nanoformulation Strategies for this compound Delivery
| Nanoformulation Type | Typical Size Range (nm) | Encapsulation Efficiency (%) | Release Profile Characteristics | Key Control Parameters |
| Nanoemulsions | 20 - 200 | 85 - 95%[7] | Typically faster, pseudo-first-order release. Can be modulated. | Oil/Surfactant ratio, surfactant type, preparation method (sonication vs. phase inversion).[6][7] |
| SLNs / NLCs | 50 - 300 | 70 - 90%[10] | Biphasic: initial burst followed by sustained release. NLCs offer more prolonged release. | Lipid type (solid vs. liquid), surfactant concentration, homogenization pressure.[10][17] |
| Polymeric Nanoparticles | 100 - 500 | 60 - 85% | Highly tunable from days to months. Can be zero-order, diffusion, or degradation-controlled. | Polymer type, molecular weight, drug-to-polymer ratio, particle size.[8][15] |
| Cyclodextrin Complexes | 1 - 2 (complex size) | ~80%[4] | Sustained release driven by dissociation equilibrium upon dilution. | Molar ratio of this compound to cyclodextrin, type of cyclodextrin (β-CD, HP-β-CD).[4][19] |
Diagrams
Below are diagrams created using the DOT language to visualize key workflows and concepts.
Caption: Workflow for Developing a Controlled-Release this compound Nanoformulation.
Caption: Key Factors Influencing the this compound Release Rate from Nanocarriers.
References
- 1. Control of burst release from nanogels via layer by layer assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the burst release phenomenon: toward designing effective nanoparticulate drug-delivery systems. | Semantic Scholar [semanticscholar.org]
- 4. β-Cyclodextrin/eucalyptol inclusion complex for improved postharvest date moth control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physicochemical characterization, cytotoxic effect and toxicity evaluation of nanostructured lipid carrier loaded with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnnonline.net [ijnnonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polymeric nanoparticles for enhanced delivery and improved bioactivity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fabrication, In Vitro, and In Vivo Assessment of this compound-Loaded Nanoemulgel as a Novel Paradigm for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. β‐Cyclodextrin/eucalyptol inclusion complex for improved postharvest date moth control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Extraction of thymol, this compound, menthol, and camphor residues from honey and beeswax. Determination by gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Controlled Release of Volatile Antimicrobial Compounds from Mesoporous Silica Nanocarriers for Active Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eucalyptol and Camphor: Antifungal Efficacy, Mechanistic Insights, and Therapeutic Potential
Introduction
The escalating incidence of fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. Candida albicans, a commensal organism, remains a leading cause of opportunistic fungal infections, with high mortality rates in immunocompromised individuals.[1][2] This has catalyzed the search for novel antifungal agents, with natural products, particularly terpenoids from essential oils, emerging as a promising reservoir of bioactive molecules.[3] This guide provides a comprehensive, data-driven comparative analysis of two such terpenoids: this compound (1,8-cineole) and camphor. We will dissect their antifungal activities, delve into their distinct mechanisms of action, present quantitative efficacy data, and offer detailed experimental protocols for their evaluation, providing a critical resource for researchers in mycology and drug development.
Molecular Profiles: this compound and Camphor
This compound and camphor are both monoterpenoids that are primary constituents of various plant essential oils.
-
This compound (1,8-Cineole): A cyclic ether, it is the principal component of eucalyptus oil, derived from plants of the Eucalyptus genus.[4] It is also found in rosemary, sage, and cardamom oils.[5]
-
Camphor (1,7,7-trimethylbicyclo[2.2.1]-2-heptanone): A bicyclic ketone, it is famously extracted from the wood of the camphor laurel (Cinnamomum camphora) but is also present in rosemary and sagebrush.[6][7]
While structurally related as monoterpenoids, their functional differences lead to distinct biological activities and, as this guide will demonstrate, profoundly different therapeutic potentials as antifungal agents.
Mechanisms of Antifungal Action: A Tale of Two Terpenoids
The antifungal efficacy of a compound is intrinsically linked to its mechanism of action. This compound and camphor employ different strategies to inhibit fungal growth and virulence.
This compound: Broad but Potentially Problematic Interference
This compound's antifungal action appears to be multifactorial, targeting several key cellular processes. Its primary mechanisms include:
-
Membrane and Wall Disruption: this compound affects the integrity of the fungal cell membrane, leading to altered ion permeability.[5] It may also interfere with the synthesis of chitin, a critical component of the fungal cell wall, leading to abnormal hyphal growth.[4]
-
Induction of Oxidative Stress: The compound has been shown to generate reactive oxygen species (ROS) within Candida cells.[8] This oxidative burst can damage cellular components like proteins, lipids, and DNA, contributing to cell death.
-
Cell Cycle Arrest: Studies have demonstrated that this compound can arrest the fungal cell cycle at the G1/S phase, thereby inhibiting proliferation.[8]
-
Efflux Pump Upregulation: Critically, this compound treatment has been found to increase the expression of genes encoding for efflux pumps, such as CDR1 and CDR2.[1][2] These pumps are notorious for expelling antifungal drugs from the cell, and their upregulation is a significant mechanism of drug resistance. This effect suggests this compound could potentially antagonize other antifungal treatments and is an undesirable characteristic for a therapeutic candidate.[1]
Camphor: Targeted Disruption of Fungal Homeostasis and Virulence
Camphor exhibits a more targeted and potent antifungal mechanism, primarily focused on catastrophic membrane damage and interference with key metabolic and virulence pathways.
-
Potent Membrane Disruption: The primary target for camphor appears to be the fungal cell membrane.[6] It causes severe membrane destruction, increasing permeability and leading to the leakage of essential intracellular macromolecules like proteins and nucleic acids, ultimately resulting in cell death.[6][[“]][[“]]
-
Metabolic Enzyme Inhibition: Camphor and its derivatives have been shown to inhibit key enzymes in fungal metabolism, such as pyruvate dehydrogenase (PDH) and succinate dehydrogenase (SDH), disrupting cellular respiration and energy production.[[“]][[“]]
-
Inhibition of Virulence Factors: Camphor effectively reduces key fungal virulence traits. It significantly inhibits the formation of biofilms and the transition from yeast to hyphal form, a critical step for tissue invasion.[1][2] This is achieved by downregulating the expression of hypha-specific and adhesion-related genes like ECE1, HWP1, and RBT1.[1][11]
-
Favorable Efflux Pump Modulation: In stark contrast to this compound, camphor has been shown to downregulate the efflux pump gene CDR2, while upregulating CDR1.[1][2] The net effect, particularly the reduction of key pumps, is more favorable and suggests a lower potential for inducing resistance compared to this compound.
Quantitative Comparison of Antifungal Efficacy
The most direct comparison of antifungal activity comes from quantitative susceptibility testing. Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible fungal growth, is the gold standard. A comprehensive study directly comparing the two compounds against a panel of Candida species revealed a stark difference in potency.[1][2]
Table 1: Comparative Antifungal Activity (MIC) of Camphor vs. This compound
| Fungal Genus | Compound | Minimum Inhibitory Concentration (MIC) Range | Potency Comparison | Reference |
| Candida spp. | Camphor | 0.125 – 0.35 mg/mL | High Potency | [1],[2] |
| This compound | 2.0 – 23.0 mg/mL | Low Potency | [1],[2] | |
| Fusarium spp. | Camphor | 2.0 – 4.0 mg/mL | Moderate Potency | [6] |
| This compound | Data not directly comparable in cited studies | - | ||
| Aspergillus spp. | Camphor | Active, but specific MIC data varies | Active | [12] |
| This compound | Active, but specific MIC data varies | Active | [13],[14] |
Analysis of Efficacy Data: The data unequivocally demonstrates that camphor is substantially more potent than this compound against Candida species , with MIC values that are, in some cases, over 100-fold lower.[1] While both compounds show activity against other fungi like Aspergillus and Fusarium, the direct comparative data against clinically significant yeasts highlights camphor's superior intrinsic antifungal activity.[6][12][14] This superior performance extends to anti-virulence activities; camphor inhibits biofilm and hyphae formation at its low MIC values, whereas this compound requires much higher concentrations to achieve a similar effect.[1][11]
Cytotoxicity and Therapeutic Index: The Deciding Factor
An effective antimicrobial must not only kill pathogens but also be safe for the host. A comparison of the cytotoxicity of camphor and this compound against mammalian cells revealed a critical difference that dictates their therapeutic feasibility.
-
Camphor: Showed no toxic effects on porcine liver cells even at concentrations up to 400 µg/mL (0.4 mg/mL), a concentration that is higher than its effective antifungal MIC range (0.125–0.35 mg/mL).[1][2] This indicates a favorable safety profile.
-
This compound: Exhibited significant cytotoxicity with a GI₅₀ (concentration causing 50% growth inhibition) of 56 µg/mL (0.056 mg/mL).[1] This toxic concentration is far lower than the concentration required to inhibit fungal growth (2–23 mg/mL), making it an unsuitable candidate for therapeutic applications where it might come into contact with host tissues.[1][2]
This crucial finding, combined with its tendency to upregulate efflux pump genes, strongly suggests that this compound has a low therapeutic index and is a poor candidate for development as an antifungal drug.[1] Camphor, conversely, demonstrates potent antifungal activity at non-toxic concentrations, making it a much more promising lead compound.[1][2]
Experimental Protocols for In-Vitro Evaluation
To ensure robust and reproducible data, standardized methodologies are essential. The following protocols outline the determination of MIC and a workflow for screening antifungal compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is the standard for quantitative antifungal susceptibility testing.[11]
Causality: This method provides a quantitative value for the lowest concentration of a compound that inhibits fungal growth. By creating a gradient of concentrations in a liquid medium, it allows for the precise determination of the MIC, which is fundamental for comparing the potency of different agents.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
a. From a fresh culture (24-48h) on Sabouraud Dextrose Agar (SDA), pick several colonies.
-
b. Suspend them in 5 mL of sterile 0.85% saline.
-
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
d. Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to obtain the final inoculum density.
-
-
Preparation of Compound Stock and Dilutions:
-
a. Prepare a high-concentration stock solution of camphor or this compound in dimethyl sulfoxide (DMSO).
-
b. In a 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
c. In well 1, add 200 µL of the compound at twice the highest desired final concentration.
-
d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
a. Add 100 µL of the final fungal inoculum to wells 1 through 11. This halves the drug concentration in each well, bringing it to the final test concentration.
-
b. Add 100 µL of sterile RPMI-1640 medium to well 12.
-
c. Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 620 nm.[11]
-
b. To determine the Minimum Fungicidal Concentration (MFC), plate 10-20 µL from each well that shows no growth onto an SDA plate. The MFC is the lowest concentration that results in no colony formation after incubation.
-
Conclusion and Future Directions
This comparative analysis reveals that while both this compound and camphor possess antifungal properties, they are not equivalent in their therapeutic potential. Camphor emerges as a significantly more promising antifungal candidate due to several key advantages:
-
Superior Potency: Camphor exhibits substantially lower MIC values against pathogenic Candida species compared to this compound.[1]
-
Favorable Safety Profile: It is non-toxic to mammalian cells at its effective antifungal concentrations, indicating a higher therapeutic index.[1]
-
Targeted Anti-Virulence Activity: It effectively inhibits critical virulence factors like biofilm and hyphal formation by downregulating specific genes.[11]
-
Advantageous Mechanism: Its primary mechanism of causing severe membrane damage is a potent fungicidal strategy, and its modulation of efflux pumps is more favorable than that of this compound.[1][6]
Conversely, this compound's low potency, coupled with its significant cytotoxicity and its tendency to upregulate drug resistance pumps, renders it an unsuitable candidate for development as a systemic or topical antifungal agent.[1][2]
For researchers and drug development professionals, the path forward is clear. Camphor warrants further investigation, including studies on its broader antifungal spectrum, in vivo efficacy in animal models of infection, and potential for synergistic interactions with existing antifungal drugs. Its chemical scaffold represents a valuable starting point for the synthesis of novel derivatives with potentially enhanced activity and optimized pharmacokinetic properties.
References
- 1. Camphor and this compound—Anticandidal Spectrum, Antivirulence Effect, Efflux Pumps Interference and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camphor and this compound-Anticandidal Spectrum, Antivirulence Effect, Efflux Pumps Interference and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Eucalyptus Oil against Rice Blast Fungi and the Possible Mechanism of Gene Expression Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and antifungal activity of extracts from the xylem of Cinnamomum camphora :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Mechanistic insights into Candida biofilm eradication potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. Frontiers | Antibiofilm and Antihyphal Activities of Cedar Leaf Essential Oil, Camphor, and Fenchone Derivatives against Candida albicans [frontiersin.org]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Assessment of Antifungal Activity of Essential Oils [ijaresm.com]
- 14. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Validating the Analgesic Effects of Eucalyptol in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Eucalyptol in Pain Management
This compound (1,8-cineole), a naturally occurring monoterpene and the primary constituent of eucalyptus oil, has long been recognized for its anti-inflammatory and analgesic properties.[1][2] As the search for novel, non-opioid analgesics continues, rigorous preclinical validation of compounds like this compound is paramount. This guide provides a comprehensive framework for assessing and validating the analgesic efficacy of this compound in established mouse models of pain. We will compare its potential effects against gold-standard analgesics—morphine (an opioid) and indomethacin (a non-steroidal anti-inflammatory drug, NSAID)—to contextualize its therapeutic promise.
The rationale for investigating this compound stems from its multifaceted mechanism of action. Evidence suggests this compound interacts with Transient Receptor Potential (TRP) ion channels, particularly as an agonist of TRPM8 (the cold and menthol receptor) and an inhibitor of TRPA1.[1][3] Activation of TRPM8 on sensory neurons is believed to induce central inhibitory pain circuits, contributing to analgesia.[3] Furthermore, this compound has been shown to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are crucial mediators of inflammatory pain.[2][4][5][[“]] This dual-action profile—modulating nociceptive signaling and reducing inflammation—makes this compound a compelling candidate for managing different pain modalities.
Comparative Experimental Design: A Multi-Model Approach
To robustly evaluate an analgesic, it is crucial to test it across different types of pain. A well-designed study will differentiate between thermal, visceral, and inflammatory pain, as each involves distinct physiological pathways. This approach not only validates efficacy but also provides critical insights into the compound's mechanism of action.
Our comparative design involves four experimental groups:
-
Vehicle Control (e.g., Saline, DMSO solution): Establishes the baseline response.
-
This compound: The test compound, administered at a relevant dose (e.g., 45-300 mg/kg, intraperitoneally).[1][7]
-
Positive Control - Morphine (Opioid): A centrally acting analgesic, effective against most pain types. A standard dose is 5-10 mg/kg.[8][9]
-
Positive Control - Indomethacin (NSAID): A peripherally acting anti-inflammatory analgesic, particularly effective in inflammatory pain models. A typical dose is 10 mg/kg.[7][10]
The following diagram illustrates the overall experimental workflow.
References
- 1. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam | RETRACTED ARTICLE: Molecular insights of this compound (1,8-Cineole) as an anti-arthritic agent: in vivo and in silico analysis of IL-17, IL-10, NF-κB, 5-LOX and COX-2 | springermedicine.com [springermedicine.com]
- 6. consensus.app [consensus.app]
- 7. Analgesic effects of eucalyptus essential oil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Eucalyptol Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Eucalyptol (1,8-Cineole), a monoterpenoid and a major constituent of eucalyptus oil, is a cornerstone in pharmaceutical formulations, renowned for its mucolytic, anti-inflammatory, and antiseptic properties. Its therapeutic efficacy is intrinsically linked to its concentration, necessitating robust, accurate, and precise analytical methods for its quantification. This guide provides an in-depth comparison of the three principal chromatographic techniques employed for this compound analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC). We delve into the fundamental principles of each method, present detailed, field-tested experimental protocols, and offer a comparative analysis of their performance based on validated data. This document is designed to empower researchers and quality control professionals to select the most appropriate analytical strategy for their specific application, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound is a volatile, cyclic ether that presents unique analytical challenges. Its presence in complex matrices, such as essential oils, pharmaceutical preparations, and biological samples, demands methods that are not only accurate and precise but also highly specific. The choice of analytical technique is a critical decision, dictated by factors including the sample matrix, required sensitivity, desired throughput, and the specific goals of the analysis—be it for pharmacopeial compliance, pharmacokinetic studies, or routine quality control. This guide serves as a comparative cross-validation resource, grounded in established methodologies and authoritative standards.
Gas Chromatography (GC): The Gold Standard
Gas Chromatography is the most widely recognized and authoritative method for this compound quantification, primarily due to the compound's inherent volatility. The United States Pharmacopeia (USP) provides a validated GC-FID (Flame Ionization Detector) method, which stands as the benchmark for quality control and release testing.[1][2]
Expertise & Experience: Why GC-FID? The choice of GC is rooted in the physicochemical properties of this compound. Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. For a volatile compound like this compound, this allows for highly efficient separation from other components in essential oils, such as limonene, α-pinene, and β-pinene.[3] The Flame Ionization Detector (FID) is particularly well-suited as it offers high sensitivity to organic compounds and a wide linear range, making it ideal for assaying the purity of this compound, which is expected to be in high concentration (NLT 98.0% as per USP).[1]
Experimental Protocol: USP-Referenced GC-FID Method
This protocol is adapted from the official USP monograph for this compound.[1][4]
a) Reagents and Materials:
-
USP this compound Reference Standard (RS)
-
Limonene
-
Methanol (Chromatography Grade)
-
Helium (Carrier Gas), Hydrogen, and Air (for FID)
b) Standard and Sample Preparation:
-
System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Limonene and 0.9 mg/mL of USP this compound RS in methanol. This solution is critical for verifying the resolution and efficiency of the chromatographic system.[2]
-
Sample Solution: Accurately weigh and dissolve this compound in methanol to obtain a final concentration of approximately 0.9 mg/mL.[5]
-
Blank: Methanol.
c) Chromatographic Conditions:
-
Mode: Gas Chromatography
-
Detector: Flame Ionization Detector (FID)
-
Column: 0.32-mm x 60-m fused-silica capillary column coated with G16 phase.
-
Temperatures:
-
Injector Port: 250°C
-
Detector: 250°C
-
Column Temperature Program: Initial temperature of 60°C, ramped at 6°C/min to 200°C.[4]
-
-
Carrier Gas: Helium at a column head pressure of 30 psi.
-
Split Flow Rate: 50 mL/min
-
Injection Volume: 1 µL
d) System Suitability and Analysis:
-
Inject the System Suitability Solution.
-
Trustworthiness Check: The system is deemed suitable for analysis if the resolution between the limonene and this compound peaks is not less than 2.0, and the column efficiency for the this compound peak is not less than 150,000 theoretical plates.[2][4]
-
Inject the Blank to ensure no interfering peaks are present.
-
Inject the Sample Solution.
-
Calculate the percentage of this compound (C₁₀H₁₈O) in the sample by comparing the peak response of this compound from the Sample Solution to the peak response from a known standard.
Workflow for GC-FID Analysis of this compound
Caption: Workflow for this compound Quantification via GC-FID.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is the standard, Reverse-Phase HPLC (RP-HPLC) offers a viable alternative, particularly for samples in non-volatile matrices or when analyzing formulations containing non-volatile active pharmaceutical ingredients (APIs).
Expertise & Experience: Why HPLC? HPLC separates compounds based on their polarity. This compound, being a relatively non-polar molecule, is well-retained on a non-polar stationary phase like C18. The primary challenge for HPLC analysis of this compound is its lack of a strong chromophore, which results in poor UV absorbance.[6] Therefore, detection is typically performed at a low wavelength, around 200-203 nm, which can compromise specificity due to potential interference from other compounds or solvents that absorb in this region.[6][7] This necessitates careful method development and validation to ensure specificity.
Experimental Protocol: Validated RP-HPLC Method
This protocol is a composite based on published methods for the HPLC analysis of this compound.[6][7][8]
a) Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade, for sample preparation)
b) Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound Reference Standard in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-100 µg/mL).[7]
-
Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute to fall within the linear range of the calibration curve. Filtration through a 0.45 µm syringe filter is required before injection.
c) Chromatographic Conditions:
-
Mode: Reverse-Phase HPLC
-
Detector: UV/Vis or Photodiode Array (PDA) Detector, set at 203 nm.[6]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 64:36 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.
d) Validation and Analysis:
-
Trustworthiness Check: The method must be validated for specificity, linearity, accuracy, and precision according to International Council for Harmonisation (ICH) guidelines.[9][10] Specificity is confirmed by demonstrating that excipients or impurities do not interfere with the this compound peak.
-
Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration). A correlation coefficient (r²) of >0.999 is desirable.[6]
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound Quantification via HPLC.
High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Option
HPTLC is a powerful planar chromatography technique that allows for the simultaneous analysis of multiple samples, making it highly efficient for screening and quality control of raw materials like herbal extracts.
Expertise & Experience: Why HPTLC? The primary advantage of HPTLC is its parallel processing capability, which significantly reduces the analysis time per sample. For this compound, separation is achieved on a silica gel plate.[11] Detection often requires derivatization with a reagent (e.g., anisaldehyde-H₂SO₄) followed by heating to visualize the spots, as this compound is non-fluorescent and has poor native UV absorbance.[12] Densitometric scanning is then used for quantification. This method is particularly useful for identifying and quantifying this compound in complex herbal matrices.[13]
Experimental Protocol: Validated HPTLC-Densitometry Method
This protocol is based on published methods for the HPTLC analysis of this compound.[12][13]
a) Reagents and Materials:
-
This compound Reference Standard
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade, for sample preparation)
-
Anisaldehyde-H₂SO₄ reagent (for derivatization)
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄
b) Standard and Sample Preparation:
-
Standard Solutions: Prepare solutions of this compound Reference Standard in methanol at various concentrations (e.g., 100-7000 ng/spot) to be applied to the plate for calibration.[13]
-
Sample Solution: Prepare a methanolic extract of the sample material.
c) Chromatographic and Densitometric Conditions:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plate.
-
Mobile Phase: n-Hexane: Ethyl Acetate (e.g., 8:2 v/v).[13]
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.
-
Derivatization: Dry the plate and immerse it in anisaldehyde-H₂SO₄ reagent, then heat at 100-105°C for 10 minutes.
-
Scanning: Perform densitometric scanning at an appropriate wavelength (e.g., 450 nm after derivatization).[12]
d) Validation and Analysis:
-
Trustworthiness Check: The method is validated for parameters like linearity, precision, accuracy, and robustness as per ICH guidelines.[13] Specificity is determined by comparing the Rƒ value and the spectrum of the this compound spot in the sample track with that of the standard.
-
A calibration curve is generated by plotting the peak area against the amount of standard applied per spot.
-
The amount of this compound in the sample is calculated from its peak area using the regression equation of the calibration curve.
Workflow for HPTLC Analysis of this compound
Caption: Workflow for this compound Quantification via HPTLC.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method is a balance between performance, speed, cost, and the specific requirements of the analysis. The following table summarizes the key validation parameters for the three discussed methods, compiled from various published studies.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Specificity | High (Excellent separation of volatiles) | Moderate (Potential interference at low UV wavelengths) | Moderate to High (Depends on mobile phase and derivatization) |
| Linearity (r²) | > 0.999 | > 0.999[6] | > 0.998[13] |
| Linearity Range | Wide (e.g., 50-5000 pg/mL for GC-MS/MS)[14] | 20-100 µg/mL[7] | 1000-7000 ng/spot[13] |
| Limit of Detection (LOD) | Very Low (pg/mL level with MS)[14] | 0.017 µg/mL[7] | Dependent on derivatization, typically in the ng/spot range |
| Limit of Quantification (LOQ) | 50 pg/mL (with MS/MS)[14] | 0.175 µg/mL[7] | ~1000 ng/spot[13] |
| Precision (%RSD) | < 2%[15] | < 2%[7] | < 2%[13] |
| Accuracy (% Recovery) | Typically 98-102% | 99.3%[6] | 98.8-99.6%[13] |
| Throughput | Low (Sequential analysis) | Low (Sequential analysis) | High (Parallel analysis) |
| Authoritative Standard | Yes (USP Method) [1] | No | No |
Conclusion and Recommendations
The cross-validation of analytical methods for this compound reveals distinct advantages for each technique, guiding the scientist toward the most logical choice for their application.
-
Gas Chromatography (GC-FID) remains the unequivocal gold standard for the quality control and final release testing of this compound as a raw material or in volatile formulations. Its high specificity, sensitivity, and official recognition by pharmacopeias like the USP make it the most trustworthy and defensible method for regulatory purposes.[1]
-
High-Performance Liquid Chromatography (HPLC) serves as a robust alternative, especially for quality control of finished products where the matrix is not amenable to direct GC injection or when simultaneous analysis of non-volatile components is required. Careful validation of specificity is paramount due to the need for low-wavelength UV detection.[7]
-
High-Performance Thin-Layer Chromatography (HPTLC) excels in high-throughput environments. It is the method of choice for screening large numbers of samples, such as raw herbal materials or in-process quality checks, where speed and efficiency are prioritized over the ultimate precision of GC or HPLC.[13]
Ultimately, the selection of an analytical method is a critical decision that impacts data quality and interpretation. By understanding the underlying principles and performance characteristics of GC, HPLC, and HPTLC, researchers and drug development professionals can confidently select and implement the most appropriate method, ensuring the safety, quality, and efficacy of this compound-containing products.
References
- 1. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. uspbpep.com [uspbpep.com]
- 3. View of QUANTIFICATION OF THE COMPONENTS IN COMMERCIAL ESSENTIAL OIL OF EUCALYPTUS GLOBULUS LABILL. BY GAS CHROMATOGRAPHY – GC-FID AND GC-MS [seer.ufrgs.br]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Determination of this compound in 11 kinds of herbal volatile oil by...: Ingenta Connect [ingentaconnect.com]
- 7. ViewArticleDetail [ijpronline.com]
- 8. Determination of this compound in 11 kinds of herbal volatile oil by HPLC | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of eucalyptole in eucalyptus oil by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Eucalyptol on Cancerous vs. Normal Cell Lines
Introduction: Beyond the Aroma
Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and the primary bioactive component responsible for the characteristic aroma of Eucalyptus essential oils.[1][2] Traditionally utilized for its anti-inflammatory, antibacterial, and expectorant properties in respiratory ailments, this compound is now attracting significant attention within the oncology research community.[1][3] A growing body of evidence suggests that this natural compound exhibits potent anti-tumor activities, including the ability to inhibit the proliferation of numerous cancer cell types.[2][3][4]
This guide provides a comprehensive comparison of the cytotoxic effects of this compound on cancerous versus normal, non-malignant cell lines. We will delve into the quantitative data supporting its selective action, explore the underlying molecular mechanisms, and provide detailed, field-proven protocols for researchers to validate these findings in their own laboratories. Our objective is to present a clear, evidence-based analysis for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Comparative Cytotoxicity: A Tale of Two Cell Types
The cornerstone of an effective chemotherapeutic agent is its ability to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. Experimental data indicates that this compound exhibits this desirable characteristic, demonstrating significantly higher potency against a range of cancer cell lines compared to their normal counterparts.
Potent Anti-Proliferative Effects on Cancer Cell Lines
This compound has been shown to inhibit the growth and viability of a diverse array of cancer cells in vitro. This effect is dose- and time-dependent. Studies have documented its efficacy against human colon cancer (HCT116, RKO, LS174, HT29), breast cancer (MDA-MB-231, 4T1), lung cancer (A549), neuroblastoma (SH-SY5Y), and leukemia cell lines.[1][2][5][6][7][8] The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of cell proliferation.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (h) | Citation |
| A549 | Lung Adenocarcinoma | 47.14 | Not Specified | [7] |
| MDA-MB-231 | Human Breast Cancer | 10.00 ± 4.81 | 72 | [6] |
| 4T1 | Murine Breast Cancer | 17.70 ± 0.57 | 72 | [6] |
| AGS | Gastric Adenocarcinoma | 0.035 µL/mL | Not Specified | [9] |
| Melanoma MV3 | Melanoma | 0.06 µL/mL | Not Specified | [9] |
| Note: Data for AGS and MV3 cells corresponds to Lippia sidoides essential oil, which has a high this compound content. |
Reduced Impact on Normal, Non-Malignant Cell Lines
In contrast to its potent effects on cancer cells, this compound generally displays lower cytotoxicity toward normal cells. For instance, studies using non-tumorigenic Human Embryonic Kidney 293 (HEK293) cells as a control showed that cell viability remained largely unaffected at concentrations that were inhibitory to colon cancer cells.[5] However, it is crucial to note that selectivity is not absolute. At higher concentrations, toxic effects on normal cells, such as human gingival fibroblasts and fibroblast cell lines, have been observed.[3][10][11][12] This underscores the importance of determining a therapeutic window where cancer cells are preferentially targeted. One study noted that while 0.05% Eucalyptus essential oil was effective against SW48 cancer cells, concentrations of 0.5% and higher were also toxic to normal fibroblast cells.[10][12]
| Cell Line | Cell Type | Observed Effect | Concentration | Citation |
| HEK293 | Human Embryonic Kidney | Viability unaffected at low doses; inhibition at ≥0.4 µg/mL EEO | 0.2 µg/mL | [5] |
| Fibroblasts | Normal Human Fibroblasts | Significant toxicity at high concentrations | 0.5% and 5% EEO | [10][12] |
| Gingival Fibroblasts | Human Gingival Fibroblasts | High, concentration-dependent cytotoxicity | 1, 5, and 10 mM | [3][11] |
| HaCaT | Non-cancer skin cells | Not significant | Not Specified | [11] |
| *EEO: Eucalyptus Essential Oil |
Mechanism of Selective Action: Unraveling the "Why"
The differential cytotoxicity of this compound stems from its ability to exploit the unique molecular vulnerabilities of cancer cells. It selectively triggers cell death pathways and disrupts pro-survival signaling that is often hyperactive in malignant cells.
Induction of Apoptosis
Instead of causing necrotic cell death, which can trigger inflammation, this compound primarily induces apoptosis, or programmed cell death, in cancer cells.[2][5][6] This is a controlled, orderly process that prevents damage to surrounding tissues. Mechanistically, this compound has been shown to:
-
Activate Caspases: It triggers the activation of key executioner enzymes like caspase-3.[1][5]
-
Induce PARP Cleavage: Activated caspase-3 cleaves Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
Modulate Bcl-2 Family Proteins: It can decrease the expression of anti-apoptotic proteins like Bcl-2, tipping the cellular balance toward death.[5]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. This compound intervenes in this process by inducing cell cycle arrest, effectively halting proliferation.[2] Depending on the cancer cell type, this arrest can occur at different phases, most commonly the G0/G1 or S phase, preventing the cell from replicating its DNA and dividing.[5][13][14]
Modulation of Key Cancer Signaling Pathways
The selective action of this compound is deeply rooted in its ability to interfere with signaling pathways that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently mutated or overactivated in cancer. This compound has been shown to suppress this pathway, thereby cutting off a critical survival signal for cancer cells.[2][5]
-
MAPK Pathways (p38, ERK, JNK): The mitogen-activated protein kinase (MAPK) pathways regulate a wide range of cellular processes, including proliferation and stress responses. This compound can modulate these pathways, for example, by activating the stress-related p38 kinase while inhibiting the pro-survival ERK1/2 and AKT kinases.[1][5]
-
Downregulation of Survivin: this compound treatment has been associated with the inactivation of survivin, an inhibitor of apoptosis (IAP) protein that is highly expressed in tumors but not in most normal adult tissues.[1] Its inhibition makes cancer cells more susceptible to apoptosis.[1]
Interestingly, the anti-tumor effects of this compound have been observed in colon cancer cells regardless of their p53 status (wild-type or mutant).[5] This is a significant advantage, as p53 mutations are common in cancer and often contribute to resistance to conventional therapies.[5]
Caption: this compound's inhibition of the PI3K/Akt pathway in cancer cells.
Experimental Workflows & Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for assessing the comparative cytotoxicity of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of this compound Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical characterization, cytotoxic effect and toxicity evaluation of nanostructured lipid carrier loaded with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical composition , in vitro and in silico evaluation of essential oil from Eucalyptus tereticornis leaves for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pphmjopenaccess.com [pphmjopenaccess.com]
- 9. researchgate.net [researchgate.net]
- 10. jepibio.com [jepibio.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Eucalyptus globulus Labill. decoction extract inhibits the growth of NCI-H460 cells by increasing the p53 levels and altering the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Validation of Eucalyptol's Anti-Inflammatory Properties
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Eucalyptol, also known as 1,8-cineole, is a naturally occurring monoterpene and the principal component of eucalyptus oil. It has a long history of use in traditional medicine for respiratory ailments, and modern research is increasingly validating its potent anti-inflammatory and analgesic properties.[1][2] This guide provides a comprehensive overview of the in vivo validation of this compound's anti-inflammatory effects, offering a comparative analysis with established anti-inflammatory drugs and detailing the experimental models and methodologies crucial for its evaluation.
Section 1: Mechanistic Underpinnings of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing several key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies have demonstrated that this compound can significantly decrease the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4] This is achieved, in part, by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[3]
Furthermore, this compound has been shown to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) channel, an ion channel involved in sensory perception and inflammation.[5][6] Activation of TRPM8 by this compound appears to be essential for its anti-inflammatory effects in certain models, such as lipopolysaccharide (LPS)-induced pulmonary inflammation.[5][6] Additionally, this compound has been identified as a potential agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[7][8] By activating PPARγ, this compound can further suppress inflammatory responses. The anti-inflammatory actions of this compound are also linked to its antioxidant properties, as it can reduce oxidative stress, which is a key contributor to inflammation.[1][2]
Key Anti-Inflammatory Mechanisms of this compound:
-
Inhibition of Pro-inflammatory Cytokines: Reduces levels of TNF-α, IL-1β, and IL-6.[3][4]
-
Suppression of NF-κB Pathway: Inhibits the master regulator of inflammatory gene expression.[3]
-
Modulation of TRPM8 Channels: Essential for its effects in specific inflammatory models.[5][6]
-
Activation of PPARγ: Engages a key anti-inflammatory nuclear receptor.[7][8]
-
Antioxidant Effects: Mitigates oxidative stress-induced inflammation.[1][2]
Comparative Overview: this compound vs. Standard Anti-Inflammatory Drugs
To contextualize the efficacy of this compound, it is essential to compare its mechanisms and effects with those of widely used anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, and corticosteroids like dexamethasone.
| Feature | This compound | Indomethacin (NSAID) | Dexamethasone (Corticosteroid) |
| Primary Mechanism | Multi-targeted: Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β), NF-κB suppression, TRPM8 modulation, PPARγ activation.[3][5][7] | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.[9][10][11] | Binds to glucocorticoid receptors, leading to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.[12][13][14] |
| Key Molecular Targets | NF-κB, TRPM8, PPARγ, various cytokines.[3][5][7] | COX-1, COX-2.[9][10] | Glucocorticoid receptor, NF-κB, AP-1.[13] |
| Reported In Vivo Efficacy | Effective in reducing edema, neutrophil infiltration, and cytokine levels in various models.[1][5][15] | Potent anti-inflammatory, analgesic, and antipyretic effects.[10][16][17] | Very potent and broad-spectrum anti-inflammatory and immunosuppressive effects.[12][18] |
| Common Side Effects | Generally well-tolerated, potential for gastrointestinal upset at high doses. | Gastrointestinal issues (ulcers, bleeding), cardiovascular risks, renal impairment.[10][16] | Immunosuppression, metabolic effects (hyperglycemia), osteoporosis, mood changes with long-term use.[12] |
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's multi-targeted anti-inflammatory mechanisms.
Section 2: In Vivo Models for Validating Anti-Inflammatory Efficacy
The selection of an appropriate in vivo model is critical for accurately assessing the anti-inflammatory potential of a compound. The choice of model depends on the specific aspect of inflammation being investigated, such as acute local inflammation, systemic inflammation, or chronic inflammatory conditions.
This is a widely used and well-characterized model of acute inflammation.[19][20] Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[21]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are randomly divided into groups:
-
Vehicle Control (e.g., saline or 2% Tween 80)
-
This compound (at various doses, e.g., 100, 200, 400 mg/kg, administered orally or intraperitoneally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Treatment Administration: The test compounds (vehicle, this compound, or indomethacin) are administered one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.[22]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema assay.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation and is often used to model acute lung injury.[3][4]
Experimental Protocol: LPS-Induced Pulmonary Inflammation
-
Animal Model: C57BL/6 mice are commonly used.
-
Grouping and Pre-treatment: Animals are divided into groups and pre-treated with this compound (e.g., 200 mg/kg, i.p.) or vehicle.[23]
-
Induction of Inflammation: Mice are intranasally instilled with LPS (e.g., 10 µg in 50 µL saline).
-
Sample Collection: 24 hours post-LPS administration, bronchoalveolar lavage (BAL) fluid and lung tissues are collected.
-
Analysis:
-
BAL Fluid: Total and differential leukocyte counts are performed. Protein concentration is measured as an indicator of vascular permeability.
-
Lung Tissue: Myeloperoxidase (MPO) activity is assayed as a marker of neutrophil infiltration. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using ELISA or qPCR.[3] Histological analysis is performed to assess lung injury.
-
Models of inflammatory bowel disease (IBD), such as dextran sodium sulfate (DSS)-induced or trinitrobenzene sulfonic acid (TNBS)-induced colitis, are used to evaluate the efficacy of anti-inflammatory agents in a chronic inflammatory setting.[7][15]
Experimental Protocol: DSS-Induced Colitis
-
Induction of Colitis: Mice are administered DSS (e.g., 3-5%) in their drinking water for 5-7 days.
-
Treatment: this compound is administered daily via oral gavage.
-
Monitoring: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
Endpoint Analysis: At the end of the study, colon length is measured (a shorter colon indicates more severe inflammation). Histological analysis of the colon is performed to assess tissue damage and inflammatory cell infiltration. Myeloperoxidase activity and cytokine levels in the colonic tissue are also measured.[7]
Section 3: Quantitative Data and Comparative Efficacy
The following tables summarize representative data from in vivo studies, comparing the anti-inflammatory effects of this compound with standard treatments.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 200 | 0.42 ± 0.04 | 50.6% |
| This compound | 400 | 0.31 ± 0.03 | 63.5% |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1% |
| Data are representative and may vary between studies. *p < 0.05 compared to vehicle control. |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced Lung Injury in Mice
| Treatment Group | BALF Neutrophil Count (x10^4/mL) | Lung MPO Activity (U/g tissue) | Lung TNF-α (pg/mg protein) |
| Control | 1.2 ± 0.3 | 0.5 ± 0.1 | 50 ± 8 |
| LPS + Vehicle | 25.6 ± 2.1 | 4.8 ± 0.5 | 450 ± 35 |
| LPS + this compound (200 mg/kg) | 12.3 ± 1.5 | 2.1 ± 0.3 | 210 ± 22 |
| Data are representative and may vary between studies. *p < 0.05 compared to LPS + Vehicle group. |
Section 4: Conclusion and Future Directions
The in vivo evidence strongly supports the anti-inflammatory properties of this compound. Its efficacy is comparable to that of established NSAIDs like indomethacin in some models of acute inflammation.[1][2] The multi-targeted mechanism of action of this compound, involving the modulation of key inflammatory pathways such as NF-κB and the activation of TRPM8 and PPARγ, makes it a promising candidate for the development of novel anti-inflammatory therapies.[3][5][7]
Future research should focus on:
-
Chronic Inflammatory Models: Further investigation in models of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, is warranted.[22][24]
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to optimize dosing regimens and delivery systems.
-
Clinical Trials: Well-designed clinical trials are the next logical step to translate the promising preclinical findings into therapeutic applications for human inflammatory conditions.
The combination of this compound with existing anti-inflammatory drugs could also be explored to achieve synergistic effects and potentially reduce the side effects associated with conventional therapies.[22][25]
References
- 1. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-cineol attenuates LPS-induced acute pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamon and Eucalyptus Oils Suppress the Inflammation Induced by Lipopolysaccharide In Vivo [mdpi.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Identifies 1,8-Cineole (this compound) as A Novel PPARγ Agonist That Alleviates Colon Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. Indometacin - Wikipedia [en.wikipedia.org]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 14. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 15. 1,8-cineole (this compound), a monoterpene oxide attenuates the colonic damage in rats on acute TNBS-colitis [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 21. The Effect of an Aquatic Extract of Eucalyptus globulus Leaves on Reducing the Inflammation Parameters Caused by Carrageenan in Male Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Eucalyptol from Diverse Natural Provenances
For researchers and professionals in drug development, the selection of a primary active pharmaceutical ingredient (API) is a critical decision point governed by purity, yield, and demonstrable efficacy. Eucalyptol, also known as 1,8-cineole, is a monoterpenoid with a well-documented therapeutic profile, including anti-inflammatory, antimicrobial, and mucolytic properties.[1][2][3] This guide provides an in-depth comparison of this compound derived from various botanical sources, offering experimental insights to inform sourcing and application strategies.
Section 1: Botanical Sources and this compound Yield
This compound is most famously associated with the Eucalyptus genus, which comprises over 700 species.[4] However, its concentration and the overall yield of essential oil vary significantly depending on the species, geographical location, season of harvest, and even the specific part of the plant utilized.[2][5] Beyond Eucalyptus, other aromatic plants like Melaleuca alternifolia (Tea Tree) and Rosmarinus officinalis (Rosemary) also produce this valuable compound, albeit typically in lower concentrations.[6]
The choice of botanical source is a primary determinant of extraction efficiency and final product purity. Species such as Eucalyptus kochii and Eucalyptus globulus are often favored for their exceptionally high this compound content, frequently exceeding 80-90% of the total essential oil composition.[4][6] This high intrinsic concentration simplifies downstream purification processes and ensures a potent starting material.
Table 1: Comparative Yield and Purity of this compound from Various Natural Sources
| Botanical Source | Part Used | Typical Essential Oil Yield (% w/w) | Typical this compound (1,8-cineole) Content (%) | Key References |
| Eucalyptus kochii | Leaves | High (Varies) | 92.3 - 97.3% | [4][6] |
| Eucalyptus globulus | Leaves | 1.5 - 3.5% | 70 - 95.6% | [4][7][8] |
| Eucalyptus polybractea | Leaves | High (Varies) | ~83% | [4] |
| Eucalyptus urophylla | Leaves | 1.6 - 3.3% | 18.2 - 45.5% | [5] |
| Eucalyptus camaldulensis | Leaves | 1.3 - 2.1% | 30.4 - 59.6% | [9][10] |
| Melaleuca alternifolia (Tea Tree) | Leaves | 1.0 - 2.0% | 5.1 - 5.2% | [7][11] |
Note: Yields and composition are subject to significant variation based on environmental factors and extraction methodology.
Section 2: The Critical Impact of Extraction Methodology
The method used to extract essential oils directly influences the final yield and chemical integrity of the this compound. The primary objective is to isolate the volatile compounds without inducing thermal degradation or chemical alteration.
Causality in Extraction Choice:
-
Hydrodistillation/Steam Distillation: These are the most common methods. They are effective and relatively low-cost. However, the application of heat can lead to the hydrolysis of some esters and the degradation of thermally labile compounds. The prolonged exposure to hot water and steam is a key consideration.[10]
-
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO₂ as a solvent. The primary advantage is the use of lower operating temperatures, which preserves the chemical profile of the essential oil more accurately and prevents the loss of heat-sensitive volatile components.[10] While SFE may sometimes result in a lower overall yield compared to hydrodistillation, it often produces a higher quality extract that is more representative of the plant's natural state.[10]
The selection of an extraction method is therefore a trade-off between yield, cost, and the desired purity and integrity of the final product. For pharmaceutical applications where compound integrity is paramount, SFE is often the superior, albeit more capital-intensive, choice.
References
- 1. scielo.br [scielo.br]
- 2. Beneficial and Healthy Properties of Eucalyptus Plants: A Great Potential Use [openagriculturejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.iium.edu.my [journals.iium.edu.my]
- 6. ptmitraayu.com [ptmitraayu.com]
- 7. academicjournals.org [academicjournals.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Eucalyptol as a Positive Control in Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation framework for utilizing eucalyptol (also known as 1,8-cineole) as a robust positive control in respiratory research. We will delve into its molecular mechanism, offer comparative data against other common controls, and provide detailed, field-tested protocols for its validation both in vitro and in vivo.
The Imperative for a Validated Positive Control in Respiratory Sensory Research
In the study of respiratory function and airway sensory nerve activation, a reliable positive control is not merely a component of good experimental design; it is the bedrock upon which data integrity is built. A positive control serves as a benchmark, confirming that the experimental system—be it a cell line, an isolated tissue, or a whole organism—is responsive and capable of producing the expected physiological effect. This is particularly critical when screening for novel therapeutic agents targeting airway irritation, cough, or bronchodilation.
This compound, a major constituent of eucalyptus oil, has a long history of use in remedies for respiratory ailments.[1][2][3] Modern pharmacological studies have identified its primary molecular target, the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, making it an excellent candidate for a specific and reproducible positive control.[4][5]
The Molecular Target: this compound as a TRPM8 Agonist
This compound exerts its primary sensory effects by activating TRPM8, a non-selective cation channel predominantly expressed in peripheral sensory neurons, including those that innervate the airways.[5][6][7] TRPM8 is recognized as the principal detector of environmental cold and cooling agents like menthol and this compound.[4][8]
Activation of TRPM8 by this compound leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the generation of an action potential.[6] This signaling cascade results in the characteristic cooling sensation and can modulate respiratory reflexes.[5] The validation of this compound as a positive control hinges on its consistent and specific activation of this pathway. The anti-inflammatory effects of this compound have been shown to be completely absent in TRPM8-deficient mice, confirming this channel is essential for its therapeutic activity.[4][9]
Caption: this compound binds to and activates the TRPM8 ion channel on sensory neurons.
Comparative Analysis: this compound vs. Other Controls
The choice of a positive control must be justified by its performance relative to other available agents. This compound is most often compared to menthol, another well-characterized TRPM8 agonist.
Potency and Efficacy: The potency of TRPM8 agonists can vary significantly between species. This compound is a notably more potent agonist of human TRPM8 channels compared to rodent orthologues. This is a critical consideration when translating preclinical findings.[4][9][10] For instance, one study reported the EC₅₀ (the concentration that elicits a half-maximal response) of this compound on human TRPM8 to be 120.4 µM, whereas it was 924.5 µM for mouse TRPM8 and 1.21 mM for rat TRPM8.[4]
Specificity: While both this compound and menthol are primary TRPM8 agonists, they can interact with other TRP channels at higher concentrations, such as TRPA1.[11] However, studies have shown that the analgesic and anti-inflammatory effects of this compound are completely abolished in mice lacking the TRPM8 channel, indicating its high degree of functional specificity for TRPM8 in vivo.[4][11]
Data Summary: Comparative Potency of TRPM8 Agonists
| Compound | Species | EC₅₀ Value | Source |
|---|---|---|---|
| This compound | Human | 120.4 µM | [4] |
| This compound | Mouse | 924.5 µM | [4] |
| This compound | Rat | 1.21 mM | [4] |
| Menthol | Human | ~196 µM (in Xenopus oocytes) | [12] |
| Icilin | Human | 28 nM | [13] |
| WS-12 | Human | 193 nM (in HEK cells) |[12] |
This table highlights the species-specific potency of this compound and provides context by comparing it to other common TRPM8 agonists. Note that experimental conditions can affect absolute EC₅₀ values.
Experimental Validation Protocols
A self-validating experimental design is crucial. This involves including a vehicle control (to control for the solvent effects) and a negative control (an inactive substance) to ensure the observed response is specifically due to this compound's action on its target.
Protocol 4.1: In Vitro Validation using Calcium Imaging
This assay directly measures the activation of TRPM8 channels by quantifying the influx of calcium into cells upon agonist application. It is the gold standard for confirming the molecular action of a potential positive control.
Objective: To validate that this compound induces a robust and dose-dependent increase in intracellular calcium ([Ca²⁺]i) in a TRPM8-expressing cell line (e.g., HEK293 cells stably expressing human TRPM8).
Methodology:
-
Cell Culture: Plate HEK293-hTRPM8 cells onto a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Baseline Measurement: Wash away excess dye. Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging. Measure baseline fluorescence for 1-2 minutes.
-
Compound Addition:
-
Vehicle Control: Add the vehicle (e.g., 0.1% DMSO in HBSS) to designated wells.
-
This compound (Positive Control): Add this compound at various concentrations (e.g., a dose-response curve from 1 µM to 1 mM) to test wells.
-
Comparative Control: Add another agonist like menthol or icilin to separate wells for comparison.
-
-
Data Acquisition: Measure the change in fluorescence intensity over time for 5-10 minutes post-addition. The increase in fluorescence corresponds to an increase in [Ca²⁺]i.
-
Analysis: Quantify the peak fluorescence response over baseline for each concentration. Plot the dose-response curve and calculate the EC₅₀ value for this compound.
Caption: A typical experimental workflow for validating TRPM8 agonist activity in vitro.
Protocol 4.2: In Vivo Validation using Whole-Body Plethysmography
This technique assesses respiratory function in conscious, unrestrained animals (typically mice or rats) and is ideal for validating the physiological effects of an inhaled or systemically administered positive control.
Objective: To validate that this compound administration alters respiratory parameters in a manner consistent with sensory nerve activation.
Methodology:
-
Animal Acclimation: Place the animal (e.g., C57BL/6 mouse) into the whole-body plethysmography chamber and allow it to acclimate for 20-30 minutes until breathing parameters stabilize.
-
Baseline Recording: Record baseline respiratory parameters (frequency, tidal volume, Penh, etc.) for a period of 10-15 minutes.
-
Administration:
-
Vehicle Control: Expose the animal to an aerosolized vehicle control (e.g., saline or a specific solvent).
-
This compound (Positive Control): Expose the animal to an aerosol of this compound at a predetermined concentration. Alternatively, administer this compound via oral gavage (e.g., 30-300 mg/kg) or intraperitoneal injection.[11][14]
-
-
Post-Exposure Recording: Immediately following administration, record respiratory parameters continuously for 30-60 minutes.
-
Data Analysis: Analyze the data by averaging parameters over specific time bins (e.g., 5-minute intervals). Compare the post-exposure data to the baseline and to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant change, such as a pause in breathing followed by altered frequency, validates the physiological effect.[15]
Discussion and Best Practices
Advantages of this compound:
-
Well-Defined Mechanism: Its action through TRPM8 is well-characterized, providing a specific molecular target for validation.[4][9]
-
Physiological Relevance: TRPM8 is expressed in airway sensory nerves, making this compound relevant for studying respiratory sensation and reflexes.[5][7]
-
Proven In Vivo Efficacy: Numerous studies have demonstrated its anti-inflammatory and bronchodilatory effects in animal models and clinical trials.[1][14][16]
-
Species-Specific Data Available: The difference in potency between human and rodent TRPM8 is documented, which is crucial for translational research.[4]
Considerations and Potential Pitfalls:
-
Off-Target Effects: At very high concentrations, this compound may interact with other channels. It is essential to use the lowest effective concentration to maintain specificity.[11]
-
Vehicle Selection: this compound is lipophilic. The choice of vehicle (e.g., Tween 80, DMSO) is critical and must be rigorously controlled for in all experiments.
-
Route of Administration: The chosen route (in vivo)—inhalation, oral, or injection—will significantly impact the pharmacokinetics and the observed respiratory response. This must be chosen based on the specific research question.
By following the validation protocols and considering the comparative data presented, researchers can confidently establish this compound as a reliable and scientifically sound positive control, enhancing the rigor and reproducibility of their respiratory studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Effects of Different Doses of Eucalyptus Oil From Eucalyptus globulus Labill on Respiratory Tract Immunity and Immune Function in Healthy Rats [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of transient receptor potential (TRP) channels by plant derived substances used in over-the-counter cough and cold remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 7. Identification of the cold receptor TRPM8 in the nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effects of this compound in respiratory system mechanics on acute lung injury after exposure to short-term cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treatment with this compound mitigates cigarette smoke-induced lung injury through suppressing ICAM-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eucalyptol and Terpineol as Transdermal Permeation Enhancers: A Technical Guide for Formulation Scientists
In the pursuit of optimizing transdermal drug delivery systems (TDDS), the selection of an appropriate permeation enhancer is paramount. These agents are critical for overcoming the formidable barrier of the stratum corneum, the outermost layer of the skin, thereby enabling therapeutic agents to reach the systemic circulation. Among the various classes of enhancers, terpenes—naturally occurring compounds found in essential oils—have garnered significant attention for their efficacy and safety profile.[1][2][3] This guide provides an in-depth comparative study of two prominent monoterpenes, eucalyptol (1,8-cineole) and terpineol, intended for researchers, scientists, and drug development professionals.
Introduction: The Role of Terpenes in Transdermal Delivery
The primary challenge in transdermal delivery is the low permeability of the stratum corneum, a lipophilic layer of corneocytes embedded in a lipid matrix.[4] Chemical penetration enhancers (CPEs) reversibly disrupt this organized structure, facilitating drug diffusion. Terpenes are advantageous CPEs because they are classified as Generally Recognized As Safe (GRAS) by the FDA, exhibit low skin irritancy at typical concentrations (1-5%), and have a reversible effect on the skin's barrier function.[1][3] Their mechanism of action primarily involves the disruption and fluidization of the intercellular lipid bilayers within the stratum corneum.[2][4]
This guide will focus on this compound and terpineol, two oxygen-containing monoterpenes, evaluating their physicochemical properties, mechanisms of action, and comparative efficacy based on experimental data.
Physicochemical Properties: A Foundation for Efficacy
The effectiveness of a terpene as a permeation enhancer is intrinsically linked to its molecular structure and physicochemical characteristics.
| Property | This compound (1,8-Cineole) | α-Terpineol |
| Molecular Formula | C₁₀H₁₈O[5][6] | C₁₀H₁₈O[7] |
| Molar Mass | 154.25 g/mol [5][6] | 154.25 g/mol [7] |
| Structure | Bicyclic Ether[5] | Monocyclic Alcohol[7][8] |
| Boiling Point | 176–177 °C[5] | ~219 °C |
| Log P (cLogP) | ~2.74 | ~2.6 |
| Key Feature | Contains an ether linkage. | Contains a hydroxyl (-OH) group.[7] |
Expert Insight: The presence of a hydroxyl group in terpineol allows it to act as a hydrogen bond donor, potentially forming H-bonds with the polar head groups of ceramides in the stratum corneum. This compound, a cyclic ether, lacks this capability and acts primarily as a hydrogen bond acceptor.[7] This structural difference is a key determinant in their distinct interactions with the skin barrier. The lipophilicity, indicated by the Log P value, is crucial for partitioning into the lipid-rich stratum corneum. Both this compound and terpineol possess optimal lipophilicity for this purpose.[9]
Mechanism of Action: Disrupting the Barrier
Both this compound and terpineol enhance skin permeation by disrupting the highly ordered intercellular lipid lamellae of the stratum corneum. However, their specific interactions differ slightly due to their molecular structures.
The primary mechanisms include:
-
Lipid Bilayer Disruption: Terpenes insert themselves into the lipid bilayers, increasing their fluidity and creating defects or "pores" through which drug molecules can pass more easily.[4][[“]]
-
Lipid Extraction: Some studies suggest that terpenes can extract components of the intercellular lipids, leading to a more disordered and permeable barrier.[2][8]
-
Interaction with Keratin: Terpenes may also interact with intracellular keratin, causing denaturation and further compromising the barrier's integrity.[11]
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique used to probe these mechanisms. Studies have shown that both this compound and terpineol can shift the C-H stretching peaks of the lipid alkyl chains to higher wavenumbers, indicating an increase in conformational disorder (fluidity) of the stratum corneum lipids.[11] A synergistic effect has been observed when they are used in combination, suggesting they may act on different lipid domains or through complementary mechanisms to enhance drug delivery significantly.[11]
Caption: Proposed mechanisms of action for terpene enhancers.
Comparative Efficacy: A Review of Experimental Data
The ultimate measure of an enhancer's utility is its ability to increase the flux of a specific drug across the skin. The Enhancement Ratio (ER) is a common metric, calculated by dividing the drug's flux with the enhancer by the flux without it.
A systematic review of studies on lipophilic drugs found that terpineol was among the terpenes that recorded high ERs (>30).[9] Another study investigating the transdermal delivery of the hydrophilic drug huperzine A found that both cineole (this compound) and terpineol could significantly increase its permeation.[12] Interestingly, a combination of 0.5% cineole and 0.5% terpineol produced a synergistic effect, dramatically increasing the permeability of huperzine A more than either agent alone at a 1% concentration.[11]
| Drug Model | Enhancer(s) | Concentration | Enhancement Ratio (ER) / Key Finding | Source |
| Haloperidol | α-Terpineol | 5% w/v in PG | Moderate enhancement, less than linalool and carvacrol. | [8] |
| 5-Fluorouracil | Cineole (this compound) | Not specified | ~83-fold increase in permeability coefficient. | [13] |
| Huperzine A | Cineole (this compound) | 1% | Significant increase in permeation. | [11][12] |
| Huperzine A | Terpineol | 1% | Significant increase, greater than cineole. | [11][12] |
| Huperzine A | Cineole + Terpineol | 0.5% + 0.5% | Synergistic effect, higher permeation than 1% of either alone. | [11] |
| Isosorbide dinitrate | α-Terpineol | 5% | Significant increase in cumulative permeation. | [14] |
| Various Lipophilic Drugs | Terpineol | Various | Consistently high ERs (>30) reported in a systematic review. | [9] |
Expert Insight: The data suggests that both this compound and terpineol are effective enhancers for a range of drugs.[15][16] Terpineol often shows slightly higher efficacy when used alone, which may be attributed to its hydrogen-bonding capacity. However, the most compelling finding is their synergistic interaction.[11] This indicates that for optimal formulation development, a combination of enhancers targeting different aspects of the stratum corneum barrier may be the most fruitful approach. The choice between them, or the decision to combine them, will depend on the physicochemical properties of the active pharmaceutical ingredient (API) and the desired delivery profile.
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To empirically compare the performance of this compound and terpineol for a specific API, a standardized in vitro permeation test (IVPT) is essential. The Franz diffusion cell is the gold standard apparatus for this purpose.[17][18]
Objective: To quantify and compare the permeation-enhancing effects of this compound and terpineol on a model API through an excised skin membrane.
Materials & Equipment:
-
Full-thickness skin membrane (human or animal, e.g., porcine ear)[17][20]
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4, potentially with a solubilizer for lipophilic drugs)[20][21]
-
Model API
-
Test Formulations:
-
Control: API in a vehicle (e.g., propylene glycol)
-
Test 1: API + 5% this compound in vehicle
-
Test 2: API + 5% Terpineol in vehicle
-
Test 3: API + 2.5% this compound + 2.5% Terpineol in vehicle
-
-
Syringes, vials, and analytical instrumentation (e.g., HPLC)[22][23]
Caption: Workflow for an in vitro skin permeation study.
Step-by-Step Methodology:
-
Receptor Chamber Preparation:
-
Membrane Preparation and Mounting:
-
Thaw frozen skin at room temperature. Excise a section and carefully remove any underlying subcutaneous fat.[22]
-
Cut the skin into discs slightly larger than the orifice of the diffusion cell.
-
Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces upwards into the donor chamber.[17][22] Securely clamp the two chambers together to create a leak-proof seal.
-
-
System Equilibration:
-
Dosing:
-
Apply a precise, finite dose of the test or control formulation onto the surface of the skin in the donor chamber. Ensure consistent application across all cells.[20]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a fixed aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[22]
-
Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution. This is crucial to maintain "sink conditions," where the concentration of the API in the receptor fluid is kept low, ensuring a constant concentration gradient, which is the driving force for diffusion.[20][22]
-
-
Analysis and Data Interpretation:
-
Analyze the collected samples using a validated HPLC method to determine the API concentration.[23]
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for the amount removed during sampling.[17][22]
-
Plot Q versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).[17][22]
-
Calculate the Enhancement Ratio (ER) for each test formulation: ER = Jss (with enhancer) / Jss (control).
-
Conclusion and Recommendations
Both this compound and terpineol are highly effective and safe terpene-based skin permeation enhancers. Experimental evidence indicates that while both are potent, their mechanisms and optimal applications may differ. Terpineol's hydroxyl group may offer a slight advantage in some formulations, but the synergistic potential when combined with this compound presents a compelling strategy for maximizing transdermal drug delivery.
For formulation scientists, the following approach is recommended:
-
Initial Screening: Conduct an in vitro permeation study as described above to compare the individual efficacy of this compound and terpineol, as well as their combination, for your specific API.
-
Mechanism Elucidation: For advanced development, consider mechanistic studies like ATR-FTIR to understand how the chosen enhancer system interacts with the stratum corneum in the presence of your API.
-
Optimization: The concentration of the enhancer(s) is critical. Higher concentrations do not always lead to better flux and can increase the risk of skin irritation.[24] A dose-response study is essential to identify the optimal concentration that balances efficacy and safety.
By systematically evaluating these powerful natural enhancers, researchers can unlock new potentials in developing safe and effective transdermal therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Status of terpenes as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. finestlabs.com [finestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. brieflands.com [brieflands.com]
- 12. Synergistic Effect and Mechanism of Cineole and Terpineol on In-vitro Transdermal Delivery of Huperzine A from Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cineole as skin penetration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Permeation-enhancing effects and mechanisms of O-acylterpineol on isosorbide dinitrate: mechanistic insights based on ATR-FTIR spectroscopy, molecular modeling, and CLSM images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Review on the Effectiveness of Essential and Carrier Oils as Skin Penetration Enhancers in Pharmaceutical Formulations | MDPI [mdpi.com]
- 16. EP0069385A2 - Use of this compound for enhancing skin permeation of bioaffecting agents - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. alterlab.co.id [alterlab.co.id]
- 21. permegear.com [permegear.com]
- 22. benchchem.com [benchchem.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to the Synergistic Effects of Eucalyptol with Conventional Antibiotics
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. One promising avenue of research lies in the synergistic application of natural compounds with existing antibiotics to enhance their efficacy and combat resistant pathogens. This guide provides an in-depth technical overview of the synergistic effects of eucalyptol (1,8-cineole), a major constituent of eucalyptus oil, with conventional antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness these interactions for the development of next-generation antimicrobial therapies.
Introduction: The Promise of this compound in an Age of Antibiotic Resistance
This compound, a bicyclic monoterpene, has long been recognized for its own antimicrobial properties. However, its true potential may lie in its ability to act as an adjuvant, potentiating the activity of conventional antibiotics. This synergy offers a multi-pronged approach to tackling antibiotic resistance by potentially lowering the required antibiotic dosage, thereby reducing side effects, and restoring the effectiveness of drugs against resistant bacterial strains. This guide will delve into the mechanisms underpinning these synergistic interactions and provide the experimental frameworks necessary to assess them rigorously.
Mechanisms of Synergy: How this compound Enhances Antibiotic Activity
The synergistic relationship between this compound and conventional antibiotics is not a "one-size-fits-all" phenomenon. Instead, it involves a variety of mechanisms that can depend on the specific antibiotic and the target bacterium. The primary proposed mechanisms include:
-
Disruption of the Bacterial Cell Membrane: this compound's lipophilic nature allows it to intercalate into the bacterial cell membrane, increasing its permeability.[1] This disruption can facilitate the entry of antibiotics that might otherwise struggle to penetrate the bacterial cell wall, leading to higher intracellular concentrations and enhanced efficacy.
-
Inhibition of Efflux Pumps: A significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by membrane proteins known as efflux pumps. This compound has been shown to inhibit the activity of these pumps in some bacteria.[2][3][4] By blocking this exit route, this compound effectively traps the antibiotic inside the bacterium, allowing it to reach its target and exert its effect.
-
Inhibition of Bacterial Enzymes: Some studies suggest that this compound may interfere with essential bacterial enzymes. For instance, there is evidence that certain essential oil components can inhibit β-lactamase, an enzyme produced by some bacteria that inactivates β-lactam antibiotics like penicillin and cephalosporins.[5]
The following diagram illustrates the primary proposed mechanisms of synergy:
Caption: Proposed mechanisms of synergistic action between this compound and conventional antibiotics.
Experimental Assessment of Synergy: Methodologies and Data Interpretation
To rigorously evaluate the synergistic potential of this compound with antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.
Experimental Workflow:
Caption: A simplified workflow for the checkerboard assay to assess antimicrobial synergy.
Data Interpretation:
The FICI is calculated using the following formula:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Quantitative Data from Checkerboard Assays:
The following table summarizes findings from various studies that have investigated the synergistic effects of this compound with different antibiotics against a range of bacteria.
| Antibiotic | Bacterial Strain | FICI Value | Interpretation | Reference |
| Cefotaxime | Staphylococcus aureus | ≥ 1.0 | Indifference | [6] |
| Amoxicillin/Clavulanic Acid | Staphylococcus aureus | Not specified, but synergistic effect observed | Synergy | [7][8] |
| Gentamicin | Staphylococcus aureus | Not specified, but synergistic effect observed | Synergy | [7][8] |
| Ciprofloxacin | Pseudomonas aeruginosa | Not specified, but synergistic effect observed | Synergy | [9][10] |
| Chlorhexidine Gluconate | Staphylococcus aureus | Synergistic | Synergy | [7] |
| Chlorhexidine Gluconate | Methicillin-resistant S. aureus (MRSA) | Synergistic | Synergy | [7] |
| Chlorhexidine Gluconate | Escherichia coli | Synergistic (weaker) | Synergy | [7] |
| Chlorhexidine Gluconate | Klebsiella pneumoniae | Synergistic (weaker) | Synergy | [7] |
| Chlorhexidine Gluconate | Enterococcus faecalis | Synergistic (weaker) | Synergy | [7] |
Time-Kill Curve Analysis
Time-kill curve assays provide dynamic information about the rate at which a combination of antimicrobials kills a bacterial population over time.
Experimental Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 105 CFU/mL.
-
Exposure to Antimicrobials: Aliquots of the bacterial suspension are exposed to:
-
The antibiotic alone at its MIC.
-
This compound alone at its MIC.
-
A combination of the antibiotic and this compound at their respective MICs (or sub-MICs).
-
A growth control (no antimicrobial agent).
-
-
Incubation and Sampling: Incubate all cultures at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto a suitable agar medium. Incubate the plates, and then count the number of colony-forming units (CFU) to determine the viable bacterial concentration at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Data Interpretation:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Quantitative Data from Time-Kill Assays:
The following table presents a summary of the observed reductions in bacterial counts from time-kill curve analyses.
| Antibiotic Combination | Bacterial Strain | Time (hours) | Log10 Reduction in CFU/mL (Compared to Control/Single Agent) | Reference |
| This compound + Amoxicillin | ESBL-producing E. coli & K. pneumoniae | 24 | ~2-log reduction compared to either drug alone | [11] |
| Eucalyptus Oil | Staphylococcus aureus | 6 | Rapid bactericidal activity at 4xMIC | [12] |
| Eucalyptus Oil | Klebsiella pneumoniae | 6 | Slower, mainly bacteriostatic activity at 4xMIC | [12] |
Comparative Analysis and Future Directions
The available data, while promising, underscores the need for more comprehensive research in this area. The synergistic effects of this compound appear to be most pronounced against Gram-positive bacteria, particularly Staphylococcus aureus, including resistant strains like MRSA. The synergy with β-lactams and aminoglycosides against these organisms is a particularly exciting prospect for future therapeutic development.
Against Gram-negative bacteria, the evidence is more varied. While synergy with ciprofloxacin against Pseudomonas aeruginosa has been reported, likely due to efflux pump inhibition, other combinations have shown indifferent or even antagonistic effects. This highlights the importance of empirical testing for each specific antibiotic-bacterium combination.
Future research should focus on:
-
Expanding the Scope of Testing: Evaluating the synergistic potential of this compound with a broader range of antibiotics against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Elucidating Mechanisms of Action: Conducting detailed mechanistic studies to understand the precise molecular interactions that lead to synergy for different antibiotic classes.
-
In Vivo Studies: Translating promising in vitro findings into animal models of infection to assess the in vivo efficacy and safety of this compound-antibiotic combination therapies.
-
Formulation Development: Investigating novel drug delivery systems to optimize the co-administration and bioavailability of this compound and partner antibiotics.
Conclusion
The synergistic combination of this compound with conventional antibiotics represents a compelling strategy to combat the growing crisis of antimicrobial resistance. By understanding the underlying mechanisms and employing rigorous experimental methodologies, the scientific community can unlock the full potential of this natural compound to revitalize our existing antibiotic arsenal. This guide provides a foundational framework for researchers to build upon, fostering the innovation needed to develop effective and sustainable antimicrobial therapies for the future.
References
- 1. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabonline.in [jabonline.in]
- 3. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Can this compound Replace Antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Eucalyptol
Foreword: Beyond the Benchtop
In the fast-paced environment of research and development, our focus is often directed at synthesis, analysis, and discovery. However, the life cycle of a chemical does not end when an experiment is complete. As scientists, our responsibility extends to the safe and environmentally conscious management of all laboratory materials, including seemingly common substances like eucalyptol (1,8-cineole). This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin the proper disposal procedures for this compound. By treating disposal with the same rigor as our experimental work, we uphold the integrity of our research, ensure the safety of our colleagues, and protect the environment.
Hazard Profile and Risk Assessment of this compound
Understanding the intrinsic properties of this compound is fundamental to managing its waste stream effectively. While used extensively as a "green" solvent and in various formulations, it is not benign.[1] this compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200), primarily due to its flammability and potential health effects.[2]
Key Hazards:
-
Flammability: this compound is a Category 3 flammable liquid with a flash point of approximately 48-49°C (118-120°F).[3][4] This means that its vapors can ignite when exposed to a spark or open flame at temperatures commonly found in a laboratory setting. Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[2][5]
-
Health Hazards: The primary health concern is skin sensitization. Repeated or prolonged contact may cause allergic skin reactions in susceptible individuals.[6] While acute oral toxicity is relatively low (LD50 Rat oral 2480mg/kg), ingestion can still cause adverse effects.[3][4]
-
Environmental Hazards: this compound is classified as harmful to aquatic life.[7] Uncontrolled release into waterways must be avoided to prevent harm to aquatic ecosystems.[8]
The following table summarizes the critical hazard information:
| Hazard Category | Classification & Description | Causality & Implications for Disposal |
| Physical Hazard | Flammable Liquid, Category 3[6] | Vapors can form explosive mixtures with air. Waste must be stored away from all ignition sources (heat, sparks, open flames). Use of non-sparking tools and grounded equipment is critical during bulk transfers.[2] |
| Health Hazard | Skin Sensitization, Category 1[6] | May cause an allergic skin reaction upon contact. This necessitates the use of appropriate chemical-resistant gloves during handling and disposal to prevent dermal exposure. |
| Environmental Hazard | Harmful to Aquatic Life | Direct disposal into the sewer system is prohibited.[7][9] Contamination of surface and ground water must be prevented during storage and transport. |
This compound Waste Disposal: A Step-by-Step Protocol
The guiding principle for this compound disposal is that it must be managed as a regulated, hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.[10] The following protocol ensures compliance and safety.
Step 1: Waste Segregation and Container Selection
The foundation of safe chemical waste management is proper segregation. Never mix incompatible waste streams.
-
Action: Collect this compound and this compound-contaminated materials (e.g., absorbent pads, contaminated gloves) in a dedicated waste container.
-
Causality: Mixing this compound with incompatible chemicals, such as strong oxidizing agents (e.g., nitric acid, perchlorates), can lead to a violent exothermic reaction, posing a significant fire or explosion risk.[6][7]
-
Container Specifications:
-
The container must be chemically compatible with this compound. Borosilicate glass or fluorinated high-density polyethylene (HDPE) are excellent choices.
-
The container must have a secure, leak-proof screw cap to prevent the escape of flammable vapors.[11]
-
Ensure the container is in good condition, free from cracks or damage.[11]
-
Step 2: Proper Labeling of Waste Containers
Accurate labeling is a critical safety and regulatory requirement mandated by agencies like the EPA and OSHA.[10]
-
Action: As soon as you begin collecting waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (or "Waste this compound")
-
A clear indication of the hazards (e.g., check boxes for "Flammable" and "Health Hazard")
-
The date accumulation started.
-
-
Causality: A clear label communicates the container's contents and associated dangers to all laboratory personnel and waste handlers, preventing accidental misuse or improper mixing. It is also a core requirement for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[11]
Step 3: Safe Accumulation and Storage
Waste containers must be stored safely in the laboratory at or near the point of generation, often referred to as a Satellite Accumulation Area (SAA).[12]
-
Action:
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Store the container in a designated, well-ventilated area, such as a flammable storage cabinet.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.[10]
-
Ensure the storage location is away from heat, open flames, and incompatible chemicals.[5]
-
-
Causality: Keeping the container sealed minimizes the release of flammable vapors, reducing the risk of fire.[5] Secondary containment prevents a small leak from becoming a major spill, protecting personnel and the environment. Segregated storage prevents dangerous reactions with incompatible materials.[10]
Step 4: Arranging for Final Disposal
This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
-
Action: Once the waste container is full, or if you are approaching the time limit for accumulation set by your institution, contact your EHS office to request a waste pickup.
-
Causality: Licensed waste disposal companies are equipped to transport and manage hazardous materials according to strict Department of Transportation (DOT) and EPA regulations.[13][14] They will ensure the this compound is either incinerated, fuel-blended, or otherwise treated in an environmentally sound manner.[12]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound waste handling.
Personal Protective Equipment (PPE) Requirements
Selecting the correct PPE is your first and most critical line of defense. The level of PPE required depends on the task and the potential for exposure.[15][16]
| Task | Minimum Required PPE | Rationale |
| Routine Handling & Waste Consolidation | • Nitrile or Neoprene Gloves• ANSI Z87.1 Safety Glasses• Flame-Resistant Lab Coat | Prevents incidental skin contact and potential sensitization.[7] Protects eyes from splashes. A lab coat protects clothing and skin. |
| Managing a Small Spill (<100 mL) | • Chemical-Resistant Gloves (Butyl rubber or Viton recommended)• Chemical Splash Goggles• Flame-Resistant Lab Coat or Apron | Goggles provide a better seal against splashes than safety glasses. Thicker gloves offer more protection during active cleanup.[17] |
| Managing a Large Spill (>100 mL) | • Full PPE as for small spill• Air-Purifying Respirator with Organic Vapor Cartridges• Chemical-Resistant Boots and Coveralls | Necessary to prevent inhalation of high concentrations of flammable vapors.[18] Full body protection is required for significant splash hazards.[19] |
Emergency Protocol: Small Spill Management
Accidents happen. A prepared response minimizes risk. For spills larger than 1 liter, or any spill that you are not comfortable handling, evacuate the area and contact your EHS emergency line immediately.
-
Alert & Isolate: Alert personnel in the immediate area.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, open flames, and electrical equipment.[2][5]
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.[7] Do not use paper towels, which are combustible.
-
Collect Waste: Using non-sparking tools (e.g., plastic dustpan), carefully collect the absorbed material.[2] Place it into your designated this compound hazardous waste container or a separate, sealable container that can be properly labeled.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water.
-
Dispose: Ensure all contaminated materials, including gloves and absorbent pads, are placed in the hazardous waste container.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. The Good Scents Company safety data sheet for eucalyptus oil (eucalyptus globulus) (this compound 80/85%) [thegoodscentscompany.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. indenta.com [indenta.com]
- 8. carlroth.com [carlroth.com]
- 9. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 14. epa.gov [epa.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. media.path.org [media.path.org]
- 17. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 18. protectivecoverall.com [protectivecoverall.com]
- 19. What PPEs are required for hazardous waste collection? - Knowledge [hbwanli.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Eucalyptol
Welcome, colleagues. In the dynamic landscape of pharmaceutical research and development, our work with versatile compounds like Eucalyptol (1,8-cineole) is critical. This compound, a naturally derived monoterpenoid, is valued for its anti-inflammatory and expectorant properties, making it a key molecule in drug development.[1][2] However, its utility in the lab is matched by a distinct hazard profile that demands our full attention and respect.
This guide is crafted from a field perspective, moving beyond mere compliance to foster a deep, intuitive understanding of chemical safety. We will dissect the why behind each safety protocol, empowering you to make informed, autonomous decisions that protect you, your research, and your team. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring that best practices become second nature.
Part 1: The this compound Risk Profile: Causality Behind the Caution
To effectively protect ourselves, we must first understand the inherent chemical properties and associated hazards of this compound. These characteristics are the primary drivers for the specific personal protective equipment (PPE) and handling protocols we employ.
This compound is a colorless, volatile liquid with a camphor-like odor.[1][3] While utilized in many consumer products, in the concentrated forms found in the laboratory, it presents several risks that must be mitigated.[4]
| Hazard Classification | Causality and Implication for Laboratory Safety | Authoritative Sources |
| Flammable Liquid (Category 3) | This compound has a flash point of approximately 45-49°C (113-120°F), meaning it can release enough vapor to form an ignitable mixture with air at temperatures commonly found in a lab.[5][6] This necessitates strict control of ignition sources (no open flames, sparks) and the use of non-sparking tools and grounded equipment to prevent static discharge.[5][7][8] | [5][7][8][9][10] |
| Skin Sensitizer (Category 1) | This is a critical hazard. A sensitizer may not cause a reaction on first contact, but repeated exposure can trigger the immune system, leading to a significant allergic skin reaction (allergic contact dermatitis) upon subsequent exposures.[5][7] This is the primary reason for mandatory, stringent glove protocols. | [5][7][9][10] |
| Eye Irritation (Category 2A) | Direct contact with liquid this compound or its concentrated vapors can cause serious eye irritation.[9] This dictates the need for splash-proof eye protection. | [9] |
| Inhalation Hazard | As a volatile organic compound, this compound can be easily inhaled.[1] High concentrations of vapor may cause drowsiness or dizziness.[9] Therefore, handling must occur in well-ventilated areas to minimize vapor accumulation and respiratory exposure. | [7][9] |
Part 2: A Task-Based Framework for PPE Selection
The level of required PPE is not static; it is dictated by the specific task you are performing and the associated risk of exposure. A task-based risk assessment is essential. The following decision-making workflow and summary table are designed to guide your PPE selection for common laboratory procedures involving this compound.
Caption: this compound PPE Selection Workflow.
Recommended PPE Ensembles for Common Laboratory Tasks
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection | Respiratory Protection |
| Low-Volume Transfers (<50mL in a certified chemical fume hood) | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not typically required |
| High-Volume Transfers (>50mL) or Benchtop Handling | Chemical splash goggles | Single pair of nitrile gloves | Standard lab coat | Work in a chemical fume hood is strongly advised. If not possible, consult safety officer. |
| Heating, Refluxing, or Sonicating (potential for aerosol generation) | Chemical splash goggles and face shield | Nitrile gloves | Lab coat and chemical-resistant apron | Required if not performed in a fully contained and ventilated system (e.g., fume hood). |
| Accidental Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or double gloves | Chemical-resistant apron or coveralls | Required. Use an air-purifying respirator with an organic vapor cartridge. |
Part 3: Procedural Guidance for Safe this compound Handling
Adherence to standardized protocols is the foundation of a safe laboratory environment. The following procedures provide self-validating systems for minimizing exposure and ensuring preparedness.
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don your lab coat or apron. Fasten it completely.
-
Respiratory Protection (if required): Perform a seal check according to manufacturer and institutional guidelines.
-
Eye/Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first, using a proper technique to avoid touching the outer surface with bare skin.[10]
-
Body Protection: Unfasten and remove your lab coat or apron by rolling it inside-out.
-
Eye/Face Protection: Remove from the back to the front.
-
Respiratory Protection (if required): Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10][11]
Protocol 2: Glove Selection and Integrity
Given this compound's classification as a skin sensitizer, glove selection is not arbitrary.[5][7]
-
Material Selection: Nitrile rubber is a recommended material for handling this compound, with safety data sheets indicating a breakthrough time of over 480 minutes for full contact.[10] Always consult your institution's specific glove-resistance charts or the glove manufacturer's data.[12]
-
Pre-Use Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears. Inflate them with air to check for pinholes. Discard any compromised gloves immediately.
-
Proper Removal:
-
With one gloved hand, pinch the palm of the other glove and peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers from your bare hand under the wrist of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of in the appropriate chemical waste container.[10]
-
Protocol 3: Emergency Response for Spills and Exposures
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[5][6] Rinse the affected skin area with plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flame.[7][13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, this includes chemical splash goggles, a face shield, double nitrile gloves, and a chemical-resistant apron. Respiratory protection is highly recommended.[14]
-
Containment: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[10] Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7][15]
-
Decontaminate: Clean the spill area thoroughly.
Part 4: Decontamination and Waste Disposal
Proper disposal is the final, critical step in the safe handling of this compound.
-
Contaminated PPE: Used gloves, disposable aprons, and heavily contaminated lab coats should be considered hazardous waste. Place them in a designated, sealed container for chemical waste disposal.
-
This compound Waste: All surplus this compound and cleanup materials must be disposed of as hazardous chemical waste.[5][7] Do not pour this compound down the drain, as it is toxic to aquatic life.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Uncleaned, empty containers should be handled as if they still contain the product.[10]
By integrating these principles and protocols into your daily workflow, you create a robust safety culture that protects the most valuable asset in any laboratory: its people. This guide should serve as a dynamic resource, to be used in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Showing Compound this compound (FDB112393) - FooDB [foodb.ca]
- 5. vigon.com [vigon.com]
- 6. The Good Scents Company safety data sheet for eucalyptus oil (eucalyptus globulus) (this compound 80/85%) [thegoodscentscompany.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. agilent.com [agilent.com]
- 10. indenta.com [indenta.com]
- 11. cdn.planttherapy.com [cdn.planttherapy.com]
- 12. mjhughes.com [mjhughes.com]
- 13. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 14. nhrorganicoils.com [nhrorganicoils.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
